2-Bromo-5-chloro-1-fluoro-3-methylbenzene
Description
Properties
IUPAC Name |
2-bromo-5-chloro-1-fluoro-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClF/c1-4-2-5(9)3-6(10)7(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGCZQFQADYULL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Bromo-5-chloro-1-fluoro-3-methylbenzene
Abstract
This technical guide provides a comprehensive and scientifically rigorous overview of a strategic synthetic pathway for the preparation of 2-bromo-5-chloro-1-fluoro-3-methylbenzene, a polysubstituted aromatic compound with potential applications in pharmaceutical and materials science research. The synthesis is designed to be efficient and regioselective, leveraging fundamental principles of electrophilic aromatic substitution and diazonium salt chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a framework for the successful synthesis of this target molecule.
Introduction and Strategic Retrosynthesis
This compound is a unique halogenated toluene derivative. The specific arrangement of its substituents offers a scaffold for the development of novel bioactive molecules and advanced materials. The strategic placement of bromo, chloro, and fluoro groups, each with distinct electronic and steric properties, allows for selective functionalization and tuning of molecular properties.
Our synthetic strategy is rooted in a logical retrosynthetic analysis, designed to control the regiochemistry of substitution on the aromatic ring. The directing effects of the substituents are paramount in determining the sequence of reactions.
A plausible retrosynthetic pathway is outlined below:
This analysis suggests a four-step forward synthesis commencing with the commercially available starting material, 3-chloro-5-fluorotoluene. The key transformations include nitration, reduction of the nitro group, and a final Sandmeyer reaction to introduce the bromine atom.
Synthetic Pathway and Mechanistic Rationale
The chosen synthetic route is a linear sequence designed for optimal regiochemical control. The directing effects of the substituents at each step are crucial for achieving the desired substitution pattern.
Step 1: Nitration of 3-Chloro-5-fluorotoluene
The initial step involves the electrophilic nitration of 3-chloro-5-fluorotoluene. The regioselectivity of this reaction is governed by the directing effects of the existing substituents: the methyl group (-CH₃) is an activating ortho-, para-director, while the chloro (-Cl) and fluoro (-F) groups are deactivating ortho-, para-directors. The nitronium ion (NO₂⁺) will preferentially add to the position that is most activated and sterically accessible. The position ortho to the methyl group and meta to both the chloro and fluoro groups is the most likely site of nitration.
Step 2: Reduction of the Nitro Group
The nitro group of 5-chloro-1-fluoro-3-methyl-2-nitrobenzene is then reduced to a primary amine. This transformation is a standard procedure in organic synthesis and can be achieved through various methods. A common and effective method is the use of a metal in acidic media, such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl)[1][2]. This method is generally high-yielding and tolerant of a wide range of functional groups. The mechanism involves the stepwise reduction of the nitro group by the metal, with the acidic medium providing the necessary protons[3].
Step 3: Diazotization of the Amine
The resulting aniline derivative, 2-amino-5-chloro-1-fluoro-3-methylbenzene, is then converted to a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric acid or hydrobromic acid, at low temperatures (0-5 °C)[4][5][6]. The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt[7].
Step 4: Sandmeyer Reaction
The final step is the conversion of the diazonium salt to the target this compound via a Sandmeyer reaction[8][9]. This reaction utilizes a copper(I) salt, in this case, copper(I) bromide (CuBr), to facilitate the replacement of the diazonium group with a bromine atom. The reaction is thought to proceed through a radical mechanism.
Detailed Experimental Protocols
The following protocols are provided as a guide for the synthesis of this compound. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of 5-Chloro-1-fluoro-3-methyl-2-nitrobenzene
Materials:
-
3-Chloro-5-fluorotoluene
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Potassium Nitrate (KNO₃)
-
Ethanol
-
Deionized Water
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a thermometer, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
-
Slowly add 3-chloro-5-fluorotoluene to the cold sulfuric acid with continuous stirring.
-
In a separate beaker, dissolve potassium nitrate in a minimal amount of concentrated sulfuric acid.
-
Add the potassium nitrate solution dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.
-
Recrystallize the crude product from ethanol to afford pure 5-chloro-1-fluoro-3-methyl-2-nitrobenzene.
Step 2: Synthesis of 2-Amino-5-chloro-1-fluoro-3-methylbenzene
Materials:
-
5-Chloro-1-fluoro-3-methyl-2-nitrobenzene
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 5-chloro-1-fluoro-3-methyl-2-nitrobenzene in ethanol in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask[10][11].
-
Heat the reaction mixture at reflux for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize with a concentrated sodium hydroxide solution until the solution is basic (pH > 10).
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-5-chloro-1-fluoro-3-methylbenzene.
Step 3 & 4: Diazotization and Sandmeyer Reaction to Synthesize this compound
Materials:
-
2-Amino-5-chloro-1-fluoro-3-methylbenzene
-
Hydrobromic Acid (HBr, 48%)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Bromide (CuBr)
-
Diethyl Ether
-
Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Diazotization:
-
Dissolve 2-amino-5-chloro-1-fluoro-3-methylbenzene in 48% hydrobromic acid and cool the solution to 0-5 °C in an ice bath.
-
Prepare a solution of sodium nitrite in water and cool it to 0-5 °C.
-
Add the sodium nitrite solution dropwise to the amine solution, maintaining the temperature below 5 °C[4].
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve copper(I) bromide in 48% hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 30-60 minutes until the gas evolution ceases[12].
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with diethyl ether.
-
Wash the combined organic layers with sodium hydroxide solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₇H₅BrClF | 223.47 | 1242339-10-1 |
| 5-Chloro-1-fluoro-3-methyl-2-nitrobenzene | C₇H₅ClFNO₂ | 189.57 | - |
| 2-Amino-5-chloro-1-fluoro-3-methylbenzene | C₇H₇ClFN | 159.59 | - |
Note: CAS numbers for intermediates may not be readily available.
Characterization
The identity and purity of the final product and intermediates should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and substitution pattern.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and identify any byproducts.
Conclusion
This technical guide has detailed a robust and regioselective synthetic route for the preparation of this compound. By carefully considering the directing effects of the substituents and employing well-established synthetic transformations, this multi-step synthesis provides a reliable method for accessing this valuable polysubstituted aromatic compound. The provided experimental protocols, along with the mechanistic rationale, serve as a comprehensive resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.
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ResearchGate. (2019, February 10). What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2?. Retrieved from [Link]
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NileRed. (2025, January 2). Sandmeyer Reaction - experimental procedure and set up. YouTube. Retrieved from [Link]
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ResearchGate. (n.d.). The diazotization process. Retrieved from [Link]
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Online Chemistry notes. (2023, May 25). Diazotization reaction: Mechanism and Uses. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
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SciSpace. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]
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University of Missouri-St. Louis. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Retrieved from [Link]
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Royal Society of Chemistry. (2003). Solid acid catalysts for fluorotoluene nitration using nitric acid. Retrieved from [Link]
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Scribd. (n.d.). Lab 13 A Diazotization-Coupling Reaction - The Preparation of Methyl Orange. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates. Retrieved from [Link]
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The Organic Chemistry Tutor. (2016, December 30). Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. YouTube. Retrieved from [Link]
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Scribd. (n.d.). LAB QO 4 - Nitration of Chlorobenzene. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 2-bromo-5-chloro-1-fluoro-3-methylbenzene
Introduction
2-bromo-5-chloro-1-fluoro-3-methylbenzene is a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. As with any novel compound, a thorough understanding of its physicochemical properties is a critical prerequisite for its effective use in research and development. This guide provides a comprehensive overview of the key physicochemical characteristics of this molecule, framed not just as a list of properties, but as a methodological approach to their determination and interpretation. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and establishing a framework for self-validating protocols.
Molecular and Structural Properties
A foundational understanding of a molecule begins with its structural and fundamental properties. These values are often the first step in computational modeling and experimental design.
Molecular Structure and Identification
The structure of this compound is a substituted toluene ring. The precise arrangement of the substituents dictates its chemical reactivity, intermolecular interactions, and overall physical properties.
Table 1: Core Molecular and Structural Identifiers
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 1242339-10-1 | Apollo Scientific[2] |
| Molecular Formula | C₇H₅BrClF | PubChem[1] |
| Molecular Weight | 223.47 g/mol | PubChem[1] |
| Canonical SMILES | CC1=CC(=CC(=C1Br)F)Cl | PubChem[1] |
| InChI Key | BAGCZQFQADYULL-UHFFFAOYSA-N | PubChem[1] |
Computational Descriptors
In the absence of extensive experimental data, computational models provide valuable initial insights into the molecule's behavior. The XLogP3 value, for instance, is a calculated measure of hydrophobicity, suggesting that this compound is significantly more soluble in non-polar organic solvents than in water. The zero topological polar surface area (TPSA) is expected for a molecule lacking heteroatoms with exchangeable protons, indicating low potential for hydrogen bonding.[1]
Table 2: Computed Physicochemical Descriptors
| Property | Value | Source |
| XLogP3 | 3.7 | PubChem[1] |
| Topological Polar Surface Area | 0 Ų | PubChem[1] |
Physical Properties: Determination and Rationale
The physical state and bulk properties of a compound are critical for handling, formulation, and process development. The following sections detail the standard methodologies for determining these properties, emphasizing the rationale behind each step to ensure data integrity.
Melting Point
The melting point is a fundamental property that provides a preliminary indication of a compound's purity.[3] Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C.
This protocol is a standard and reliable method for determining the melting point of a solid organic compound.[4][5]
-
Sample Preparation: Ensure the sample is completely dry and finely powdered to facilitate uniform heat transfer.[3] Load a small amount of the compound into a capillary tube by tapping the open end into the sample and then gently tapping the sealed end on a hard surface to pack the material.[5]
-
Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.
-
Approximate Determination: Conduct a rapid initial heating to estimate the approximate melting point. This saves time in subsequent, more precise measurements.
-
Accurate Determination: Allow the apparatus to cool. Then, heat at a slow rate (1-2°C per minute) as the temperature approaches the estimated melting point.[5]
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a liquid (completion of melting). This range is the melting point.[4][5]
Causality: A slow heating rate is crucial for accurate determination as it allows for thermal equilibrium to be established between the sample, the heating block, and the thermometer. A wide melting range is indicative of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state.[3]
Boiling Point
For liquid compounds, the boiling point is a key characteristic. It is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[6]
This micro-method is ideal when only a small amount of the liquid sample is available.[7]
-
Sample Preparation: Place a few drops of the liquid into a small test tube. Invert a sealed-end capillary tube into the liquid.[7]
-
Apparatus Setup: Attach the test tube to a thermometer and place the assembly in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).[6][7]
-
Heating: Gently heat the arm of the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[6][7]
-
Data Recording: Continue heating until a continuous and rapid stream of bubbles is observed. Then, remove the heat. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.[6]
Causality: The continuous stream of bubbles indicates that the vapor pressure of the liquid has overcome the atmospheric pressure. As the liquid cools, the point at which the liquid re-enters the capillary signifies the temperature at which the vapor pressure is equal to the atmospheric pressure.
Density
Density is a measure of mass per unit volume and is a useful property for compound characterization and for calculations in process chemistry.[8][9]
The pycnometer method is a precise way to determine the density of a liquid.[8]
-
Calibration: Clean and dry a pycnometer of a known volume. Weigh the empty pycnometer.
-
Sample Measurement: Fill the pycnometer with the liquid sample, ensuring there are no air bubbles. Adjust the temperature to a standard value (e.g., 20°C).
-
Weighing: Weigh the filled pycnometer.
-
Calculation: The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.[9]
Causality: The use of a calibrated pycnometer ensures an accurate volume measurement. Temperature control is critical as the density of liquids is temperature-dependent.[9]
Solubility Profile
Understanding the solubility of a compound is essential for its application in solution-phase reactions, purification, and formulation. A qualitative solubility analysis can provide significant insights into the polarity and functional groups present in a molecule.
This systematic approach determines the solubility of a compound in a range of solvents with varying polarities and pH.[10][11][12]
-
Procedure: In a small test tube, add approximately 10-20 mg of the compound to 1 mL of the solvent.
-
Observation: Agitate the mixture and observe if the solid dissolves completely.
-
Solvent Progression: Test the solubility in the following solvents in a logical sequence:
-
Water: To determine polarity and the presence of highly polar functional groups.
-
5% HCl (aq): To test for basic functional groups, such as amines.
-
5% NaOH (aq): To test for acidic functional groups, such as phenols or carboxylic acids.
-
Organic Solvents (e.g., Ethanol, Acetone, Diethyl Ether, Toluene): To assess solubility in solvents of varying polarity.
-
Expected Solubility for this compound: Based on its structure and high XLogP3 value, the compound is expected to be insoluble in water, 5% HCl, and 5% NaOH.[1] It is anticipated to be soluble in a range of organic solvents, particularly those with low to moderate polarity like toluene, diethyl ether, and acetone.[13]
dot graph TD { subgraph "Solubility Testing Workflow" A[Start with Unknown Compound] --> B{Test Solubility in Water}; B -- Soluble --> C{Test with Litmus Paper}; B -- Insoluble --> D{Test Solubility in 5% NaOH}; D -- Soluble --> E{Test Solubility in 5% NaHCO3}; D -- Insoluble --> F{Test Solubility in 5% HCl}; F -- Soluble --> G[Compound is Basic]; F -- Insoluble --> H{Test Solubility in Concentrated H2SO4}; H -- Soluble --> I[Compound is Neutral with N or S]; H -- Insoluble --> J[Compound is Inert]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style G fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style I fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style J fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style D fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style F fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style H fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF }
Caption: A workflow for the systematic determination of organic compound solubility.
Spectroscopic Analysis
Spectroscopic techniques provide detailed information about the molecular structure and functional groups.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the types of bonds present in a molecule. For this compound, the IR spectrum is expected to show characteristic absorptions for the aromatic ring and the C-H bonds of the methyl group.[14]
-
Aromatic C-H Stretch: A weak to medium absorption is expected in the region of 3030-3100 cm⁻¹.[15]
-
Aliphatic C-H Stretch: Absorptions corresponding to the methyl group should appear just below 3000 cm⁻¹.[14]
-
Aromatic C=C Bending: Characteristic "ring mode" absorptions are expected in the 1400-1600 cm⁻¹ region.[15]
-
C-H Out-of-Plane Bending: The substitution pattern on the benzene ring will influence the strong absorptions in the 650-900 cm⁻¹ region.[15] The specific pattern for a 1,2,3,4,5-pentasubstituted ring can be complex but is a key identifier.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
-
¹H NMR: The aromatic region (δ 6.5-8.0 ppm) is expected to show signals for the two protons on the benzene ring.[16][17] The methyl group will likely appear as a singlet in the benzylic region (δ 2.0-3.0 ppm).[16][17]
-
¹³C NMR: The aromatic carbons are expected to resonate in the δ 120-150 ppm range.[17][18] Due to the various halogen substituents, each of the six aromatic carbons is expected to be chemically non-equivalent, resulting in six distinct signals.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information about the elemental composition from the isotopic distribution.
-
Molecular Ion Peak (M+): The presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic isotopic pattern for the molecular ion peak.[19][20] This will produce a cluster of peaks at M, M+2, and M+4, with the relative intensities determined by the isotopic abundances of bromine and chlorine.[21] This distinct pattern is a powerful confirmation of the presence of both a bromine and a chlorine atom in the molecule.[22][23]
dot graph G { layout=neato; node [shape=box, style=filled]; subgraph "Spectroscopic Analysis Workflow" A [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="IR Spectroscopy", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="NMR Spectroscopy", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Mass Spectrometry", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Functional Group ID\n(Aromatic C-H, C=C)", pos="0,1.5!", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Structural Elucidation\n(¹H and ¹³C Environment)", pos="2.5,0!", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Molecular Weight and\nIsotopic Pattern Confirmation", pos="0,-1.5!", fillcolor="#FBBC05", fontcolor="#202124"]; A -- B; A -- C; A -- D; B -- E; C -- F; D -- G; end }
Caption: A logical workflow for the spectroscopic characterization of the target compound.
Conclusion
This technical guide has outlined the essential physicochemical properties of this compound and provided a detailed framework for their experimental determination. By understanding the causality behind these experimental protocols, researchers can ensure the generation of high-quality, reliable data. While specific experimental values for some properties of this compound are not yet widely available in the literature, the methodologies described herein represent the standard for robust characterization. This foundational knowledge is indispensable for the successful application of this compound in any scientific or developmental endeavor.
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Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]
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7 Easy Tests to Identify Organic Compounds in the Field. (2024, October 14). Retrieved from [Link]
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Interpreting the Spectra of Substituted Benzene Rings. (n.d.). Spectroscopy Online. Retrieved from [Link]
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Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]
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Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. Retrieved from [Link]
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How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]
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O'Malley, R. M., & Lin, H. C. (1999). The Separation and Identification of Some Brominated and Chlorinated Compounds by GC/MS. An Advanced Undergraduate Laboratory. Journal of Chemical Education, 76(11), 1547. Retrieved from [Link]
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Solubility. (n.d.). Chemistry Online @ UTSC. Retrieved from [Link]
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Clark, J. (n.d.). Mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]
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Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]
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Smith, B. C. (2016, March 1). Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. Spectroscopy Online. Retrieved from [Link]
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Determining benzene ring substitution patterns from IR spectra. (n.d.). Spectra Analysis. Retrieved from [Link]
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The Separation and Identification of Some Brominated and Chlorinated Compounds by GC/MS. An Advanced Undergraduate Laboratory. (n.d.). ACS Publications. Retrieved from [Link]
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Mass spectrum of molecules with 1Br and 1Cl. (2024, May 24). YouTube. Retrieved from [Link]
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Melting point determination. (n.d.). Retrieved from [Link]
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18.8: Spectral Characteristics of the Benzene Ring. (2019, February 18). Chemistry LibreTexts. Retrieved from [Link]
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Density measurement of liquids. (n.d.). Calnesis Laboratory. Retrieved from [Link]
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This compound. (n.d.). PubChem. Retrieved from [Link]
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2-Bromo-1-chloro-5-fluoro-3-methylbenzene. (n.d.). PubChem. Retrieved from [Link]
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Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. (2004, February 18). Modgraph. Retrieved from [Link]
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DETERMINATION OF MELTING POINTS. (n.d.). Retrieved from [Link]
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Goharshadi, E. K., Morsali, A., & Abbaspour, M. (2011). Density calculation of liquid organic compounds using a simple equation of state up to high pressures. RocketProps. Retrieved from [Link]
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Density of Liquid – Organic Compounds. (n.d.). ResearchGate. Retrieved from [Link]
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Determination of Melting Point. (n.d.). Clarion University. Retrieved from [Link]
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Dong, V. M., & Riedel, J. (2017, February 22). Melting Point Determination of Solid Organic Compounds. JoVE. Retrieved from [Link]
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2-Bromo-5-chloro-1-fluoro-3-nitrobenzene. (n.d.). PubChem. Retrieved from [Link]
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Organic Chemistry LABORATORY. (n.d.). Retrieved from [Link]
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NMR Spectroscopy of Benzene Derivatives. (2025, May 22). JoVE. Retrieved from [Link]
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Determination of Boiling Point of Hydrocarbons, Chemistry tutorial. (n.d.). Tutorsglobe.com. Retrieved from [Link]
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Determination of Boiling Point (B.P). (n.d.). Retrieved from [Link]
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Micro Method Determination of Boiling Point of Hydrocarbons Essay. (2024, November 13). IvyPanda. Retrieved from [Link]
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1-Bromo-3-chloro-5-methylbenzene. (n.d.). Chemsrc. Retrieved from [Link]
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2-bromo-5-chloro-1-fluoro-3-methylbenzene characterization data
An In-depth Technical Guide to the Characterization of 2-bromo-5-chloro-1-fluoro-3-methylbenzene
Introduction
This compound is a polysubstituted aromatic compound with potential applications in medicinal chemistry and materials science as a synthetic building block. Its specific substitution pattern, featuring three different halogens and a methyl group, offers a unique electronic and steric profile that can be exploited in the design of novel molecules. Accurate and comprehensive characterization of this compound is paramount for its effective use in research and development, ensuring purity, confirming structural integrity, and predicting its behavior in chemical transformations.
This guide provides a detailed overview of the essential characterization data for this compound. As a Senior Application Scientist, the following sections synthesize fundamental analytical principles with practical, field-proven insights to offer a comprehensive analytical portrait of the molecule. The protocols and data presented herein are designed to be self-validating, providing researchers with the necessary information to identify and utilize this compound with confidence.
Molecular Structure and Physicochemical Properties
The structural arrangement of substituents on the benzene ring dictates the molecule's overall properties. The IUPAC name, this compound, defines the precise location of each group, which is essential for interpreting the spectroscopic data that follows.
Caption: General experimental workflow for NMR analysis.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is due to its excellent solubilizing power for a wide range of organic compounds and its single deuterium signal for locking the magnetic field.
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Insert the tube into the NMR spectrometer. The instrument is then instructed to "lock" onto the deuterium signal of the solvent, which stabilizes the magnetic field. The field homogeneity is then optimized through a process called "shimming."
-
Spectral Analysis: Acquire standard ¹H, ¹³C{¹H} (proton-decoupled), and ¹⁹F{¹H} (proton-decoupled) spectra.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
The ¹H NMR spectrum is expected to show two signals in the aromatic region and one signal in the aliphatic region, corresponding to the two aromatic protons and the methyl group protons, respectively.
Table 2: Predicted ¹H NMR Chemical Shifts and Couplings
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4 | ~7.3 - 7.5 | Doublet of doublets (dd) | ⁴JHF ≈ 5-6 Hz, ⁴JHH ≈ 2-3 Hz | 1H |
| H-6 | ~7.1 - 7.3 | Doublet of doublets (dd) | ⁴JHF ≈ 8-9 Hz, ⁴JHH ≈ 2-3 Hz | 1H |
| -CH₃ | ~2.3 - 2.5 | Singlet (s) | N/A | 3H |
-
Rationale: The electron-withdrawing nature of the halogens will deshield the aromatic protons, causing them to appear downfield. The exact positions are influenced by the combined electronic effects of all substituents. [1]The protons H-4 and H-6 will show coupling to the fluorine atom (⁴JHF) and to each other (⁴JHH). The methyl group protons are not adjacent to any other protons, so they will appear as a singlet.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum will display seven distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are highly dependent on the attached substituent.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1 (C-F) | ~155 - 165 (d, ¹JCF ≈ 240-250 Hz) | Direct attachment to highly electronegative F causes a large downfield shift and a large one-bond C-F coupling. |
| C-2 (C-Br) | ~110 - 120 | The carbon bearing the bromine atom is shielded relative to an unsubstituted carbon. |
| C-3 (C-CH₃) | ~135 - 145 | The methyl group is electron-donating, but this carbon is also influenced by adjacent halogens. |
| C-4 (C-H) | ~125 - 135 | Aromatic CH carbon, influenced by adjacent substituents. |
| C-5 (C-Cl) | ~130 - 140 | The carbon attached to chlorine is deshielded. |
| C-6 (C-H) | ~120 - 130 | Aromatic CH carbon, influenced by adjacent substituents. |
| -CH₃ | ~15 - 25 | Typical chemical shift for a methyl group attached to an aromatic ring. |
-
Rationale: The prediction of ¹³C NMR chemical shifts in substituted benzenes is based on the additive effects of each substituent on the chemical shifts of the ipso, ortho, meta, and para carbons. [1][2]The carbon directly bonded to fluorine will exhibit a large one-bond coupling constant (¹JCF).
Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
The ¹⁹F NMR spectrum provides specific information about the fluorine environment. Given that there is only one fluorine atom in the molecule, a single resonance is expected.
Table 4: Predicted ¹⁹F NMR Chemical Shift
| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| F-1 | -110 to -130 | Multiplet | The chemical shift is typical for a fluorine atom on an aromatic ring. [3][4][5]The signal will be split by coupling to the ortho-protons (H-6) and the meta-proton (H-4). |
-
Rationale: The chemical shift of fluorine is highly sensitive to the electronic environment. The presence of multiple halogens and a methyl group will influence the final chemical shift. [6]The signal will appear as a multiplet due to coupling with the neighboring aromatic protons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations.
Experimental Protocol: IR Analysis
-
Sample Preparation: A small drop of the neat liquid sample (if liquid at room temperature) is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. If the sample is a solid, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
-
Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of air is recorded first and subtracted from the sample spectrum.
Table 5: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak |
| 3000 - 2850 | Aliphatic C-H Stretch (-CH₃) | Medium to Weak |
| 1600 - 1450 | Aromatic C=C Ring Stretch | Medium to Strong (multiple bands) |
| 1250 - 1000 | C-F Stretch | Strong |
| 850 - 550 | C-Cl Stretch | Medium to Strong |
| 690 - 515 | C-Br Stretch | Medium to Strong |
| 900 - 675 | Aromatic C-H Out-of-Plane Bend | Strong |
-
Rationale: The spectrum will be dominated by absorptions characteristic of a substituted benzene ring. [7][8]The C-H stretching vibrations for the aromatic ring will appear just above 3000 cm⁻¹, while the methyl C-H stretches will be just below 3000 cm⁻¹. The carbon-halogen stretches are found in the fingerprint region (below 1500 cm⁻¹). Specifically, the C-F stretch is typically the highest in energy, followed by C-Cl and C-Br. [9][10]The out-of-plane C-H bending pattern can sometimes provide information about the substitution pattern on the ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural clues.
Experimental Protocol: MS Analysis
-
Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) is injected into the mass spectrometer, typically using an Electron Ionization (EI) source.
-
Ionization: In the EI source, the sample is bombarded with high-energy electrons, causing the molecule to lose an electron and form a molecular ion (M⁺•).
-
Analysis: The molecular ion and any fragment ions produced are accelerated and separated based on their mass-to-charge ratio (m/z).
Predicted Mass Spectrometry Data
Table 6: Predicted Key Mass Spectrometry Fragments
| m/z | Ion | Rationale |
| 222/224/226 | [M]⁺• | Molecular Ion Peak Cluster: The presence of both chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) will result in a characteristic isotopic pattern for the molecular ion. [11][12] |
| 207/209/211 | [M - CH₃]⁺ | Loss of the methyl group. |
| 143/145 | [M - Br]⁺ | Loss of a bromine radical. |
| 187/189 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment for aromatic compounds, although less likely here due to the high degree of substitution. |
-
Rationale: The most prominent feature in the mass spectrum will be the isotopic cluster of the molecular ion peak due to the natural abundance of bromine and chlorine isotopes. [13]Fragmentation will likely involve the loss of the substituents. The loss of a bromine radical is a common fragmentation pathway for brominated aromatic compounds. [14]Similarly, the loss of the methyl group or a chlorine radical would also be expected fragmentation pathways.
Potential Synthetic Approach
While a specific, published synthesis for this compound was not found, a plausible synthetic route can be designed using established methods for the synthesis of polysubstituted benzenes. The order of substituent introduction is critical and must be carefully planned based on the directing effects of the groups already present on the ring. [15][16][17][18] A possible retrosynthetic analysis would involve strategically introducing the halogen and methyl groups through electrophilic aromatic substitution reactions. The specific sequence would need to be optimized in a laboratory setting to maximize the yield of the desired isomer.
Conclusion
The characterization of this compound is achieved through a multi-technique spectroscopic approach. While experimental data is not widely available, a comprehensive analytical profile can be confidently predicted based on the known structure and well-established principles of NMR, IR, and mass spectrometry. This guide provides the foundational data and protocols necessary for researchers to identify and utilize this compound in their synthetic endeavors, ensuring a high degree of confidence in the material's identity and purity.
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An In-depth Technical Guide to GSK2830371: A Potent, Allosteric Inhibitor of Wip1 Phosphatase
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The information provided in this guide is for research and informational purposes only. The CAS number initially provided, 1242339-10-1, corresponds to the chemical intermediate 2-Bromo-5-chloro-1-fluoro-3-methylbenzene. This guide focuses on GSK2830371 (CAS: 1404456-53-6), a compound with significant biological activity and relevance to drug discovery, which appears to be the intended subject of the query.
Introduction
Wild-type p53-induced phosphatase 1 (Wip1), also known as protein phosphatase, Mg2+/Mn2+ dependent 1D (PPM1D), is a serine/threonine phosphatase that plays a critical role in the regulation of the DNA damage response (DDR) and cell cycle checkpoints. Overexpression of Wip1 is observed in various human cancers and is often associated with the attenuation of tumor suppressor pathways, most notably the p53 pathway. GSK2830371 has emerged as a potent and selective allosteric inhibitor of Wip1 phosphatase, offering a promising therapeutic strategy for cancers with amplified PPM1D and wild-type TP53. This guide provides a comprehensive overview of the chemical properties, mechanism of action, biological activity, and key experimental protocols related to GSK2830371.
Chemical and Physical Properties
GSK2830371 is a cell-permeable pyridinylaminomethylthienylcarboxamide. Its key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1404456-53-6 | [1][2][3] |
| Molecular Formula | C₂₃H₂₉ClN₄O₂S | [1] |
| Molecular Weight | 461.02 g/mol | [1] |
| Purity | ≥97% (HPLC), ≥98% | [1] |
| Appearance | Light yellow powder | |
| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol. | [1] |
| Storage | Store at -20°C. | [1] |
Mechanism of Action: Allosteric Inhibition of Wip1
GSK2830371 functions as a highly potent and selective allosteric inhibitor of Wip1 phosphatase.[1][3] Unlike competitive inhibitors that bind to the active site, GSK2830371 binds to a unique "flap" subdomain located outside the catalytic site of Wip1.[4] This allosteric interaction induces a conformational change in the enzyme, thereby preventing it from dephosphorylating its substrates. This mode of inhibition is reversible and non-competitive with respect to the substrate. The specificity of GSK2830371 for Wip1 is remarkable, showing little to no activity against a panel of over 20 other phosphatases.[1]
The inhibition of Wip1 by GSK2830371 leads to the increased phosphorylation of key Wip1 substrates. These include critical proteins involved in the DNA damage response and tumor suppression, such as:
-
p53 (at Ser15): A tumor suppressor protein that regulates cell cycle arrest, apoptosis, and DNA repair.[2][3]
-
Chk2 (at Thr68): A checkpoint kinase that is activated in response to DNA damage.[3]
-
H2AX (at Ser139): A histone variant that is phosphorylated at sites of DNA double-strand breaks.[3]
-
ATM (at Ser1981): A primary sensor of DNA double-strand breaks.[3]
By preventing the dephosphorylation of these substrates, GSK2830371 effectively restores and enhances the activity of the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells with amplified PPM1D.[2] Furthermore, treatment with GSK2830371 has been shown to induce the ubiquitination-dependent degradation of the Wip1 protein itself, further amplifying its inhibitory effect.
Figure 1: Simplified signaling pathway illustrating the mechanism of action of GSK2830371.
Biological Activity and Therapeutic Potential
GSK2830371 exhibits potent and selective biological activity, primarily in cancer cells characterized by PPM1D amplification and wild-type TP53.
In Vitro Activity
-
Enzymatic Inhibition: GSK2830371 potently inhibits Wip1 phosphatase activity with an IC₅₀ of 6 nM for the dephosphorylation of a fluorescent diphosphate substrate (FDP) and 13 nM for the dephosphorylation of its endogenous substrate, phospho-p38 MAPK (T180).[2]
-
Cellular Activity: In PPM1D-amplified breast cancer cell lines such as MCF7, GSK2830371 treatment leads to a concentration-dependent increase in the phosphorylation of Wip1 substrates.[2][3] This activation of the p53 pathway is evidenced by the increased levels of p21, a downstream target of p53.[2]
-
Antiproliferative Effects: GSK2830371 demonstrates selective antiproliferative activity in a subset of lymphoid cell lines that possess wild-type TP53.[3] In MCF-7 cells, the 50% growth inhibitory concentration (GI₅₀) is 2.65 µM.[2]
-
Synergistic Effects: Co-treatment of cancer cells with GSK2830371 and other DNA-damaging agents, such as doxorubicin, or MDM2 inhibitors, results in a synergistic antiproliferative effect in a p53-dependent manner.[1][3]
In Vivo Activity
-
Oral Bioavailability: GSK2830371 is orally bioavailable, a crucial characteristic for its development as a therapeutic agent.[1]
-
Tumor Xenograft Studies: In mouse xenograft models using DOHH2 lymphoma cells, oral administration of GSK2830371 resulted in significant tumor growth inhibition.[3] A twice-daily (BID) dosing regimen of 150 mg/kg led to 41% tumor growth inhibition, while a thrice-daily (TID) regimen resulted in 68% inhibition after 14 days.[2] This suggests that sustained inhibition of Wip1 is necessary for maximal antitumor efficacy, which is consistent with the compound's short half-life in mice.[2]
-
Pharmacodynamic Effects: In vivo, GSK2830371 treatment leads to increased phosphorylation of Chk2 (T68) and p53 (S15) and a decrease in Wip1 protein concentrations in DOHH2 tumors, confirming its mechanism of action in a living system.[3]
Experimental Protocols
The following protocols are representative of the methodologies used to characterize the activity of GSK2830371.
In Vitro Wip1 Phosphatase Activity Assay
This protocol describes a fluorescent-based assay to measure the enzymatic activity of Wip1 and the inhibitory effect of GSK2830371.
Materials:
-
Recombinant Wip1 enzyme
-
Fluorescein diphosphate (FDP) substrate
-
Assay buffer: 50 mM TRIS, pH 7.5, 30 mM MgCl₂, 0.8 mM CHAPS, 0.05 mg/ml BSA
-
GSK2830371
-
DMSO (for compound dilution)
-
384-well microplate
-
Fluorescence microplate reader (excitation/emission ~485/530 nm)
Procedure:
-
Prepare a serial dilution of GSK2830371 in DMSO.
-
In a 384-well plate, add 1 µL of the diluted GSK2830371 or DMSO (vehicle control).
-
Add 20 µL of a solution containing 50 µM FDP substrate to each well.
-
Initiate the reaction by adding 10 µL of a solution containing 10 nM Wip1 enzyme in assay buffer.
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence intensity on a microplate reader.
-
Calculate the percent inhibition for each concentration of GSK2830371 relative to the DMSO control and determine the IC₅₀ value.
Rationale: The dephosphorylation of FDP by Wip1 generates a fluorescent signal. The inhibition of Wip1 by GSK2830371 results in a decrease in fluorescence, allowing for the quantification of its inhibitory potency.
Western Blot Analysis of Wip1 Substrate Phosphorylation
This protocol details the procedure to assess the effect of GSK2830371 on the phosphorylation status of Wip1 substrates in cultured cells.
Materials:
-
Cancer cell line with PPM1D amplification (e.g., MCF7)
-
Complete cell culture medium
-
GSK2830371
-
DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies against phospho-p53 (Ser15), phospho-Chk2 (T68), total p53, total Chk2, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed MCF7 cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of GSK2830371 or DMSO for a specified duration (e.g., 2, 4, 8 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Rationale: This experiment directly visualizes the increase in phosphorylation of key Wip1 substrates following treatment with GSK2830371, confirming its on-target effect within a cellular context.
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The Analytical Lens: A Technical Guide to the Spectroscopic Analysis of 2-bromo-5-chloro-3-methylbenzene Derivatives
This in-depth technical guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the spectroscopic analysis of 2-bromo-5-chloro-3-methylbenzene and its derivatives. Moving beyond a simple recitation of data, this document delves into the causality behind experimental choices and provides a framework for robust, self-validating analytical protocols.
Introduction: The Structural Significance of Halogenated Aromatic Compounds
Substituted halogenated benzene derivatives are pivotal building blocks in medicinal chemistry and materials science. The precise arrangement of substituents on the aromatic ring dictates the molecule's steric and electronic properties, which in turn govern its biological activity and material characteristics. 2-bromo-5-chloro-3-methylbenzene, with its distinct substitution pattern, presents a valuable scaffold for the synthesis of novel compounds. Accurate and unambiguous structural elucidation is therefore paramount, necessitating a multi-faceted spectroscopic approach. This guide will systematically dissect the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to this class of molecules.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Molecular Skeleton
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-bromo-5-chloro-3-methylbenzene, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Probing the Proton Environment
Expertise & Experience: The ¹H NMR spectrum of 2-bromo-5-chloro-3-methylbenzene is predicted to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the bromine, chlorine, and methyl substituents. The bromine and chlorine atoms are electronegative and will deshield nearby protons, shifting their signals downfield. Conversely, the methyl group is weakly electron-donating, causing a slight shielding effect. The coupling patterns (splitting) between adjacent protons provide crucial information about their relative positions on the aromatic ring.
Predicted ¹H NMR Spectral Data for 2-bromo-5-chloro-3-methylbenzene:
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-4 | 7.2 - 7.4 | Doublet (d) | J (ortho) = ~2 Hz |
| H-6 | 7.0 - 7.2 | Doublet (d) | J (ortho) = ~2 Hz |
| CH₃ | 2.3 - 2.5 | Singlet (s) | N/A |
Causality Behind Predictions:
-
Chemical Shifts: The aromatic protons are in the typical downfield region for aromatic compounds (7.0-8.0 ppm). The exact positions are influenced by the combined electronic effects of the substituents.
-
Multiplicity: H-4 and H-6 are expected to appear as doublets due to coupling with each other. The small expected coupling constant is characteristic of a meta-relationship on a benzene ring.
-
Methyl Singlet: The methyl protons are not adjacent to any other protons, hence they appear as a singlet.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified 2-bromo-5-chloro-3-methylbenzene derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
For quantitative analysis, add a known amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Acquire the spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Shim the magnetic field to achieve optimal homogeneity, which is critical for sharp spectral lines.
-
Typical acquisition parameters include a standard single-pulse sequence, a spectral width of approximately 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Average 8 to 64 scans to improve the signal-to-noise ratio, depending on the sample concentration.
-
¹³C NMR Spectroscopy: Characterizing the Carbon Framework
Expertise & Experience: The ¹³C NMR spectrum provides a count of the number of non-equivalent carbon atoms in the molecule. For 2-bromo-5-chloro-3-methylbenzene, seven distinct signals are expected (six for the aromatic carbons and one for the methyl carbon). The chemical shifts of the aromatic carbons are significantly influenced by the electronegativity of the directly attached halogens. Carbons bonded to bromine and chlorine will be deshielded and appear at higher chemical shifts.
Predicted ¹³C NMR Spectral Data for 2-bromo-5-chloro-3-methylbenzene:
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-Br | 120 - 125 |
| C-Cl | 132 - 136 |
| C-CH₃ | 138 - 142 |
| C-H (aromatic) | 125 - 135 |
| CH₃ | 20 - 25 |
Causality Behind Predictions:
-
Substituent Effects: The electronegative halogen atoms deshield the carbons to which they are attached, resulting in downfield shifts. The carbon attached to chlorine will likely be further downfield than the one attached to bromine due to chlorine's higher electronegativity. The methyl carbon will appear in the typical aliphatic region.[1][2] The remaining aromatic carbons will have shifts influenced by the overall substitution pattern.[1][2][3]
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent, due to the lower natural abundance of ¹³C.
-
-
Instrument Setup and Data Acquisition:
-
Use a high-resolution NMR spectrometer with a broadband probe.
-
Employ proton decoupling to simplify the spectrum, resulting in a single peak for each unique carbon.
-
A wider spectral width (e.g., 0-220 ppm) is necessary compared to ¹H NMR.
-
A greater number of scans will be required to achieve a good signal-to-noise ratio.
-
Diagram of Spectroscopic Analysis Workflow
Sources
Reactivity of 2-bromo-5-chloro-1-fluoro-3-methylbenzene
An In-Depth Technical Guide to the
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of 2-bromo-5-chloro-1-fluoro-3-methylbenzene (IUPAC Name), a polyhalogenated aromatic compound of significant interest in synthetic chemistry. As a versatile building block, its utility is dictated by the nuanced interplay of its four distinct substituents. This document, intended for researchers, scientists, and professionals in drug development and materials science, delves into the electronic and steric landscape of the molecule, offering predictive insights and field-proven protocols for its strategic functionalization. We will explore key reaction classes, including metal-halogen exchange, cross-coupling reactions, and nucleophilic aromatic substitution, explaining the causality behind experimental design and providing self-validating, step-by-step methodologies.
Molecular Structure and Physicochemical Properties
This compound is a substituted toluene with a unique arrangement of electron-withdrawing and electron-donating groups. This substitution pattern creates a complex electronic environment that governs its reactivity.
Caption: Chemical structure of the title compound.[1]
Analysis of Substituent Effects
The reactivity of the benzene ring is a composite of the inductive and resonance effects of its substituents.[2][3]
-
Fluorine (C1): Strongly electron-withdrawing via the inductive effect (-I) due to its high electronegativity. It has a weak electron-donating resonance effect (+M). Overall, it is a deactivating group but directs electrophilic attack to the ortho and para positions.[2]
-
Bromine (C2): Inductively withdrawing (-I) and weakly donating through resonance (+M). Like other halogens, it deactivates the ring but is an ortho, para-director.[4]
-
Methyl (C3): An electron-donating group through induction (+I) and hyperconjugation. It is an activating group and a strong ortho, para-director.[4][5]
-
Chlorine (C5): Possesses similar electronic properties to bromine, acting as a deactivating, ortho, para-directing group.[4]
The cumulative effect of three deactivating halogens and one activating methyl group renders the ring electron-deficient and generally less susceptible to electrophilic aromatic substitution. However, this electron deficiency is the cornerstone of its utility in other reaction classes.
Physicochemical Data
Quantitative data for this specific molecule is consolidated from various chemical databases and suppliers.
| Property | Value | Source(s) |
| CAS Number | 1242339-10-1 | [1][6] |
| Molecular Formula | C₇H₅BrClF | [1] |
| Molecular Weight | 223.47 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | CC1=CC(=CC(=C1Br)F)Cl | [1] |
| InChIKey | BAGCZQFQADYULL-UHFFFAOYSA-N | [1] |
Core Reactivity: Metal-Halogen Exchange
The most synthetically valuable transformation for this molecule is the metal-halogen exchange, a foundational reaction for creating organometallic intermediates.[7] This reaction's regioselectivity is kinetically controlled, primarily influenced by the stability of the resulting carbanion and the C-X bond strength.
The established reactivity trend for halogens in this exchange is I > Br > Cl >> F.[8] Consequently, the C-Br bond at the C2 position is the exclusive site of metal-halogen exchange. The steric hindrance from the adjacent methyl (C3) and fluoro (C1) groups can influence the reaction rate but does not typically prevent the exchange.[9][10]
Caption: Workflow for selective functionalization via metal-halogen exchange.
Experimental Protocol: Lithiation and Quenching
This protocol describes a general, self-validating procedure for the selective lithiation at the C2 position followed by electrophilic capture.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 eq)
-
Electrophile (e.g., dry ice, DMF, benzaldehyde) (1.5 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Argon or Nitrogen atmosphere
Procedure:
-
System Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet.
-
Dissolution: Dissolve this compound in anhydrous THF. The choice of THF is critical as it effectively solvates the organolithium species.[11]
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is crucial to prevent side reactions, such as the formation of benzyne intermediates or reaction with the solvent.[11]
-
Lithiation: Add n-BuLi dropwise via syringe, maintaining the internal temperature below -70 °C. The reaction is typically rapid. Stir for 30-60 minutes at -78 °C to ensure complete exchange.
-
Electrophilic Quench: Add the chosen electrophile to the aryllithium solution. For gaseous electrophiles like CO₂ (from dry ice), the solution can be transferred via cannula onto crushed, freshly sublimed dry ice.
-
Workup: Allow the reaction to warm slowly to room temperature. Quench by the slow addition of saturated aqueous NH₄Cl.
-
Extraction & Purification: Transfer the mixture to a separatory funnel, extract with an appropriate organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography or recrystallization.
Advanced Synthesis: Palladium-Catalyzed Cross-Coupling Reactions
The aryllithium or corresponding Grignard reagent generated from metal-halogen exchange is a gateway to a vast array of carbon-carbon and carbon-heteroatom bond formations via transition metal-catalyzed cross-coupling reactions.[12]
Suzuki-Miyaura Coupling
This reaction is a powerful method for forming biaryl structures. The organoboron reagent is typically generated in situ from the aryllithium or prepared separately.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of the Grignard Reagent
This protocol uses a magnesium-halogen exchange to form a Grignard reagent, which can be more tolerant of certain functional groups than its lithium counterpart.[13]
Materials:
-
This compound (1.0 eq)
-
Isopropylmagnesium chloride (i-PrMgCl) or i-PrMgCl·LiCl (1.1 eq)
-
Arylboronic acid (1.2 eq)
-
Pd catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Aqueous base (e.g., 2M K₂CO₃)
-
Anhydrous THF or 1,4-Dioxane
Procedure:
-
Grignard Formation: In an inert atmosphere, dissolve the starting aryl bromide in anhydrous THF. Cool to 0 °C or -20 °C. Add the i-PrMgCl solution dropwise. The use of i-PrMgCl is advantageous as it often provides higher regioselectivity and functional group tolerance.[13] Stir for 1-2 hours to ensure complete formation of the arylmagnesium species.
-
Coupling Setup: In a separate flask, add the arylboronic acid, the palladium catalyst, and the aqueous base. Degas the mixture thoroughly by bubbling argon through the solution for 15-20 minutes.
-
Coupling Reaction: Transfer the freshly prepared Grignard reagent from step 1 into the second flask via cannula. Heat the reaction mixture to a temperature appropriate for the chosen catalyst and solvent (typically 60-100 °C) and monitor by TLC or LC-MS.
-
Workup and Purification: After completion, cool the reaction to room temperature and quench with water. Perform a standard aqueous workup and extraction as described in section 2.1. Purify the product by column chromatography.
Other Potential Reactivities
Nucleophilic Aromatic Substitution (SNAr)
While the molecule lacks a strongly activating group for SNAr (like a nitro group), the cumulative electron-withdrawing effect of the three halogens can enable substitution with very strong nucleophiles (e.g., sodium amide, alkoxides) under forcing conditions.[14][15] The most likely position for attack would be C1 (activated by the ortho bromine and para chlorine) or C5 (activated by the ortho fluorine and para bromine), depending on the stability of the intermediate Meisenheimer complex.
Halogen Dance
In the presence of a strong, non-nucleophilic base like lithium diisopropylamide (LDA), polyhalogenated arenes can undergo a "halogen dance," a base-catalyzed migration of a halogen atom.[16][17] This is a potential side reaction during attempts at direct deprotonation (lithiation) and could lead to isomeric products. For this substrate, a bromine migration from C2 to an adjacent, more thermodynamically stable position could theoretically occur, although this is less common than metal-halogen exchange with organolithium reagents.[18]
Applications in Research and Development
The true value of this compound lies in its capacity as a highly functionalized scaffold. The ability to selectively address the C2 position allows for the introduction of a wide range of substituents. The remaining halogen atoms (F and Cl) can be used for further downstream modifications or can be retained to modulate the physicochemical properties (e.g., lipophilicity, metabolic stability) of the final molecule.[19] This makes it a valuable intermediate for constructing complex molecules in medicinal chemistry and materials science.[20]
Conclusion
This compound is a molecule whose reactivity is dominated by the C-Br bond. Its synthetic utility is unlocked through selective metal-halogen exchange, which provides a gateway to a diverse array of functionalizations via organometallic intermediates and subsequent cross-coupling reactions. Understanding the delicate balance of electronic and steric effects presented by its substituents is paramount for designing rational, efficient, and high-yielding synthetic routes. The protocols and principles outlined in this guide provide a robust framework for leveraging this versatile building block in advanced chemical synthesis.
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A Senior Application Scientist's Guide to Halogenated Toluene Derivatives in Organic Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Halogenated toluene derivatives are foundational pillars in the edifice of modern organic synthesis. Their dual reactivity—stemming from both the halogenated aromatic ring and the benzylic methyl group—renders them exceptionally versatile synthons. This guide provides an in-depth exploration of these critical building blocks, moving beyond simple procedural descriptions to elucidate the underlying principles governing their synthesis and reactivity. We will examine regioselective halogenation strategies, delve into their transformative power in cross-coupling and nucleophilic substitution reactions, and showcase their utility through field-proven protocols and applications in pharmaceutical and materials science.
Introduction: The Strategic Value of Halogenated Toluenes
In the lexicon of synthetic chemistry, halogenated toluenes are words spoken with frequency and purpose. These compounds are broadly classified into two categories: aryl halides (e.g., p-bromotoluene), where a halogen is directly attached to the aromatic ring, and benzyl halides (e.g., benzyl bromide), where the halogen resides on the methyl side-chain. This structural dichotomy is the source of their profound synthetic utility.
-
Aryl Halides (Halotoluenes): The C(sp²)-X bond is a linchpin for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions. The halogen's identity (I > Br > Cl) and its position (ortho, meta, para) dictate reactivity and steric influence, offering chemists precise control over molecular architecture.
-
Benzyl Halides: The C(sp³)-X bond is highly activated towards nucleophilic substitution.[1][2][3] The stability of the incipient benzylic carbocation (in S_N1 pathways) or the favorable transition state geometry (in S_N2 pathways) makes benzyl halides exceptionally reactive and valuable for introducing benzylic moieties.[1][2][4]
This guide is structured to provide a cohesive narrative, from the strategic synthesis of these derivatives to their application in constructing complex molecular targets.
Synthesis: Precision in Halogen Placement
The synthetic utility of a halogenated toluene derivative begins with its regioselective preparation. The choice of methodology is dictated by the desired location of the halogen atom—on the aromatic ring or the methyl side-chain.
Ring Halogenation: Electrophilic Aromatic Substitution (S_EAr)
The methyl group of toluene is an ortho, para-director. Direct halogenation via S_EAr typically yields a mixture of 2- and 4-halotoluenes, with the para isomer often predominating due to reduced steric hindrance.[5]
-
Causality in Catalyst Choice: The electrophilicity of the halogen dictates the need for a Lewis acid catalyst.
-
Chlorination & Bromination: Reactions with Cl₂ or Br₂ require a Lewis acid catalyst (e.g., FeCl₃, AlBr₃) to polarize the Halogen-Halogen bond, generating a potent electrophile.
-
Iodination: This reaction is reversible. An oxidizing agent (e.g., HNO₃, HIO₄) is required to consume the HI byproduct and drive the reaction to completion.[5]
-
A significant advantage of this method is that the resulting ortho and para isomers can often be easily separated due to a large difference in their melting points.[5]
Side-Chain Halogenation: Free Radical Mechanism
To functionalize the methyl group, the reaction conditions must favor a free-radical pathway over an ionic one. This is achieved using radical initiators (light, heat, or peroxides) and specific halogenating agents.[6]
-
N-Bromosuccinimide (NBS): The Wohl-Ziegler reaction, utilizing NBS in the presence of a radical initiator (e.g., AIBN or peroxide) in a non-polar solvent like CCl₄, is the premier method for benzylic bromination.[6][7][8] The key to this reaction's success is that NBS provides a low, steady concentration of Br₂, which favors radical substitution at the benzylic position over ionic addition to the aromatic ring.[9]
The high regioselectivity for the benzylic position is due to the resonance stabilization of the intermediate benzyl radical.[6][8]
Caption: Divergent reactivity of toluene based on reaction conditions.
The Sandmeyer Reaction: Isomer-Specific Synthesis
When a specific, pure isomer (e.g., m-bromotoluene) is required, direct halogenation is unsuitable. The Sandmeyer reaction provides an elegant solution.[5][10][11] This powerful transformation converts a primary aromatic amine into an aryl halide via a diazonium salt intermediate.[10][11][12]
The process involves:
-
Diazotization: Treating the corresponding toluidine (aminotoluene) with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0–5 °C) to form the aryl diazonium salt.[5][13]
-
Substitution: Introducing a copper(I) halide (CuCl, CuBr) which catalyzes the displacement of the diazonium group with the halide, liberating nitrogen gas.[10][12][13]
This method's power lies in its ability to install a halogen at a position dictated by the starting amine, overriding the inherent directing effects of the methyl group.
Reactivity and Synthetic Utility: The Core Workflows
Halogenated toluenes are not end products but versatile intermediates. Their true value is realized in the subsequent transformations they enable.
The Zenith of C-C and C-N Bond Formation: Cross-Coupling Reactions
Aryl halides derived from toluene are workhorses in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthesis for creating biaryl structures, conjugated systems, and arylamines.[14][15]
-
Suzuki-Miyaura Coupling: Forms C(sp²)-C(sp²) bonds by coupling the aryl halide with an organoboron reagent (boronic acid or ester).[14][15][16] The reaction proceeds through a well-established catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[14][16][17] A base is crucial for activating the boronic acid for the transmetalation step.[18]
-
Sonogashira Coupling: Connects the aryl halide to a terminal alkyne, creating arylalkynes.[19][20][21][22] This reaction is typically co-catalyzed by palladium and copper(I).[21][22][23]
-
Buchwald-Hartwig Amination: A revolutionary method for forming C(sp²)-N bonds by coupling the aryl halide with a primary or secondary amine.[24][25][26][27] This reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong base.[26]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Table 1: Comparative Overview of Key Cross-Coupling Reactions
| Reaction | Coupling Partner | Key Reagents | Typical Halide Reactivity | Bond Formed |
| Suzuki-Miyaura | Boronic Acid/Ester | Pd Catalyst, Base (e.g., K₂CO₃, Cs₂CO₃) | I > Br > OTf >> Cl | C(sp²)–C(sp²) |
| Sonogashira | Terminal Alkyne | Pd Catalyst, Cu(I) Co-catalyst, Amine Base | I > Br > OTf >> Cl | C(sp²)–C(sp) |
| Buchwald-Hartwig | Amine (1° or 2°) | Pd Catalyst, Phosphine Ligand, Strong Base (e.g., NaOtBu) | I > Br > Cl | C(sp²)–N |
Formation of Organometallic Reagents
Halotoluenes, particularly bromotoluenes, are excellent precursors for highly reactive organometallic reagents.
-
Grignard Reagents: Reaction with magnesium metal in an anhydrous ether solvent (like THF or diethyl ether) affords the corresponding tolylmagnesium halide (e.g., p-tolylmagnesium bromide).[28][29] These are potent nucleophiles and strong bases, invaluable for reacting with carbonyls, epoxides, and other electrophiles.[29] The halide reactivity order is I > Br > Cl.
-
Organolithium Reagents: These can be formed via halogen-metal exchange with an alkyllithium (e.g., n-BuLi) or by direct lithiation. Directed ortho-lithiation is a particularly powerful strategy where a directing metalating group (DMG) on the ring guides deprotonation to the adjacent ortho position.[30][31]
Field Insight: The preparation of these organometallic reagents is critically dependent on anhydrous conditions. Trace amounts of water will protonate and destroy the reagent, terminating the desired reaction pathway.
Nucleophilic Substitution at the Benzylic Position
Benzyl halides are highly prized for their reactivity in nucleophilic substitution reactions.[2][4] Primary benzyl halides, like benzyl bromide, typically react via an S_N2 mechanism, while secondary and tertiary ones favor an S_N1 pathway through the resonance-stabilized benzyl carbocation. This reactivity allows for the straightforward introduction of a wide array of functional groups:
-
Ethers: Williamson ether synthesis with alkoxides.
-
Esters: Reaction with carboxylate salts.
-
Nitriles: Substitution with cyanide ion (e.g., NaCN).
-
Amines: Alkylation of ammonia or amines.
The presence of electron-withdrawing groups on the aromatic ring can decrease the rate of S_N1 reactions by destabilizing the carbocation intermediate, but can increase the electrophilicity of the benzylic carbon, potentially enhancing S_N2 reactivity with strong nucleophiles.[1]
Protocols and Applications in Target Synthesis
The true measure of a building block's value is its successful application. Halogenated toluenes are instrumental in the synthesis of numerous commercial products.
Detailed Protocol: Buchwald-Hartwig Amination of 4-Chlorotoluene
This protocol describes the synthesis of 4-methyl-N-morpholinobenzene, a common transformation showcasing the coupling of a less reactive aryl chloride.
Objective: To couple 4-chlorotoluene with morpholine using a palladium/XPhos catalyst system.
Methodology:
-
Inert Atmosphere Setup: To a flame-dried, two-necked flask equipped with a reflux condenser and magnetic stir bar, add bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), and sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.).
-
Reagent Addition: Evacuate and backfill the flask with nitrogen or argon. Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 5 minutes.
-
Substrate Loading: Add 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) followed by morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) in one portion via syringe.
-
Reaction: Heat the resulting mixture to reflux and maintain for 6 hours, monitoring by GC or TLC.
-
Workup: Cool the reaction to room temperature and quench carefully with water (10 mL). Separate the organic layer.
-
Purification: Wash the organic layer with water (10 mL) and brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired arylamine.
Causality: The use of a bulky, electron-rich phosphine ligand like XPhos is critical. It promotes the oxidative addition of the less reactive aryl chloride to the palladium center and facilitates the final reductive elimination step, leading to high yields.[26]
Caption: Experimental workflow for a typical Buchwald-Hartwig amination.
Case Study: Sertraline Synthesis
The antidepressant sertraline is a prominent example where the synthesis relies on chemistry derived from halogenated building blocks.[32][33] Many synthetic routes to sertraline involve the key intermediate 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone.[33][34] The 3,4-dichlorophenyl moiety is often introduced using chemistry that starts with dichlorotoluene or a related derivative, highlighting the role of these halogenated synthons in constructing the core scaffold of complex active pharmaceutical ingredients (APIs).[33]
Conclusion
Halogenated toluene derivatives are far more than simple reagents; they are strategic tools that offer chemists a reliable and versatile platform for molecular construction. Their predictable reactivity, governed by the principles of electrophilic substitution, free-radical chemistry, and transition-metal catalysis, allows for the precise and efficient synthesis of complex structures. From the academic laboratory to the industrial production plant, a deep understanding of the synthesis and application of these foundational building blocks remains essential for innovation in drug discovery, materials science, and beyond.
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2-bromo-5-chloro-1-fluoro-3-methylbenzene safety and handling
An In-depth Technical Guide to the Safety and Handling of 2-bromo-5-chloro-1-fluoro-3-methylbenzene
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for this compound. As a halogenated aromatic hydrocarbon, this compound is of interest in synthetic organic chemistry, potentially serving as a building block in the development of novel pharmaceutical and agrochemical agents.[1] However, the limited availability of specific toxicological and environmental data for this compound necessitates a highly conservative and risk-averse approach to its handling. This guide is structured to provide not only procedural steps but also the scientific rationale behind them, ensuring a culture of safety and integrity in the laboratory.
Section 1: Hazard Identification and Risk Assessment
A thorough understanding of a chemical's properties is the foundation of safe laboratory practice. For this compound, the primary challenge is the significant gap in formally documented toxicological data.
Physicochemical Identity
Proper identification is critical for accessing relevant safety information and ensuring the correct compound is being handled.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 1242339-10-1 | Apollo Scientific[3] |
| Molecular Formula | C₇H₅BrClF | PubChem[2] |
| Molecular Weight | 223.47 g/mol | PubChem[2] |
| Synonyms | 2-Bromo-5-chloro-3-fluorotoluene | PubChem[2] |
Anticipated GHS Classification and Hazards
Due to the absence of specific experimental data for this compound, its hazard classification is extrapolated from data on structurally similar compounds, such as 2-Bromo-5-chloro-1,3-dimethylbenzene.[4] This approach mandates treating the compound with a high degree of caution.
| GHS Classification | |
| Pictogram | GHS07 (Exclamation Mark)[4] |
| Signal Word | Warning [4] |
| Hazard Statements | H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] H335: May cause respiratory irritation.[3] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5] P280: Wear protective gloves/protective clothing/eye protection/face protection.[5] P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
The Critical "Data Gap" and Its Implications
A review of available Material Safety Data Sheets (MSDS) reveals a consistent lack of specific data regarding acute toxicity (oral, dermal, inhalation), carcinogenicity, mutagenicity, and environmental fate.[6] This "data gap" is the most significant safety concern.
Causality Behind a Conservative Approach: The absence of data does not imply the absence of hazard. In drug development and research, where novel compounds are frequently synthesized, the default assumption must be that an uncharacterized substance is hazardous. The trifecta of halogen substituents (Bromo, Chloro, Fluoro) on an aromatic ring suggests the potential for metabolic pathways that could produce toxic intermediates. Therefore, all handling protocols must be designed to minimize any possibility of exposure.
Occupational Exposure Limits (OELs)
There are no established Occupational Exposure Limits (OELs), such as the OSHA Permissible Exposure Limit (PEL) or ACGIH Threshold Limit Value (TLV), for this compound.[5][7] For context, the National Institute for Occupational Safety and Health (NIOSH) recommends a ceiling limit of 2 ppm for some halogenated anesthetic gases over a one-hour period.[8][9] While not directly comparable, these stringent limits for other halogenated organic compounds underscore the principle that exposure to this class of chemicals should be kept As Low As Reasonably Achievable (ALARA).
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to containment is essential, starting with robust engineering controls and supplemented by meticulous use of PPE. This follows the established hierarchy of controls to mitigate risk.
Caption: The Hierarchy of Controls prioritizes risk management strategies.
Primary Engineering Controls
The primary defense against exposure is to handle the chemical within a controlled environment.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setups, must be performed inside a properly functioning and certified chemical fume hood. This is non-negotiable and serves to prevent the inhalation of potentially harmful vapors or aerosols.
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and exhausted.
-
Emergency Equipment: Safety showers and eyewash stations must be located in immediate proximity to the workstation.[7][10] All personnel must be trained on their location and operation.
Personal Protective Equipment (PPE) Protocol
PPE is the last line of defense and must be selected to provide adequate protection against the anticipated hazards.
| Area | PPE Specification | Rationale |
| Eye/Face | Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US). A full-face shield should be worn over goggles when there is a risk of splashing.[6] | Protects against splashes and vapors, preventing serious eye irritation.[7] |
| Hands | Chemically resistant impervious gloves (e.g., Nitrile, Neoprene). Gloves must be inspected before use and changed immediately if contaminated. | Prevents skin contact, which can cause irritation.[11] |
| Body | Flame-resistant lab coat. For larger quantities or increased splash risk, a chemically impervious apron or suit should be used.[6] | Protects skin on the arms and body from contamination. |
| Respiratory | A respirator is not typically required when working within a certified fume hood. However, if engineering controls fail or for emergency response, a full-face respirator with appropriate cartridges for organic vapors should be used by trained personnel.[6] | Provides protection against inhalation of vapors in situations of inadequate ventilation or spills. |
Section 3: Standard Operating Procedures (SOPs)
Adherence to validated protocols is crucial for ensuring reproducible science and, more importantly, the safety of personnel.
General Handling and Hygiene
-
Pre-Handling: Designate a specific area within the fume hood for handling the compound. Assemble all necessary equipment and reagents before retrieving the chemical.
-
Aliquotting: When transferring the substance, use appropriate tools (spatulas, syringes) to minimize the generation of dust or aerosols.
-
Post-Handling: Tightly close the container immediately after use. Decontaminate all surfaces and equipment.
-
Hygiene: Wash hands and arms thoroughly with soap and water after handling is complete and before leaving the laboratory. Do not eat, drink, or smoke in the work area.[5]
Storage Protocol
Proper storage is critical to maintaining the chemical's integrity and preventing accidental release.
-
Container: Store in the original, tightly-closed container.[6][7]
-
Location: Keep in a cool, dry, and well-ventilated area designated for hazardous chemicals.[6]
-
Incompatibilities: Segregate from strong oxidizing agents.[7]
-
Ignition Sources: Store away from heat, sparks, and open flames.
Waste Disposal Protocol
Chemical waste must be managed from cradle to grave to protect both personnel and the environment.
Caption: Workflow for the proper disposal of chemical waste.
Step-by-Step Disposal:
-
Classification: This material must be disposed of as hazardous waste.
-
Collection: Collect waste in a designated, properly labeled, and leak-proof container for halogenated organic waste. Do not mix with other waste streams.
-
Disposal Route: The waste must be handled by a licensed chemical destruction plant, typically via controlled incineration with flue gas scrubbing.[6]
-
Prohibition: Never discharge this chemical into drains or sewer systems.[6]
Section 4: Emergency Response Procedures
Preparedness is key to mitigating the consequences of an accident. All personnel must be trained on these procedures.
Spill Response
The response to a spill depends on its scale. A clear, pre-defined action plan is essential.
Caption: Decision workflow for responding to chemical spills.
4.1.1 Minor Spill Protocol (manageable, <100mL)
-
Alert: Alert personnel in the immediate area.
-
Isolate: If flammable, remove all sources of ignition.[6]
-
PPE: Don appropriate PPE as described in Section 2.2.
-
Contain: Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical absorbent pad.
-
Collect: Using spark-proof tools, carefully sweep the absorbed material into a labeled container for hazardous waste.[6]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Seal and dispose of the waste container and all contaminated cleaning materials according to the protocol in Section 3.3.
4.1.2 Major Spill Protocol (large volume, uncontained, or outside fume hood)
-
Evacuate: Immediately evacuate the laboratory, closing all doors behind you.[6][12] Alert others to not enter the area.
-
Notify: Contact your institution's Emergency Response team (e.g., EHS) and provide details of the chemical and spill location.
-
Isolate: If safe to do so from a distance, shut off power to the area to eliminate ignition sources.
-
Await Response: Do not re-enter the area. Await the arrival of trained emergency responders.
First Aid Measures
Immediate and correct first aid can significantly reduce the severity of an injury.
| Exposure | First Aid Protocol |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[6][7] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][7] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[13] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[6] |
Fire Fighting
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[6]
-
Hazards from Combustion: Thermal decomposition can produce highly toxic and corrosive fumes, including carbon monoxide, carbon dioxide, and hydrogen halides (HBr, HCl, HF).[7]
-
Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) to prevent exposure to combustion products.[6][7]
Conclusion
The responsible use of this compound in a research and development setting hinges on a profound respect for the unknown. The significant gaps in its toxicological profile demand that researchers and scientists treat this compound with the highest level of caution. By implementing robust engineering controls, adhering to stringent PPE and handling protocols, and being fully prepared for emergencies, the risks associated with this valuable synthetic building block can be effectively managed. Safety is not an impediment to scientific progress; it is an integral and non-negotiable component of it.
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2-Bromo-1-chloro-5-fluoro-3-methylbenzene | C7H5BrClF | CID 50998614 - PubChem. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
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Spill Control/Emergency Response - EHSO Manual 2025-2026. (2025, January 14). University of Oklahoma. Retrieved January 16, 2026, from [Link]
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1-BROMO-4-FLUOROBENZENE - Sdfine. (n.d.). Sdfine. Retrieved January 16, 2026, from [Link]
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Methodological & Application
Palladium-catalyzed cross-coupling of 2-bromo-5-chloro-1-fluoro-3-methylbenzene
An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of 2-Bromo-5-chloro-1-fluoro-3-methylbenzene
Introduction: Unlocking a Versatile Building Block
In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of polyhalogenated aromatic compounds is a cornerstone of molecular design. The substrate, this compound, represents a valuable and intriguing building block. Its three distinct halogen atoms (Br, Cl, F) offer a platform for sequential and site-selective modifications, enabling the synthesis of complex molecular architectures. However, this very feature presents a significant synthetic challenge: achieving chemoselectivity. This guide provides a comprehensive technical overview and detailed protocols for the palladium-catalyzed cross-coupling of this substrate, focusing on leveraging the inherent reactivity differences of the carbon-halogen bonds to achieve selective functionalization at the C-Br position.
The ability to selectively target one halogen in the presence of others is paramount for efficient synthesis. The reactivity of aryl halides in the crucial oxidative addition step of palladium-catalyzed cross-coupling reactions generally follows the order: C-I > C-Br > C-Cl > C-F.[1][2] This predictable reactivity hierarchy is governed by the bond dissociation energies of the carbon-halogen bonds and is the foundation upon which the protocols in this guide are built. By carefully selecting catalysts, ligands, and reaction conditions, we can exploit this differential reactivity to exclusively functionalize the most labile C-Br bond, leaving the C-Cl and C-F bonds intact for potential subsequent transformations.
This document serves as a practical guide for researchers, providing not just step-by-step protocols but also the underlying scientific rationale for the experimental choices, empowering users to troubleshoot and adapt these methods for their specific synthetic targets.
The Principle of Chemoselectivity: Targeting the C-Br Bond
The success of any cross-coupling reaction on a polyhalogenated substrate hinges on controlling the initial oxidative addition step, which is often rate- and selectivity-determining.[3][4] In this step, the active Pd(0) catalyst inserts into the carbon-halogen bond. The energy barrier for this process is lowest for the weakest carbon-halogen bond, which in the case of this compound, is the C-Br bond.
While this thermodynamic preference is strong, kinetic factors influenced by the catalyst system can also play a role. The use of bulky, electron-rich phosphine ligands is critical. These ligands stabilize the palladium center, promote the oxidative addition of even less reactive aryl chlorides, and accelerate the final reductive elimination step.[5] However, by maintaining controlled conditions (e.g., temperature, reaction time), the kinetic barrier for C-Cl activation remains significantly higher, ensuring selective reaction at the C-Br position.[1]
Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is one of the most robust and widely used methods for constructing biaryl structures, owing to its mild conditions, high functional group tolerance, and the commercial availability and stability of boronic acid reagents.[6][7][8]
Catalytic Cycle and Mechanism
The reaction proceeds via a well-established catalytic cycle. The active Pd(0) species undergoes oxidative addition into the C-Br bond. This is followed by transmetalation, where the organic group from the boronic acid (activated by a base) is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond, yielding the biaryl product and regenerating the Pd(0) catalyst.[7][8]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture, anhydrous and degassed)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[9]
-
Add the degassed 1,4-Dioxane/Water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding water and dilute with ethyl acetate.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[10]
-
Purify the crude product by flash column chromatography on silica gel.
Key Parameters and Optimization
| Parameter | Recommended | Rationale & Field Insights |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Pd(II) sources are often more air-stable and are reduced in situ to the active Pd(0) species.[11] Pd₂(dba)₃ is a common Pd(0) source. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich dialkylbiaryl phosphine ligands are highly effective, promoting fast oxidative addition and reductive elimination, which is crucial for coupling less reactive halides and preventing side reactions.[5] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | The base activates the boronic acid for transmetalation.[8] K₃PO₄ is a strong base often effective for challenging couplings. Cs₂CO₃ is more soluble and can be advantageous. |
| Solvent | Dioxane/H₂O, Toluene, THF | Aprotic polar solvents are generally effective. A small amount of water is often necessary to solubilize the base and facilitate the activation of the boronic acid.[12] |
| Temperature | 80-110 °C | Sufficient thermal energy is required to overcome the activation barriers of the catalytic cycle, but excessive heat can lead to catalyst decomposition or side reactions involving the C-Cl bond. |
Application 2: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling provides a powerful method for linking terminal alkynes to aryl halides, creating conjugated enynes and arylalkynes which are important structures in materials science and pharmaceuticals.[13] The reaction is typically co-catalyzed by palladium and copper(I).[14]
Catalytic Cycle and Mechanism
The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide is followed by transmetalation with a copper(I) acetylide species. This key intermediate is generated in the copper cycle, where the terminal alkyne is deprotonated by the amine base and coordinated to Cu(I).[15] Reductive elimination from the palladium center yields the final product.
Experimental Protocol: Sonogashira Coupling
This protocol details the coupling of this compound with phenylacetylene.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Copper(I) Iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ and CuI.
-
Add anhydrous THF, followed by this compound and triethylamine.
-
Add phenylacetylene dropwise to the stirring solution at room temperature.[16]
-
Heat the reaction mixture to 60 °C and stir for 3-6 hours.
-
Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[16]
-
Purify the crude product by flash column chromatography.
Key Parameters and Optimization
| Parameter | Recommended | Rationale & Field Insights |
| Palladium Source | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | These are classical, reliable catalysts for Sonogashira couplings. They are commercially available and effective for a wide range of substrates. |
| Copper Co-catalyst | CuI | Copper(I) is essential for the formation of the copper acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[14] |
| Base | Et₃N, Diisopropylamine (DIPA) | A liquid amine base is typically used, which also serves as a co-solvent. It is crucial for deprotonating the terminal alkyne. |
| Solvent | THF, DMF, Toluene | Anhydrous polar aprotic solvents are preferred to ensure the solubility of the reagents and intermediates. |
| Additives | PPh₃ (optional) | Additional phosphine ligand can help stabilize the Pd(0) catalyst, especially if starting from a Pd(II) source, but an excess can inhibit the reaction. |
Application 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, coupling aryl halides with a vast array of primary and secondary amines.[17][18] This reaction has revolutionized the synthesis of anilines and their derivatives, which are ubiquitous in pharmaceuticals.
Catalytic Cycle and Mechanism
The mechanism shares similarities with other cross-coupling reactions.[17] It begins with the oxidative addition of the aryl bromide to Pd(0). The resulting complex then coordinates with the amine. A strong base deprotonates the coordinated amine to form a palladium amido complex. The final, and often rate-limiting, step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst.[19]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines the coupling of this compound with aniline.
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
Xantphos (3 mol%)
-
Cesium Carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous Toluene
-
Sealed tube or Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry sealed tube, add this compound, Cs₂CO₃, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the tube with an inert gas (repeat three times).[20]
-
Add anhydrous toluene, followed by the aniline, via syringe.
-
Seal the tube tightly and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.[20]
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Key Parameters and Optimization
| Parameter | Recommended | Rationale & Field Insights |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | These are the most common and effective precatalysts. Pd₂(dba)₃ is a direct source of Pd(0). |
| Ligand | Xantphos, BINAP, Josiphos | Bidentate phosphine ligands with a large bite angle, like Xantphos, are often superior as they promote the crucial reductive elimination step and prevent catalyst decomposition.[17] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. Sodium tert-butoxide is very common, but carbonate bases can be used for sensitive substrates. |
| Solvent | Toluene, Dioxane | Anhydrous, non-coordinating aromatic or ethereal solvents are standard to prevent interference with the catalytic cycle. |
| Temperature | 80-110 °C | Aminations typically require elevated temperatures to drive the reductive elimination step to completion. |
General Experimental Workflow and Troubleshooting
A successful cross-coupling experiment relies on a systematic and careful workflow, especially the exclusion of oxygen and moisture, which can deactivate the catalyst.
Troubleshooting Common Issues:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxygen/moisture exposure). Insufficient temperature. Poor quality reagents/solvents. | Ensure rigorous inert atmosphere technique. Use freshly degassed solvents. Increase temperature in 10 °C increments. Screen alternative ligands or bases. |
| Recovery of Starting Material | Oxidative addition is too slow. Catalyst decomposition. | Switch to a more electron-rich, bulky ligand (e.g., a Buchwald-type ligand). Increase catalyst loading slightly (e.g., from 2% to 4%). |
| Formation of Side Products | Homocoupling: Premature reaction of coupling partners. Hydrodehalogenation: Reaction with trace water or base. | Slow addition of the coupling partner. Ensure anhydrous conditions. Use a less aggressive base if possible. |
| Reaction Stalls | Catalyst has decomposed over time. Product inhibition. | Add a fresh portion of catalyst and ligand. Dilute the reaction mixture if product insolubility is suspected. |
Conclusion
This compound is a substrate with significant potential for the synthesis of complex, highly functionalized molecules. By leveraging the principles of chemoselectivity in palladium-catalyzed cross-coupling, researchers can reliably and selectively functionalize the C-Br bond. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide powerful and versatile tools for this purpose. Success in these transformations is predicated on a sound understanding of the underlying catalytic cycles and the careful selection and handling of the catalyst, ligand, base, and solvent. The protocols and insights provided in this guide offer a robust foundation for scientists to build upon in their pursuit of novel molecular discovery.
References
- Kania, M. J., Reyes, A., & Neufeldt, S. R. (n.d.). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv.
- Bickelhaupt, F. M., de Jong, G. T., & van der Boom, M. E. (2003). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics, 22(19), 3897–3906.
- Kania, M. J., Reyes, A., & Neufeldt, S. R. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society.
- C-C Reductive Elimination in Palladium Complexes, and the Role of Coupling Additives. A DFT Study Supported by Experiment. (2009).
- O'Brien, A. G., et al. (2016). Rapid Room-Temperature, Chemoselective Csp2−Csp2 Coupling of Poly(pseudo)halogenated Arenes Enabled by Palladium(I) Catalysis in Air.
- LibreTexts. (n.d.). OA.6. Palladium Coupling Reactions in Organic Synthesis. Chemistry LibreTexts.
- Macgregor, S. A., et al. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex.
- Rojas Lab. (2025). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube.
- BenchChem. (2025).
- Singh, A., & Kumar, A. (2018). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Journal of the Iranian Chemical Society, 15(11), 2379-2415.
- Nagao, K. (n.d.). Reductive Elimination from High-Valent Palladium. MacMillan Group, Princeton University.
- Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. (2025).
- Yuen, O. Y., et al. (2023). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)
- Palladium-Catalyzed C−P Bond Formation: Mechanistic Studies on the Ligand Substitution and the Reductive Elimination. An Intramolecular Catalysis by the Acetate Group in PdII Complexes. (2014). Organometallics, 33(18), 4865-4875.
- Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Neufeldt, S. R., & Sanford, M. S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
- Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.). Université de Lyon.
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of Visualized Experiments, (21), 939.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one. BenchChem.
- Lee, H., & Engle, K. M. (2026). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. Journal of the American Chemical Society.
- Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles. Journal of the American Chemical Society, 143(24), 9201-9211.
- LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
- Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. (2023). Precision Chemistry.
- Buchwald–Hartwig amin
- BenchChem Technical Support Team. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines. BenchChem.
- LibreTexts. (2023).
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- Wu, P.-S., & Uang, B.-J. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 19(2), 2556-2571.
- BenchChem Technical Support Team. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
- BenchChem Technical Support Team. (n.d.). Application Notes and Protocols: Suzuki Coupling of 2-bromo-N-Boc-imidazole. BenchChem.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Qing, F.-L., & Xiao, J.-C. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules, 23(11), 2955.
- OC Chem. (2019). Sonogashira coupling. YouTube.
- BenchChem Technical Support Team. (n.d.). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-fluorophenol. BenchChem.
- BenchChem Technical Support Team. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-fluoroaniline. BenchChem.
- BenchChem Technical Support Team. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H-benzo[d]imidazole. BenchChem.
- BenchChem Technical Support Team. (n.d.). Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid. BenchChem.
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- 1. Rapid Room‐Temperature, Chemoselective Csp2 −Csp2 Coupling of Poly(pseudo)halogenated Arenes Enabled by Palladium(I) Catalysis in Air - PMC [pmc.ncbi.nlm.nih.gov]
- 2. web.uvic.ca [web.uvic.ca]
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Application Notes and Protocols for 2-bromo-5-chloro-1-fluoro-3-methylbenzene in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Value of 2-bromo-5-chloro-1-fluoro-3-methylbenzene
This compound is a highly functionalized aromatic building block with significant potential in medicinal chemistry. Its unique substitution pattern, featuring three different halogen atoms and a methyl group, offers a versatile platform for the synthesis of complex molecular architectures. The differential reactivity of the bromine, chlorine, and fluorine substituents allows for selective and sequential chemical transformations, making it a valuable starting material in the development of novel therapeutic agents. The presence of the fluorine atom and the methyl group can also impart desirable physicochemical properties to the final compounds, such as increased metabolic stability and enhanced binding affinity to biological targets.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of medicinally relevant compounds, with a focus on its application as a key intermediate in the development of pan-RAF inhibitors, a class of targeted cancer therapeutics. The protocols provided herein are based on established synthetic methodologies and are intended to serve as a guide for researchers in the field of drug discovery.
Physicochemical Properties and Safety Information
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C7H5BrClF | PubChem[1] |
| Molecular Weight | 223.47 g/mol | PubChem[1] |
| CAS Number | 1242339-10-1 | PubChem[1] |
| Appearance | White to off-white solid | (Typical) |
| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, Toluene) | (General chemical knowledge) |
Safety Precautions: this compound should be handled by trained personnel in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
Application in the Synthesis of Pan-RAF Kinase Inhibitors
A key application of this compound is its use as a starting material in the synthesis of pan-RAF inhibitors. These inhibitors are designed to target various isoforms of the RAF kinase, a critical component of the RAS-RAF-MEK-ERK signaling pathway, which is often dysregulated in cancer.
The synthetic utility of this compound in this context lies in its ability to undergo sequential cross-coupling reactions. The more reactive bromo substituent can be selectively functionalized, for instance, via a Suzuki-Miyaura coupling, to introduce a key structural motif. The remaining chloro and fluoro substituents can be further modified or can serve to modulate the electronic and steric properties of the final inhibitor.
A representative synthetic workflow for the utilization of this compound in the synthesis of a pan-RAF inhibitor is depicted below.
Caption: Synthetic workflow for a pan-RAF inhibitor.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key synthetic transformations involving this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. The reaction selectively functionalizes the more reactive C-Br bond.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas (inert atmosphere)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free atmosphere.
-
Add 1,4-dioxane and water (typically in a 4:1 ratio by volume) to the flask. The reaction mixture should be stirred to ensure proper mixing.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biphenyl product.
Causality behind Experimental Choices:
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which can lead to catalyst deactivation and lower reaction yields. Performing the reaction under an inert atmosphere is crucial for maintaining catalytic activity.
-
Base (K₂CO₃): The base is required to activate the boronic acid for transmetalation to the palladium center. Potassium carbonate is a commonly used and effective base for this purpose.
-
Solvent System (Dioxane/Water): The mixed solvent system ensures the solubility of both the organic and inorganic reagents. Water also plays a role in the catalytic cycle.
-
Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a robust and widely used catalyst for Suzuki-Miyaura couplings.
Protocol 2: Buchwald-Hartwig Amination of a Derivative of this compound
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of an aryl halide derived from this compound. This reaction is a powerful tool for the formation of C-N bonds, which are prevalent in many pharmaceuticals.
Materials:
-
Aryl halide intermediate (derived from the product of Protocol 1) (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
Xantphos (or another suitable phosphine ligand) (0.04 equiv)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous toluene or dioxane
-
Nitrogen or Argon gas (inert atmosphere)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk tube or a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide intermediate, cesium carbonate, tris(dibenzylideneacetone)dipalladium(0), and the phosphine ligand.
-
Evacuate and backfill the reaction vessel with an inert gas (nitrogen or argon) three times.
-
Add the anhydrous solvent (toluene or dioxane) to the reaction vessel via syringe.
-
Add the amine to the reaction mixture.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 8-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired arylamine product.
Causality behind Experimental Choices:
-
Catalyst System (Pd₂(dba)₃ and Phosphine Ligand): The combination of a palladium precursor and a phosphine ligand forms the active catalytic species. The choice of ligand is critical for the success of the reaction and often needs to be optimized for specific substrates. Xantphos is a common and effective ligand for many Buchwald-Hartwig aminations.
-
Base (Cs₂CO₃): A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Cesium carbonate is often used due to its high solubility in organic solvents and its effectiveness in promoting the reaction.
-
Anhydrous Solvent: The reaction is sensitive to moisture, which can lead to side reactions and decreased yields. The use of an anhydrous solvent is therefore essential.
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction parameters for the key transformations involving this compound. Actual conditions may require optimization based on the specific substrates and desired outcomes.
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Palladium Source | Pd(PPh₃)₄ | Pd₂(dba)₃ |
| Ligand | Triphenylphosphine (part of catalyst) | Xantphos, SPhos, or other biaryl phosphines |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Cs₂CO₃, K₃PO₄, NaOtBu |
| Solvent | Dioxane/Water, Toluene/Water, THF/Water | Toluene, Dioxane, THF |
| Temperature | 80 - 100 °C | 90 - 120 °C |
| Typical Yield | 70 - 95% | 60 - 90% |
Visualization of Key Chemical Transformations
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, providing a visual representation of the reaction mechanisms.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Sources
Application Note & Protocols: Strategic Synthesis of Biaryl Scaffolds Utilizing 2-Bromo-5-chloro-1-fluoro-3-methylbenzene
Abstract
Biaryl structures are privileged motifs in modern medicinal chemistry, materials science, and agrochemicals, forming the core of numerous leading drug candidates and functional materials.[1][2][3][4] The strategic synthesis of these compounds requires versatile and highly functionalized building blocks. This guide provides an in-depth exploration of 2-bromo-5-chloro-1-fluoro-3-methylbenzene, a uniquely substituted aryl halide, as a precursor for advanced biaryl synthesis. We present detailed protocols and mechanistic insights for key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination, empowering researchers to leverage this reagent's full potential in complex molecular design and drug development programs.
Introduction: The Strategic Value of Substituted Biaryls
The biaryl unit is a cornerstone of molecular design, offering a semi-rigid scaffold that can effectively orient functional groups for optimal interaction with biological targets.[2][3] Its prevalence is evident in blockbuster drugs across various therapeutic areas.[5] The challenge and opportunity in modern synthesis lie in creating these biaryls with precise control over substitution patterns to fine-tune physicochemical properties, metabolic stability, and target affinity.
This compound is an exemplary starting material for this purpose. Its distinct halogenation (Br vs. Cl) provides a handle for regioselective cross-coupling. The C-Br bond is significantly more reactive in standard palladium-catalyzed cycles than the more robust C-Cl bond, allowing for sequential, site-specific modifications.[6] The additional fluoro and methyl groups provide steric and electronic handles to modulate the final compound's properties. This document serves as a practical guide to harnessing this reactivity.
Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed reactions are the gold standard for C-C and C-N bond formation due to their high efficiency, functional group tolerance, and predictable outcomes.[7][8][9] For this compound, the primary reaction site will be the C-Br bond.
Suzuki-Miyaura Coupling: The Workhorse of Biaryl Synthesis
The Suzuki-Miyaura reaction is arguably the most widely used method for biaryl synthesis, celebrated for its mild conditions and the low toxicity and high stability of its organoboron reagents.[5][10][11] The reaction couples the aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base.
Causality Behind the Protocol:
-
Catalyst: A Pd(0) species is the active catalyst. Often, a stable Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) is used, which is reduced in situ. For sterically hindered substrates, specialized ligands are crucial.
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) stabilize the Pd(0) center, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential to activate the organoboron species, forming a more nucleophilic "ate" complex, which is required for the transmetalation step.[12]
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Stille Coupling: Versatility and Functional Group Tolerance
The Stille coupling utilizes organostannanes (organotin compounds) as coupling partners.[13] A key advantage is the stability and tolerance of organostannanes to a wide array of functional groups, as they do not require activation by a base.[14][15] However, the primary drawback is the toxicity of tin reagents and byproducts, which necessitates careful handling and purification.
Causality Behind the Protocol:
-
Mechanism: The catalytic cycle is similar to Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[14]
-
Additives: In some cases, copper(I) salts can be used as co-catalysts to accelerate the transmetalation step.
-
Solvents: Aprotic polar solvents like dioxane or DMF are commonly used to ensure solubility of the reagents and catalyst complex.
Buchwald-Hartwig Amination: Accessing N-Aryl Scaffolds
For drug development, synthesizing N-aryl and N-heteroaryl biaryl analogues is often as important as C-C bond formation. The Buchwald-Hartwig amination is the premier method for this transformation, coupling an aryl halide with a primary or secondary amine.[16][17][18]
Causality Behind the Protocol:
-
Base: A strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) is critical. Its role is to deprotonate the amine, forming a more reactive amide that coordinates to the palladium center.[17][19]
-
Ligand Selection: The choice of phosphine ligand is paramount. Bulky, electron-rich ligands are required to facilitate the reductive elimination step, which forms the C-N bond and is often the turnover-limiting step in the cycle.[17][19] Aryl chlorides, being less reactive, often demand specialized N-heterocyclic carbene (NHC) ligands or highly sophisticated phosphine ligands for efficient coupling.[20]
Experimental Protocols
Safety Precaution: All reactions should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Organotin reagents are toxic and should be handled with extreme care.
Caption: Standard experimental workflow for cross-coupling reactions.
Protocol 3.1: Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with an arylboronic acid.[21][22]
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%) or PdCl₂(dppf) (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv), finely ground
-
Toluene/Water (4:1 mixture), degassed
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the palladium catalyst, and K₂CO₃.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 3.2: Stille Coupling
This protocol outlines the coupling with an organostannane reagent.[23]
-
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., Tributyl(phenyl)stannane) (1.1 equiv)
-
Pd(PPh₃)₄ (2-5 mol%)
-
Anhydrous, degassed 1,4-Dioxane
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound and the palladium catalyst.
-
Add anhydrous, degassed dioxane via syringe.
-
Add the organostannane reagent via syringe and ensure the mixture is homogenous.
-
Heat the reaction to 100 °C and stir for 16-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling, dilute the mixture with diethyl ether and add an aqueous solution of potassium fluoride (KF) to precipitate tin byproducts. Stir for 1 hour.
-
Filter the mixture through a pad of Celite, washing with diethyl ether.
-
Wash the filtrate with water, then brine. Dry over anhydrous MgSO₄ and concentrate.
-
Purify the crude product by flash column chromatography.
-
Protocol 3.3: Buchwald-Hartwig Amination
This protocol details the C-N coupling with a secondary amine.
-
Materials:
-
This compound (1.0 equiv)
-
Secondary Amine (e.g., Morpholine) (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos or SPhos (4.4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous, degassed Toluene
-
-
Procedure:
-
In a glovebox or under a robust inert atmosphere, add NaOt-Bu, the phosphine ligand, and Pd₂(dba)₃ to a dry Schlenk flask.
-
Add the anhydrous toluene.
-
Add the secondary amine, followed by this compound.
-
Seal the flask and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and carefully quench with water.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
-
Data Summary & Expected Outcomes
The success of these reactions depends heavily on the choice of catalyst system and the electronic nature of the coupling partner. The table below provides a starting point for optimization.
| Coupling Reaction | Coupling Partner Example | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield Range |
| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2.5) | Toluene/H₂O | 90 | 75-90% |
| 3-Pyridylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2.5) | Dioxane/H₂O | 100 | 60-80% | |
| Stille | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (3) | None | Dioxane | 100 | 70-85% |
| (Thiophen-2-yl)tributylstannane | PdCl₂(PPh₃)₂ (3) | None | DMF | 100 | 65-85% | |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ (2) / XPhos (4.4) | NaOt-Bu (1.4) | Toluene | 110 | 80-95% |
| Aniline | Pd(OAc)₂ (2) / RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 70-85% |
Yields are estimates based on literature for similar aryl bromides and are highly dependent on substrate purity and reaction optimization.
Troubleshooting and Key Considerations
-
Low Yield / No Reaction:
-
Catalyst Inactivity: Ensure the use of fresh, high-purity palladium catalysts and ligands. The inert atmosphere must be strictly maintained, as oxygen can deactivate the Pd(0) species.
-
Poor Reagent Quality: Boronic acids can dehydrate to form unreactive boroxines; use fresh or properly stored reagents.
-
Insufficient Base: For Suzuki couplings, ensure the base is finely powdered and anhydrous to maximize its effectiveness.
-
-
Side Reactions:
-
Homocoupling of Boronic Acid: This can occur at high temperatures or if the oxidative addition is slow. Using a more active ligand or slightly lower temperatures can mitigate this.
-
Dehalogenation: Reductive removal of the bromine atom can compete with the desired coupling. This is often minimized by using the correct ligand-to-metal ratio and avoiding excessively long reaction times.
-
-
Reactivity of the C-Cl Bond: While the C-Br bond is preferentially activated, forcing conditions (high temperatures, highly active catalysts like those with NHC ligands) could potentially lead to undesired reactivity at the C-Cl position. If sequential functionalization is the goal, reaction conditions should be carefully controlled.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex biaryl and N-aryl compounds. Its differential halogen reactivity allows for selective functionalization at the C-Br bond via robust and well-understood palladium-catalyzed cross-coupling reactions. By carefully selecting the appropriate catalyst, ligand, and base system, researchers can efficiently access a wide range of substituted biaryl scaffolds, accelerating discovery programs in pharmaceuticals, materials, and beyond. The protocols provided herein offer a solid and reliable foundation for leveraging this valuable synthetic intermediate.
References
- Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. PMC - NIH.
- Stille Coupling. OpenOChem Learn.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI.
- A Review on Palladium C
- Sonogashira couplings of aryl bromides: room temperature, w
- Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals.
- Efficient Stille Cross-Coupling Reaction Using Aryl Chlorides or Bromides in Water.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
- Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System.
- Stille Coupling. Organic Chemistry Portal.
- Stille reaction. Wikipedia.
- Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper.
- Sonogashira Coupling. Organic Chemistry Portal.
- Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. RSC Publishing.
- Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis.
- Buchwald-Hartwig Amin
- A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
- Preparation of sec and tert amines by Buchwald-Hartwig Amin
- Ullmann Reaction. Organic Chemistry Portal.
- Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermedi
- Expanding chemical space by para-C−H aryl
- Ullmann condens
- Selected biaryl-containing drug molecules, natural products, and chiral ligands.
- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central.
- Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3,5,5. Benchchem.
- Examples of bioactive molecules containing the biaryl framework.
- Examples of biaryl structure applications.
- Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids.
- Suzuki Coupling. Organic Chemistry Portal.
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- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI.
- Heck Reaction. Chemistry LibreTexts.
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. PMC - NIH.
- Application Notes and Protocols: Regioselective Formation of Grignard Reagent
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
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Application Note: 2-Bromo-5-chloro-1-fluoro-3-methylbenzene - A Multi-Functional Fragment for Modern Drug Discovery
Abstract: This technical guide provides an in-depth exploration of 2-bromo-5-chloro-1-fluoro-3-methylbenzene as a high-value fragment for use in Fragment-Based Drug Discovery (FBDD). We will dissect its physicochemical properties, outline its strategic advantages rooted in its unique halogenation pattern, and provide detailed protocols for its application in primary screening campaigns using state-of-the-art biophysical techniques. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced fragment chemistry for the identification of novel therapeutic leads.
The Strategic Imperative for Halogen-Enriched Fragments
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS). FBDD leverages the principle that smaller, less complex molecules ("fragments") can explore the chemical space of a protein target more efficiently, often identifying binding "hot spots" that larger molecules might miss.[1][2] These low-affinity but highly ligand-efficient hits serve as superior starting points for optimization into potent, drug-like candidates.[3][4]
Within this paradigm, the strategic inclusion of halogens has gained significant traction. Halogen atoms, particularly bromine and iodine, can act as Lewis acids, forming highly directional and specific non-covalent interactions known as halogen bonds.[5][6] These interactions, often with backbone carbonyls or other nucleophilic residues, provide unique binding motifs that can be critical for affinity and selectivity.[7] Halogen-enriched fragment libraries (HEFLibs) are therefore a valuable tool for identifying these key interaction points early in the discovery process.[1][5][8]
The subject of this guide, this compound, is an exemplary scaffold for this approach, offering multiple, distinct functionalities for screening, validation, and subsequent optimization.
Physicochemical Profile and Strategic Rationale
The utility of a fragment is defined by its molecular properties and the chemical handles it presents for future elaboration. This compound is strategically designed to maximize its potential in an FBDD campaign.
Core Physicochemical Properties
The fragment's properties are summarized below, evaluated against the widely accepted "Rule of Three" for fragment library design (MW ≤ 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3).[9]
| Property | Value | Source | Analysis |
| IUPAC Name | This compound | [10] | - |
| Molecular Formula | C₇H₅BrClF | [10] | - |
| Molecular Weight | 223.47 g/mol | [10] | Compliant with Rule of Three. |
| XLogP3 | 3.7 | [10] | Slightly exceeds the cLogP ≤ 3 guideline, suggesting a degree of lipophilicity that may favor binding in hydrophobic pockets. This requires careful monitoring for non-specific binding during screening. |
| Hydrogen Bond Donors | 0 | [10] | Compliant with Rule of Three. |
| Hydrogen Bond Acceptors | 0 | [10] | Compliant with Rule of Three. |
| Polar Surface Area | 0 Ų | [10] | Indicates a non-polar nature, reinforcing its potential to interact within lipophilic sub-pockets. |
Strategic Value of Substituents
Each substituent on the benzene ring serves a distinct and valuable purpose in drug discovery, making this fragment a versatile chemical probe.
-
Bromine Atom: This is the primary driver for forming strong, directional halogen bonds. The electropositive region on the bromine (the σ-hole) can engage with lone pairs from backbone carbonyls, carboxylates, or other Lewis basic functional groups on the protein target.[6][7] This atom also serves as a robust synthetic handle for subsequent hit-to-lead elaboration via cross-coupling reactions (e.g., Suzuki, Sonogashira).
-
Chlorine Atom: While capable of forming weaker halogen bonds, the chlorine atom primarily serves as a secondary vector for interaction and a potential site for later-stage synthetic modification. Its presence modulates the electronic properties of the ring.
-
Fluorine Atom: The fluorine atom is a uniquely valuable probe for Nuclear Magnetic Resonance (NMR) screening. ¹⁹F NMR is a powerful technique for hit identification due to its high sensitivity and the absence of background signals in biological systems.[11] Furthermore, fluorine can enhance metabolic stability and modulate pKa in the final lead compound.
-
Methyl Group: This small hydrophobic group can probe and occupy small, greasy pockets within the binding site, acting as a steric anchor. It provides a simple, non-polar interaction that contributes to binding affinity and helps define the initial binding orientation.
Caption: Potential interaction modes and applications of the substituents on this compound.
Protocols for Primary Fragment Screening
Identifying a genuine interaction between a low-affinity fragment and its target requires robust, sensitive, and validated biophysical methods. We present protocols for three industry-standard techniques, each providing complementary information.
Caption: A comparative workflow of primary screening techniques in Fragment-Based Drug Discovery.
Protocol: High-Throughput X-ray Crystallography Screening
Causality: This is the gold-standard method as it provides unambiguous, high-resolution structural evidence of fragment binding, revealing the precise binding location, orientation, and specific molecular interactions.[12][13][14] For halogenated fragments, this is crucial for confirming the existence and geometry of a halogen bond.[7]
Methodology:
-
Crystal Preparation: Grow high-quality crystals of the target protein that are robust and diffract to a high resolution (ideally <2.0 Å).
-
Soaking Solution Preparation: Prepare a stock solution of this compound in a cryo-protectant compatible buffer (e.g., 25% glycerol or ethylene glycol). The final concentration of the fragment should be high, typically in the 25-200 mM range, to overcome its weak affinity.[12] Ensure the final DMSO concentration is kept low (<5%) to avoid deleterious effects on the crystals.
-
Crystal Soaking: Transfer a protein crystal into a small drop of the soaking solution. The soaking time can range from minutes to hours and must be optimized to allow fragment diffusion into the crystal without degrading crystal quality.
-
Cryo-cooling: Retrieve the soaked crystal using a cryo-loop and flash-cool it in liquid nitrogen to prevent ice formation during data collection.
-
Data Collection: Collect X-ray diffraction data at a synchrotron source. High throughput is achievable with modern robotic sample changers.[15]
-
Data Analysis: Process the diffraction data and solve the structure by molecular replacement if a native structure is available.
-
Hit Identification: Carefully inspect the resulting electron density maps for new, unmodeled density in the protein's binding sites. A positive hit is confirmed when the fragment can be unambiguously modeled into this density. Analyze the refined structure to confirm key interactions, such as the Br•••O halogen bond.
Protocol: Surface Plasmon Resonance (SPR) for Kinetic Analysis
Causality: SPR is a highly sensitive, label-free technology that measures real-time binding events, providing valuable kinetic (kon, koff) and affinity (KD) data.[16][17][18] It is an excellent primary screening technique to identify binders and rank them by affinity before committing to more resource-intensive structural methods.[16][17]
Methodology:
-
Target Immobilization: Covalently immobilize the purified target protein onto a sensor chip surface (e.g., a CM5 chip via amine coupling). Include a reference channel where a non-relevant protein is immobilized or the surface is simply blocked to allow for background signal subtraction. This is critical for eliminating false positives.[16][19]
-
Assay Buffer Optimization: Use a running buffer (e.g., HBS-EP+) with a matched concentration of DMSO to the sample buffer (typically 1-2%) to minimize solvent mismatch artifacts.[16]
-
Fragment Screening: Inject a solution of this compound (typically at a concentration of 100-200 µM) over both the target and reference surfaces.[18] A positive binding event is recorded as an increase in the response signal on the active channel relative to the reference channel.
-
Hit Confirmation: For initial hits, perform a dose-response analysis by injecting the fragment at a range of concentrations (e.g., from 1 µM to 500 µM).
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., steady-state affinity or 1:1 kinetic model) to determine the dissociation constant (KD). A genuine hit will exhibit a dose-dependent binding response.
Protocol: NMR Spectroscopy for Solution-Based Validation
Causality: NMR spectroscopy is a powerful method for detecting weak fragment binding in solution, providing an essential orthogonal validation for hits identified by other methods.[11][20] Ligand-observed methods like Saturation Transfer Difference (STD) are particularly efficient for screening.[2][9]
Methodology:
-
Sample Preparation: Prepare a sample containing the target protein (typically 10-50 µM) in a suitable deuterated buffer (e.g., phosphate buffer in D₂O). Add the fragment this compound from a stock solution to a final concentration of ~100-500 µM.
-
STD-NMR Experiment: Acquire two ¹H NMR spectra.
-
Off-resonance spectrum: The protein is irradiated at a frequency where no protein resonances exist (~ -30 ppm). This serves as the reference spectrum.
-
On-resonance spectrum: The protein is selectively saturated with a train of radiofrequency pulses at a frequency where only protein resonances exist (~ 7-8 ppm).
-
-
Data Analysis: Subtract the on-resonance spectrum from the off-resonance spectrum. If the fragment binds to the protein, saturation will be transferred from the protein to the bound fragment, resulting in a decrease in the intensity of its signals. These signals will appear in the difference spectrum. Non-binding compounds will show no signals.
-
¹⁹F NMR (Alternative): Given the fluorine atom, a simple one-dimensional ¹⁹F NMR experiment can be performed. Upon binding to the large protein, the fragment's ¹⁹F resonance will typically broaden or shift, providing a very clean and sensitive indicator of binding.
Hit Validation and Hit-to-Lead Optimization
A key principle in FBDD is the validation of initial hits using multiple, orthogonal techniques to ensure they are not artifacts of a single experimental system. A fragment that shows a dose-dependent response in SPR and a positive signal in STD-NMR is a high-confidence hit worthy of structural investigation and chemical elaboration.
Once a fragment hit is validated, the goal is to evolve it into a high-affinity lead compound. The multi-functional nature of this compound provides several avenues for this optimization.
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Application Notes and Protocols for the Heck Reaction of Substituted Aryl Bromides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Power of the Heck Reaction in C-C Bond Formation
The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands as a cornerstone of modern organic synthesis.[1][2] First reported independently by Tsutomu Mizoroki and Richard F. Heck in the early 1970s, this transformation has become an indispensable tool for the construction of carbon-carbon bonds, particularly for the synthesis of substituted alkenes.[2][3][4] Its significance in creating complex molecular architectures, including natural products and pharmaceutical agents, was recognized with the 2010 Nobel Prize in Chemistry.[5]
This guide provides an in-depth exploration of the Heck reaction with a specific focus on substituted aryl bromides. While aryl iodides are more reactive, aryl bromides offer a balance of reactivity and stability, and are often more readily available and cost-effective, making them highly valuable substrates in both academic and industrial settings. We will delve into the mechanistic underpinnings of the reaction, dissect the critical parameters that govern its success, provide a detailed experimental protocol, and offer troubleshooting guidance to navigate common challenges.
The Catalytic Cycle: A Mechanistic Deep-Dive
The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[3][6] Understanding this cycle is paramount for rational optimization and troubleshooting of the reaction.
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl bromide to a coordinatively unsaturated Pd(0) species, which is often generated in situ from a Pd(II) precatalyst.[3][7] This is typically the rate-determining step for aryl bromides.[6][8] The reactivity order for aryl halides is generally I > OTf > Br >> Cl.[6] The product of this step is a square planar Pd(II) complex.
-
Olefin Coordination and Migratory Insertion: The alkene substrate then coordinates to the palladium center.[3][6] This is followed by a syn-migratory insertion of the alkene into the Pd-aryl bond, forming a new carbon-carbon bond and a σ-alkyl-Pd(II) complex.[1][6] The regioselectivity of this step is influenced by both steric and electronic factors. With electron-deficient alkenes, the aryl group typically adds to the β-carbon.[6]
-
Syn β-Hydride Elimination: A crucial step for product formation is the syn β-hydride elimination, where a hydrogen atom on the carbon adjacent to the palladium-bearing carbon is eliminated.[1][6] This step is stereospecific and generally leads to the formation of the more thermodynamically stable trans-(E)-alkene.[6] This results in a hydrido-palladium(II) complex.
-
Reductive Elimination and Catalyst Regeneration: In the final step, a base is required to facilitate the reductive elimination of H-X (where X is the halide) from the hydrido-palladium(II) complex.[6][8] This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6]
Caption: Figure 1: Simplified Catalytic Cycle of the Heck Reaction.
Critical Parameters for Success with Substituted Aryl Bromides
The success of a Heck reaction hinges on the careful selection of several key parameters. For substituted aryl bromides, both electronic and steric factors of the substrate play a crucial role and must be considered when choosing the reaction conditions.
Palladium Catalyst Source
A variety of palladium sources can be used to initiate the catalytic cycle. While Pd(0) complexes like Pd(PPh₃)₄ can be used directly, Pd(II) precatalysts such as Pd(OAc)₂ and PdCl₂ are more common due to their stability and cost-effectiveness.[4][6] These Pd(II) sources are reduced in situ to the active Pd(0) species.
| Catalyst Precursor | Common Name | Notes |
| Pd(OAc)₂ | Palladium(II) Acetate | Highly common, air-stable, and effective with a wide range of ligands.[4][6] |
| PdCl₂ | Palladium(II) Chloride | Another common and stable Pd(II) source.[4] |
| Pd₂(dba)₃ | Tris(dibenzylideneacetone)dipalladium(0) | An air-stable Pd(0) source, often used in modern Heck protocols.[6] |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | A classic Pd(0) catalyst, but can be sensitive to air.[6][7] |
Ligands: The Key to Reactivity and Selectivity
Ligands are crucial for stabilizing the palladium catalyst, preventing the formation of inactive palladium black, and modulating the electronic and steric environment of the metal center.[6] The choice of ligand can dramatically influence the reaction rate and selectivity. For the less reactive aryl bromides (compared to aryl iodides), the use of electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) is often beneficial.
| Ligand Type | Examples | Characteristics & Applications |
| Monodentate Phosphines | PPh₃ (Triphenylphosphine), P(t-Bu)₃ (Tri-tert-butylphosphine) | PPh₃ is a classic, versatile ligand. Bulky, electron-rich phosphines like P(t-Bu)₃ can enhance the rate of oxidative addition for less reactive aryl bromides.[9] |
| Bidentate Phosphines | BINAP, Xantphos | Often used in asymmetric Heck reactions and can offer enhanced stability to the catalyst.[4][7] |
| N-Heterocyclic Carbenes (NHCs) | IMes, SIMes | Strong σ-donors that form highly stable and active catalysts, often allowing for lower catalyst loadings and milder reaction conditions.[2][10] |
| Phosphine-free systems | In some cases, particularly with highly reactive substrates or specific palladium sources, a phosphine ligand may not be necessary.[11] |
The Role of the Base
The base plays a critical role in regenerating the Pd(0) catalyst at the end of the cycle.[6][8] Both organic and inorganic bases are commonly employed. The choice of base can affect the reaction rate and, in some cases, the product distribution.
| Base | Common Examples | Notes |
| Inorganic Bases | K₂CO₃, Cs₂CO₃, NaOAc, K₃PO₄ | Generally robust and widely applicable. Cs₂CO₃ is often highly effective but more expensive.[6][10][12] |
| Organic Bases | Et₃N (Triethylamine), DIPEA | Often used, particularly in classic Heck protocols. Can also act as a solvent in some cases.[6][13] |
Solvent Selection
The solvent must be capable of dissolving the reactants and catalyst, and is typically a polar aprotic solvent.[13] The reaction is often conducted at elevated temperatures, so a solvent with a high boiling point is usually preferred.[13]
| Solvent | Boiling Point (°C) | Characteristics |
| DMF (N,N-Dimethylformamide) | 153 | A classic and highly effective solvent for the Heck reaction.[13] |
| DMAc (N,N-Dimethylacetamide) | 165 | Similar to DMF, a good high-boiling polar aprotic solvent.[6] |
| NMP (N-Methyl-2-pyrrolidone) | 202 | A very high-boiling solvent, useful for particularly challenging couplings.[14] |
| Toluene | 111 | A less polar option, sometimes used with specific catalyst systems.[6] |
| Water | 100 | Aqueous conditions are becoming more common for green chemistry applications.[10][11] |
Experimental Protocol: A General Procedure for the Heck Reaction of a Substituted Aryl Bromide
This protocol provides a general starting point for the Heck coupling of a substituted aryl bromide with an alkene. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Caption: Figure 2: General Experimental Workflow for the Heck Reaction.
Materials:
-
Substituted Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Alkene (1.2 - 1.5 mmol, 1.2 - 1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.01 - 0.02 mmol, 1-2 mol%)
-
Phosphine Ligand (e.g., PPh₃ or a bulky phosphine) (0.02 - 0.04 mmol, 2-4 mol%)
-
Base (e.g., K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF) (3-5 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the substituted aryl bromide, palladium(II) acetate, phosphine ligand, and base.
-
Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Addition of Liquids: Add the anhydrous, degassed solvent via syringe, followed by the alkene.
-
Reaction: Place the Schlenk tube in a preheated oil bath and stir the reaction mixture at the desired temperature (typically between 80-140 °C).[10][15]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired substituted alkene.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Inactive catalyst- Insufficient temperature- Unreactive aryl bromide (e.g., electron-rich or sterically hindered) | - Use a more active catalyst system (e.g., Pd₂(dba)₃ with a bulky, electron-rich ligand like P(t-Bu)₃ or an NHC).- Increase the reaction temperature.- Increase catalyst loading.- Ensure solvent and reagents are anhydrous and degassed. |
| Formation of Palladium Black | - Ligand dissociation or degradation- Insufficient ligand | - Increase the ligand-to-palladium ratio.- Switch to a more robust ligand (e.g., a bidentate phosphine or an NHC). |
| Side Product Formation (e.g., Reductive Heck Product) | - Can be influenced by base, temperature, and solvent. | - Screen different bases (e.g., switch from an organic to an inorganic base).- Optimize the reaction temperature and time. |
| Poor Stereoselectivity (E/Z mixture) | - Isomerization of the product after formation. | - Minimize the reaction time and temperature once the starting material is consumed.[16] |
| Difficulty with Sterically Hindered Substrates | - Steric hindrance impeding oxidative addition or migratory insertion. | - Employ a catalyst system with very bulky ligands, which can paradoxically accelerate the reaction in some cases.[17]- Higher reaction temperatures and longer reaction times may be necessary. |
Conclusion
The Heck reaction remains a powerful and versatile method for the synthesis of substituted alkenes from aryl bromides. By understanding the underlying mechanism and the roles of the various reaction components, researchers can effectively tailor conditions to accommodate a wide range of substituted aryl bromides. Careful selection of the palladium source, ligand, base, and solvent is critical to achieving high yields and selectivities. This guide provides a solid foundation for the successful application of the Heck reaction in research and development, enabling the efficient synthesis of valuable chemical entities.
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American Chemical Society Publications. (2001). Efficient Heck Vinylation of Aryl Halides Catalyzed by a New Air-Stable Palladium−Tetraphosphine Complex. [Link]
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National Center for Biotechnology Information. (2022). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition. [Link]
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Application Note: Chemoselective Buchwald-Hartwig Amination of 2-Bromo-5-chloro-1-fluoro-3-methylbenzene
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] Its development by Stephen L. Buchwald and John F. Hartwig in the 1990s provided a versatile and efficient method for coupling amines with aryl halides, overcoming the limitations of traditional methods which often required harsh conditions and exhibited limited substrate scope.[1][3] This transformation is particularly vital in the pharmaceutical and materials science industries, where the arylamine motif is a common structural feature in bioactive molecules and functional materials.[4]
This application note provides a detailed protocol and scientific rationale for the selective amination of 2-bromo-5-chloro-1-fluoro-3-methylbenzene. This substrate presents a valuable case study in chemoselectivity, as it possesses two different halogen atoms (bromine and chlorine) susceptible to palladium-catalyzed coupling. By carefully selecting the catalyst system and reaction conditions, one can achieve selective amination at the more reactive carbon-bromine bond, leaving the carbon-chlorine bond intact for subsequent, orthogonal transformations.
Principle and Mechanism: The Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species.[5] The generally accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][6]
-
Oxidative Addition: The active Pd(0) catalyst, typically stabilized by phosphine ligands, inserts into the aryl-halide bond (Ar-X) to form a Pd(II) complex. This is often the rate-determining step of the cycle.[7]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A strong, non-nucleophilic base then deprotonates the coordinated amine to generate a palladium-amido complex.[6][8]
-
Reductive Elimination: The final C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]
The choice of phosphine ligand is critical, as its steric and electronic properties influence the rates of both oxidative addition and reductive elimination, preventing side reactions and promoting high yields.[9]
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Application Notes & Protocols: Mastering the Sonogashira Coupling with Polyhalogenated Aromatic Compounds
Introduction: The Strategic Importance of Polyalkynylated Aromatics
The Sonogashira cross-coupling reaction, a palladium and copper co-catalyzed transformation, stands as a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] Its impact is profoundly felt in fields ranging from pharmaceuticals and natural product synthesis to materials science, where the resulting arylalkyne and conjugated enyne moieties are critical structural motifs.[1][3]
Polyhalogenated aromatic compounds present a unique and powerful synthetic platform. Their multiple halogen atoms serve as versatile handles for sequential, site-selective functionalization, enabling the construction of complex, multi-dimensional molecular architectures. The ability to control the Sonogashira coupling at specific positions on a polyhalogenated ring is therefore not merely a synthetic curiosity, but a critical enabling technology for the development of novel drugs, advanced polymers, and sophisticated molecular electronics.[4][5]
This guide provides an in-depth exploration of the Sonogashira coupling with polyhalogenated aromatic substrates. It moves beyond a simple recitation of steps to explain the underlying principles governing chemoselectivity and provides detailed, field-proven protocols to empower researchers in their synthetic endeavors.
Pillar 1: Understanding Chemoselectivity in Polyhalogenated Systems
The central challenge in applying Sonogashira coupling to polyhalogenated aromatics is achieving site selectivity. When a molecule contains multiple, and often identical, halogen atoms, controlling which position reacts is paramount.[5] This selectivity is primarily governed by the relative rates of the oxidative addition step in the palladium catalytic cycle.
The Fundamental Reactivity Order
For most palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen (C-X) bond follows the trend of bond dissociation energies:[5]
C–I > C–Br > C–OTf > C–Cl
This inherent reactivity difference is the most straightforward tool for achieving chemoselectivity. A Sonogashira coupling on a substrate containing both an iodide and a bromide, for example, can be selectively performed at the iodo-position by carefully controlling the reaction conditions.[6]
Factors Influencing Site Selectivity
Beyond the intrinsic C-X bond strength, several other factors can be manipulated to direct the reaction to a specific site:
-
Steric Hindrance: The palladium catalyst, often bulky due to its phosphine ligands, will preferentially react at the less sterically hindered halogen.[7] This can be a powerful directing effect, sometimes even overriding the inherent electronic reactivity of the C-X bond.
-
Electronic Effects: The electronic nature of the aromatic ring influences the reactivity. Electron-withdrawing groups can increase the rate of oxidative addition, while electron-donating groups can decrease it.[5] This effect can be used to differentiate between two identical halogens on the same ring.
-
Ligand Control: The choice of ligand on the palladium catalyst is a critical and increasingly sophisticated tool for controlling selectivity.[8][9] Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can dramatically alter the steric and electronic properties of the catalyst, enabling reactions at otherwise disfavored positions and, in some cases, even inverting the conventional reactivity order.[10][11]
-
Catalyst System: The choice between a classic copper co-catalyzed system and a copper-free protocol can also influence the outcome. While copper accelerates the reaction, it can also lead to undesired alkyne homocoupling (Glaser coupling).[1] Copper-free systems, though sometimes slower, can offer cleaner reactions and are often preferred in pharmaceutical applications to avoid copper contamination.[12]
Pillar 2: The Catalytic Machinery
The Sonogashira coupling operates through two interconnected catalytic cycles: a palladium cycle and, in the classic protocol, a copper cycle.[2][13] Understanding this mechanism is key to troubleshooting and optimizing reactions.
The Dual Catalytic Cycles
-
Palladium Cycle:
-
Oxidative Addition: A Pd(0) species, often generated in situ from a Pd(II) precatalyst, inserts into the aryl-halide bond, forming a Pd(II) intermediate. This is typically the rate-determining step and the key to selectivity with polyhalogenated substrates.[13]
-
Transmetalation: The activated alkyne (as a copper acetylide) transfers its organic group to the palladium center.[2]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the final product and regenerating the active Pd(0) catalyst.[2]
-
-
Copper Cycle:
-
Acetylide Formation: In the presence of a base, the terminal alkyne reacts with a Cu(I) salt (typically CuI) to form a copper(I) acetylide.[2] This species is more nucleophilic than the parent alkyne, facilitating the subsequent transmetalation step.
-
Below is a visualization of the interconnected catalytic cycles.
Pillar 3: Experimental Protocols and Application Data
The following sections provide detailed protocols and data to guide your experimental design. These are starting points and may require optimization based on the specific substrates used.
Recommended Catalyst Systems for Polyhalogenated Arenes
The choice of catalyst and ligand is critical for success. The following table summarizes common systems and their applications.
| Catalyst System | Ligand | Polyhalogenated Substrate Type | Key Advantages & Considerations |
| Pd(PPh₃)₂Cl₂ / CuI | Triphenylphosphine (PPh₃) | Di-iodo, Iodo-bromo arenes | Standard, cost-effective system. Good for selective coupling at iodine.[1][14] |
| Pd₂(dba)₃ / XPhos | XPhos | Di-bromo, Bromo-chloro arenes | Bulky, electron-rich ligand enables coupling of less reactive bromides and chlorides.[11] |
| Pd(OAc)₂ / SPhos | SPhos | Sterically hindered arenes | Excellent for challenging, sterically demanding substrates. |
| [Pd(IPr)Cl₂]₂ | IPr (NHC Ligand) | Deactivated aryl chlorides | N-Heterocyclic Carbene (NHC) ligands show high activity for unreactive chlorides.[11][13] |
| Pd(PPh₃)₄ (Copper-free) | Triphenylphosphine (PPh₃) | General | Avoids alkyne homocoupling; may require higher temperatures or longer reaction times.[12] |
Protocol 1: Chemoselective Mono-alkynylation of 1,4-Diiodobenzene
This protocol demonstrates selective coupling at one of two identical, reactive halogens by controlling stoichiometry.
Objective: To synthesize 1-iodo-4-(phenylethynyl)benzene.
Workflow Diagram:
Step-by-Step Methodology:
-
Reaction Setup: To a dry, oven-baked Schlenk flask, add 1,4-diiodobenzene (1.0 mmol, 330 mg), bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 14 mg, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 7.6 mg, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent and Base Addition: Add 5 mL of anhydrous, degassed tetrahydrofuran (THF) and triethylamine (Et₃N, 3.0 mmol, 0.42 mL) via syringe. Stir the mixture for 10 minutes at room temperature.
-
Alkyne Addition: Add phenylacetylene (1.0 mmol, 0.11 mL) dropwise to the stirring solution over 5 minutes. Causality Note: Using a stoichiometric amount of the alkyne is crucial to favor mono-addition and minimize the formation of the di-substituted product.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by thin-layer chromatography (TLC) or GC-MS until the 1,4-diiodobenzene is consumed (typically 2-4 hours).
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with 20 mL of diethyl ether. Filter the mixture through a pad of Celite® to remove precipitated salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (2 x 15 mL) to remove the copper catalyst, followed by brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient) to yield the desired mono-coupled product.
Protocol 2: Selective Alkynylation of 1-Bromo-4-iodobenzene
This protocol leverages the inherent reactivity difference between C-I and C-Br bonds.
Objective: To synthesize 1-bromo-4-(phenylethynyl)benzene.
Step-by-Step Methodology:
-
Reaction Setup: Follow the same setup as Protocol 1, using 1-bromo-4-iodobenzene (1.0 mmol, 283 mg) as the aryl halide. Use Pd(PPh₃)₂Cl₂ (0.015 mmol, 10.5 mg, 1.5 mol%) and CuI (0.03 mmol, 5.7 mg, 3 mol%).
-
Inert Atmosphere, Solvent, and Base: As described in Protocol 1.
-
Alkyne Addition: Add phenylacetylene (1.1 mmol, 0.12 mL). A slight excess of the alkyne ensures full conversion of the more reactive iodide.
-
Reaction Conditions: Stir at room temperature. The reaction is typically selective for the C-I bond under these mild conditions. Higher temperatures (> 50 °C) should be avoided as they may lead to competing coupling at the C-Br bond.
-
Monitoring and Work-up: Monitor for the consumption of the starting material. The work-up and purification procedure is identical to Protocol 1. Causality Note: The lower reaction temperature and standard catalyst system are chosen specifically to exploit the kinetic preference for oxidative addition at the weaker C-I bond, leaving the C-Br bond intact.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst (oxidized phosphines, decomposed Pd(0)). Insufficiently degassed system. | Use a fresh catalyst and high-purity, degassed solvents. Ensure the system is rigorously under an inert atmosphere. Consider using a more robust pre-catalyst. |
| Alkyne Homocoupling | Presence of oxygen in a copper-catalyzed reaction. | Ensure the reaction is strictly anaerobic. Alternatively, switch to a copper-free protocol.[1][12] |
| Loss of Selectivity | Reaction temperature is too high. Incorrect ligand choice. | Run the reaction at the lowest effective temperature (start at room temp). For challenging selectivity, screen bulky, electron-rich ligands (e.g., XPhos, SPhos) that can enhance kinetic differentiation.[10] |
| Dehalogenation | Side reaction, sometimes promoted by certain bases or impurities. | Try a different amine base (e.g., diisopropylethylamine - DIPEA) or a carbonate base (e.g., K₂CO₃, Cs₂CO₃) in a polar aprotic solvent like DMF. |
Conclusion
The Sonogashira coupling of polyhalogenated aromatic compounds is a nuanced yet powerful synthetic operation. By understanding the principles of chemoselectivity and carefully selecting catalysts, ligands, and reaction conditions, researchers can unlock the vast potential of these substrates. Control over steric and electronic factors, coupled with a rational choice of protocol, allows for the precise, site-selective construction of complex alkynylated architectures, paving the way for innovations in medicine and materials science.
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Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC - NIH. (n.d.). Retrieved January 12, 2024, from [Link]
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Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (n.d.). ResearchGate. Retrieved January 12, 2024, from [Link]
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Yuen, O. Y., et al. (2023). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. ResearchGate. Retrieved January 12, 2024, from [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
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Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. (2020). RSC Publishing. Retrieved January 12, 2024, from [Link]
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Site‐Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′‐Bis(hydroxy)diphenyl Sulfone - PubMed Central. (n.d.). Retrieved January 12, 2024, from [Link]
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So, C. M., et al. (n.d.). General Chemoselective Suzuki-Miyaura Coupling of Polyhalogenated Aryl Triflates. Retrieved January 12, 2024, from [Link]
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Unusual Reactivities of Polyhalogenated Heteroaromatic Substrates are Predictable-Magical Power of Quantum Mechanics-Chemistry. (n.d.). Retrieved January 12, 2024, from [Link]
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Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). Retrieved January 12, 2024, from [Link]
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Palani, V., & Perea, M. A. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(21), 13246-13293. [Link]
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What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics? (2014, January 21). ResearchGate. Retrieved January 12, 2024, from [Link]
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Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. (n.d.). ResearchGate. Retrieved January 12, 2024, from [Link]
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Efficient Suzuki and Sonogashira coupling reactions catalyzed by Pd/DNA@MWCNTs in green solvents and under mild conditions. (n.d.). Nanochemistry Research. Retrieved January 12, 2024, from [Link]
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Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). Organic Letters. Retrieved January 12, 2024, from [Link]
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Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved January 12, 2024, from [Link]
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Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (2019, December 3). Retrieved January 12, 2024, from [Link]
-
Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. (2023, October 22). Precision Chemistry - ACS Publications. Retrieved January 12, 2024, from [Link]
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Copper-free Sonogashira cross-coupling reactions: an overview. (2021, February 10). RSC Advances (RSC Publishing). [Link]
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a–c) Challenges in catalyzing the Sonogashira coupling reaction with... (n.d.). ResearchGate. Retrieved January 12, 2024, from [Link]
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Sonogashira Coupling Reaction and its Application in Dendrimer Synthesis. (n.d.). ResearchGate. Retrieved January 12, 2024, from [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (n.d.). ARODES. Retrieved January 12, 2024, from [Link]
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The Sonogashira Coupling Reaction Mechanism. (2024, July 31). YouTube. Retrieved January 12, 2024, from [Link]
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Sonogashira coupling. (2019, January 7). YouTube. Retrieved January 12, 2024, from [Link]
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Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. (n.d.). PubMed. Retrieved January 12, 2024, from [Link]
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Sonogashira Coupling. (n.d.). NROChemistry. Retrieved January 12, 2024, from [Link]
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Application Note & Protocol: Regioselective Synthesis and Application of 2-Chloro-4-fluoro-6-methylphenylmagnesium Bromide
Abstract
This document provides a comprehensive guide for the synthesis and utilization of a highly functionalized Grignard reagent, 2-chloro-4-fluoro-6-methylphenylmagnesium bromide, derived from 2-bromo-5-chloro-1-fluoro-3-methylbenzene. The protocol addresses the critical challenge of regioselectivity in polyhalogenated aromatic systems, detailing a robust method that exclusively targets the carbon-bromine bond for magnesium insertion. We delve into the mechanistic underpinnings, critical process parameters, and troubleshooting strategies to ensure reproducible, high-yield synthesis. Furthermore, a validated protocol for the subsequent reaction with an electrophile is presented, showcasing the utility of this reagent in constructing complex molecular architectures relevant to pharmaceutical and materials science research.
Introduction: The Strategic Value of Polysubstituted Aryl Grignards
Polyfunctionalized aromatic scaffolds are cornerstones in the development of novel pharmaceuticals, agrochemicals, and organic electronic materials. The precise installation of substituents on an aromatic ring is paramount to tuning a molecule's biological activity and physical properties. Among the myriad of synthetic tools available, the Grignard reaction stands out as a powerful and versatile method for forming carbon-carbon bonds.[1][2]
The synthesis of Grignard reagents from aryl halides is a well-established process.[3] However, when the aromatic substrate bears multiple, different halogen atoms, the reaction presents a significant regioselectivity challenge. The starting material for this guide, this compound[4][5], is an exemplary case. It contains three distinct halogen substituents (F, Cl, Br), each with a different propensity for oxidative addition to magnesium.
This guide provides an expert-level protocol that leverages the inherent reactivity differences between aryl halides to achieve the selective formation of 2-chloro-4-fluoro-6-methylphenylmagnesium bromide. Understanding and controlling this selectivity is key to unlocking the synthetic potential of this valuable building block.
Scientific Principles: Mechanism and Regioselectivity
Mechanism of Formation
The formation of an aryl Grignard reagent is not a simple insertion but is believed to proceed through a radical mechanism initiated by a single-electron transfer (SET) from the magnesium metal surface to the aryl halide.[6][7] This generates a radical anion, which then fragments to yield an aryl radical and a halide ion. The aryl radical subsequently reacts with the magnesium surface to form the organomagnesium compound.
Caption: Mechanism of Grignard Reagent Formation.
The Basis of Regioselectivity
The successful regioselective synthesis hinges on the differential reactivity of the carbon-halogen bonds. The rate of Grignard reagent formation follows the trend I > Br > Cl > F.[3] This order is inversely correlated with the bond dissociation energies (BDE) of the respective carbon-halogen bonds.
| Bond | Average Bond Dissociation Energy (kJ/mol) |
| C—F | ~485 |
| C—Cl | ~339 |
| C—Br | ~285 |
| C—I | ~213 |
The C-Br bond is significantly weaker than the C-Cl and C-F bonds, making it the kinetically favored site for the initial single-electron transfer and subsequent oxidative addition. The C-F bond is exceptionally strong and generally unreactive toward magnesium under standard Grignard formation conditions.[8][9] Consequently, the reaction of this compound with magnesium yields a single, specific Grignard reagent.
Caption: Regioselective Grignard Formation Pathway.
Critical Experimental Parameters
-
Anhydrous Conditions: Grignard reagents are potent bases and will be rapidly quenched by protic sources, including atmospheric moisture.[9][10][11] All glassware must be rigorously dried, and anhydrous solvents must be used.
-
Solvent: Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are essential. They solvate and stabilize the Grignard reagent through coordination with the magnesium atom, preventing precipitation and maintaining reactivity. THF is often preferred for aryl Grignards due to its higher boiling point and better solvating properties.
-
Magnesium Activation: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting.[2][10] Mechanical (crushing) or chemical (iodine, 1,2-dibromoethane) activation methods are often necessary to expose a fresh, reactive metal surface.
-
Minimizing Wurtz Coupling: A common side reaction is the coupling of the newly formed Grignard reagent with a molecule of the starting aryl halide.[12][13] This can be minimized by the slow addition of the aryl halide solution to the magnesium suspension, which keeps the concentration of the halide low relative to the available magnesium surface.
Detailed Experimental Protocols
Materials and Reagents
| Reagent | CAS No. | Purity | Supplier | Notes |
| This compound | 1242339-10-1 | >97% | Apollo Scientific[4] | - |
| Magnesium Turnings | 7439-95-4 | >99.5% | Sigma-Aldrich | For Grignard formation. |
| Tetrahydrofuran (THF) | 109-99-9 | Anhydrous, >99.9% | Sigma-Aldrich | Inhibitor-free, packaged under N₂. |
| Iodine | 7553-56-2 | >99.8% | - | For activation. |
| Benzophenone | 119-61-9 | >99% | - | Example electrophile. |
| Ammonium Chloride (NH₄Cl) | 12125-02-9 | ACS Reagent | - | For aqueous workup. |
| Diethyl Ether | 60-29-7 | Anhydrous | - | For extraction. |
| Magnesium Sulfate (MgSO₄) | 7487-88-9 | Anhydrous | - | For drying. |
Apparatus Setup
All glassware must be oven-dried at 120 °C overnight and assembled hot under a stream of dry nitrogen or argon.[14]
Caption: Standard Apparatus for Grignard Synthesis.
Protocol 1: Synthesis of 2-Chloro-4-fluoro-6-methylphenylmagnesium bromide (ca. 0.5 M in THF)
-
Preparation: To the flame-dried, 250 mL three-neck flask containing a magnetic stir bar, add magnesium turnings (1.46 g, 60.0 mmol, 1.2 eq). Assemble the apparatus as shown above and purge with dry nitrogen for 15 minutes.
-
Activation: Add a single crystal of iodine to the flask. Gently warm the flask with a heat gun under the nitrogen atmosphere until the purple iodine vapor is visible and subsequently dissipates, indicating reaction with the magnesium surface. Allow the flask to cool to room temperature.
-
Reagent Solution: In a separate dry flask, prepare a solution of this compound (11.2 g, 50.0 mmol) in 100 mL of anhydrous THF.
-
Initiation: Transfer the THF solution to the dropping funnel. Add ~5 mL of this solution to the activated magnesium turnings. The reaction mixture should become slightly cloudy and may begin to gently reflux. If no initiation is observed, gently warm the flask.
-
Addition: Once the reaction has initiated, add the remaining aryl bromide solution dropwise over 60 minutes, maintaining a gentle reflux. Use the heating mantle to sustain a steady, gentle reflux if the reaction exotherm is insufficient.
-
Completion: After the addition is complete, continue to stir the gray-to-brown solution at reflux for an additional 60 minutes to ensure all the magnesium has reacted.
-
Storage & Use: Cool the solution to room temperature. The resulting Grignard reagent is ready for immediate use. For storage, transfer via cannula to a dry, nitrogen-flushed, septum-sealed bottle.
Protocol 2: Reaction with Benzophenone
-
Setup: In a separate flame-dried flask under nitrogen, dissolve benzophenone (8.20 g, 45.0 mmol, 0.9 eq) in 50 mL of anhydrous THF.
-
Addition: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath. While stirring, add the benzophenone solution dropwise via cannula over 30 minutes. A color change and increase in viscosity will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
-
Workup (Quenching): Cool the reaction mixture back to 0 °C. Slowly and carefully add 100 mL of saturated aqueous ammonium chloride solution to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude solid can be purified by flash column chromatography on silica gel or by recrystallization to yield the desired tertiary alcohol.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reaction Fails to Initiate | 1. Inactive magnesium (oxide layer).[10]2. Wet glassware or solvent.[11]3. Impure aryl halide. | 1. Add a small crystal of iodine or 1-2 drops of 1,2-dibromoethane. Crush the Mg turnings with a dry glass rod.2. Ensure all glassware is oven/flame-dried and solvents are certified anhydrous.3. Check purity of starting material. |
| Low Yield of Grignard Reagent | 1. Incomplete reaction.2. Wurtz coupling side reaction.[12]3. Premature quenching by moisture/air. | 1. Extend the reflux time after addition.2. Ensure slow, dropwise addition of the aryl halide to the magnesium.3. Maintain a positive pressure of inert gas throughout the reaction. |
| Significant Biphenyl Byproduct (Wurtz Coupling) | 1. Addition of aryl halide was too fast.2. Localized high concentration of aryl halide. | 1. Decrease the rate of addition.2. Ensure vigorous stirring to quickly disperse the added halide solution. |
Safety Precautions
-
Solvents: Anhydrous diethyl ether and THF are extremely flammable and can form explosive peroxides.[11] Never distill to dryness. Always work in a well-ventilated chemical fume hood, away from ignition sources.
-
Reagents: this compound is an irritant.[4] Avoid contact with skin and eyes. Grignard reagents are corrosive and react violently with water.
-
Procedure: The quenching step is highly exothermic. Perform the addition of aqueous NH₄Cl slowly and with adequate cooling.
-
PPE: Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves.
References
- BYJU'S. (n.d.). Grignard Reaction Mechanism.
- Shirakawa, E., Hayashi, Y., Itoh, K.-I., Watabe, R., Uchiyama, N., Konagaya, W., Masui, S., & Hayashi, T. (2012). Cross-Coupling of Aryl Grignard Reagents with Aryl Iodides and Bromides through SRN1 Pathway.
- University of Calgary. (n.d.). Ch23: Aryl Grignards.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Garst, J. F., & Soriaga, M. P. (2004). Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism. Organic Letters, 6(1), 57-60.
- Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.
- Wikipedia. (n.d.). Grignard reagent.
- Chemistry LibreTexts. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents.
- Quora. (2018). What is the role of halides in the reactivity of Grignard reagent?.
- LibreTexts. (n.d.). 6.4 Reactions of Alkyl Halides: Grignard Reagents. In Fundamentals of Organic Chemistry.
- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
- The Royal Society of Chemistry. (2015). Supporting Information.
- ChemicalBook. (n.d.). 4-FLUORO-2-METHYLPHENYLMAGNESIUM BROMIDE synthesis.
- Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS.
- Cahiez, G., & Alami, M. (1989).
- Deitmann, E., Dahms, K., Maskos, M., Ziegenbalg, D., & Menges-Flanagan, G. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv.
- Deitmann, E., et al. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Chemical Engineering and Industrial Chemistry.
- Organic Syntheses. (n.d.). Procedure.
- One Chemistry. (2022). Regioselectivity | Grignard | 365 Chemistry | Problem | Question [Video]. YouTube.
- Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.
- Chad's Prep. (2021). 12.4 Grignard Reagents | Organic Chemistry [Video]. YouTube.
- The Royal Society of Chemistry. (2011). Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. Organic and Biomolecular Chemistry.
- Jasperse, J. (n.d.). Grignard Reaction.
- Apollo Scientific. (n.d.). This compound.
- PubChem. (n.d.). This compound.
Sources
- 1. m.youtube.com [m.youtube.com]
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 1242339-10-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. This compound | C7H5BrClF | CID 50998611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. quora.com [quora.com]
- 9. 6.4 Reactions of Alkyl Halides: Grignard Reagents – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
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- 14. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 2-bromo-5-chloro-1-fluoro-3-methylbenzene
Welcome to the technical support center for optimizing Suzuki coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are working with challenging substrates like 2-bromo-5-chloro-1-fluoro-3-methylbenzene. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to help you improve your reaction yields and achieve your desired synthetic outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during your Suzuki coupling experiments with this compound.
Low or No Product Yield
Q1: I am not observing any product formation, or the yield is very low. What are the potential causes and how can I address them?
A1: Low or no yield in the Suzuki coupling of a polyhalogenated and sterically hindered substrate like this compound can stem from several factors. Let's break down the common culprits and their solutions.
-
Catalyst Inactivation: The palladium catalyst is the heart of the reaction and can be easily poisoned or deactivated.[1]
-
Solution: Ensure your reaction is performed under a strict inert atmosphere (Argon or Nitrogen).[1] All solvents and liquid reagents should be thoroughly degassed.[1] Using a fresh, high-quality palladium precursor is also crucial. Consider using more stable pre-catalysts which are often more resistant to deactivation.
-
-
Inappropriate Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[1][2] For a sterically hindered substrate, the right ligand is paramount.
-
Solution: Bulky and electron-rich phosphine ligands are often the key to success with challenging substrates.[3] Ligands like SPhos, XPhos, or RuPhos can promote the desired catalytic activity and prevent side reactions. The increased steric bulk of these ligands can facilitate the reductive elimination step.[4]
-
-
Ineffective Base or Solvent System: The base is essential for the transmetalation step, and its efficacy is highly dependent on the solvent.[5][6]
-
Solution: A screening of bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) is recommended.[1] The solubility of the base is critical; a mixture of an organic solvent and water (e.g., dioxane/water, THF/water) often improves the solubility and effectiveness of inorganic bases.[7]
-
-
Poor Quality of Reagents: The purity of your starting materials, especially the boronic acid, can significantly impact the reaction outcome.
-
Solution: Use fresh or recently purified boronic acid. Boronic acids can dehydrate to form boroxines, which are often less reactive.[8] Ensure your this compound is pure and dry.
-
Side Reactions and Impurities
Q2: I am observing significant side products, such as homocoupling of the boronic acid and dehalogenation of my starting material. How can I minimize these?
A2: The formation of side products is a common issue in Suzuki couplings, especially with complex substrates. Here's how to address them:
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.
-
Solution: Rigorous degassing of the reaction mixture and maintaining an inert atmosphere are crucial.[1] Lowering the reaction temperature or using a milder base can sometimes suppress homocoupling.
-
-
Dehalogenation (Protodeboronation): This occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom.[8]
-
Solution: This side reaction can be influenced by the base and solvent. Trying a milder base or ensuring your solvent is free of water (if a non-aqueous system is used) can help. The choice of catalyst and ligand is also important; a more efficient catalytic system will favor the desired cross-coupling pathway.
-
-
Reaction at the Chloro Position: While the bromo group is significantly more reactive, some reaction at the chloro position might occur under harsh conditions.
-
Solution: To maintain selectivity for the C-Br bond, use milder reaction conditions (lower temperature, shorter reaction time).[9] Careful monitoring of the reaction progress by TLC or LC-MS is essential to stop the reaction once the starting material is consumed.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the Suzuki coupling of this compound.
Q3: Which halogen is expected to react selectively in this compound?
A3: The reactivity of halogens in the oxidative addition step of the Suzuki coupling generally follows the order: I > Br > Cl > F.[10] Therefore, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond and will undergo selective coupling under standard Suzuki conditions.[9] The carbon-fluorine bond is generally unreactive in Suzuki couplings.
Q4: What is the role of the methyl and fluoro groups on the aromatic ring?
A4: The methyl group is an electron-donating group, which can slightly decrease the reactivity of the aryl halide in the oxidative addition step. The fluorine atom is an electron-withdrawing group, which can increase the reactivity. The combined electronic effects of these substituents, along with the steric hindrance from the methyl group, make this a challenging substrate that requires careful optimization of reaction conditions.
Q5: Can I perform a sequential Suzuki coupling to functionalize both the bromo and chloro positions?
A5: Yes, this is a common strategy for synthesizing highly substituted aromatic compounds.[11] After the initial selective coupling at the more reactive bromo position, you can introduce a second boronic acid and modify the reaction conditions to favor coupling at the less reactive chloro position. This typically involves using a more active catalyst system (e.g., with a more electron-rich and bulky ligand), a stronger base, and higher temperatures.[12]
Q6: What are the recommended starting conditions for optimizing the Suzuki coupling of this compound?
A6: A good starting point for optimization would be:
| Parameter | Recommended Condition | Rationale |
| Palladium Precursor | Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ | Readily available and effective precursors.[9] |
| Ligand | A bulky, electron-rich phosphine (e.g., SPhos, XPhos) | Essential for coupling with sterically hindered and electronically challenging substrates.[1][3] |
| Base | K₂CO₃ or K₃PO₄ | Common and effective bases for Suzuki couplings.[1][9] |
| Solvent | Dioxane/H₂O or Toluene/H₂O (e.g., 4:1 or 10:1 v/v) | Biphasic systems often improve the solubility of the base and facilitate the reaction.[1][7] |
| Temperature | 80-100 °C | A good starting range to ensure a reasonable reaction rate while maintaining selectivity.[9] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst deactivation and side reactions.[1] |
It is highly recommended to perform a small-scale screen of different ligands, bases, and solvents to identify the optimal conditions for your specific boronic acid coupling partner.
Experimental Protocols & Visualizations
General Protocol for Selective Suzuki Coupling at the C-Br Position
This protocol provides a general starting point for the selective Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., SPhos)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a flame-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and potassium carbonate (2.0-3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
In a separate vial, pre-mix the palladium(II) acetate (1-5 mol%) and the phosphine ligand (2-10 mol%).
-
Add the catalyst/ligand mixture to the main reaction vessel.
-
Add the degassed 1,4-dioxane and degassed water.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Suzuki Coupling Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki coupling reaction.[13][14][15]
Caption: The catalytic cycle of the Suzuki coupling reaction.
Troubleshooting Workflow
This flowchart outlines a logical approach to troubleshooting low-yielding Suzuki coupling reactions.
Caption: A systematic workflow for troubleshooting low-yielding Suzuki reactions.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. arodes.hes-so.ch [arodes.hes-so.ch]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. wwjmrd.com [wwjmrd.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. encyclopedia.pub [encyclopedia.pub]
Technical Support Center: Navigating Side Reactions in the Cross-Coupling of Polyhalogenated Benzenes
Welcome to the Technical Support Center for cross-coupling reactions involving polyhalogenated benzenes. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving selective and high-yielding transformations with these complex substrates. Here, we move beyond standard protocols to offer in-depth troubleshooting advice and frequently asked questions, grounded in mechanistic principles and field-proven experience. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and ultimately, achieve your synthetic targets with greater efficiency and confidence.
Troubleshooting Guide: Common Issues & Step-by-Step Solutions
This section addresses specific, frequently encountered problems during the cross-coupling of polyhalogenated benzenes. Each entry details the symptoms, probable causes, and a systematic approach to resolving the issue.
Issue 1: Significant Formation of Monohalogenated Benzene (Hydrodehalogenation)
Q: My reaction is producing a significant amount of the monodehalogenated starting material, and my desired cross-coupled product yield is low. What is causing this, and how can I fix it?
A: This side reaction, known as hydrodehalogenation, is a common pitfall where a halogen is replaced by a hydrogen atom.[1][2] The primary culprit is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle, which can then undergo reductive elimination with the aryl group to yield the undesired byproduct.[3][4]
Probable Causes & Mechanistic Insight:
-
Source of Hydride: The Pd-H species can originate from several sources within your reaction mixture.
-
Bases: Certain bases, particularly alkoxides in the presence of alcohols, can generate Pd-H species.[1]
-
Solvents: Alcohols and even trace amounts of water can act as hydride donors.[2][5] Solvents like DMF and dioxane have also been noted to promote this side reaction more than others like toluene.[2]
-
Amine Bases: In reactions like the Sonogashira or Buchwald-Hartwig, the amine base itself can be a source of hydride.[4]
-
-
Catalyst and Ligand System:
-
Highly active catalysts can sometimes favor the hydrodehalogenation pathway if the desired cross-coupling is slow.[2]
-
The choice of phosphine ligand is critical. Bulky, electron-rich ligands can influence the relative rates of reductive elimination (desired) versus hydrodehalogenation (undesired).[2]
-
-
Substrate Reactivity: Electron-rich aryl halides are often more prone to hydrodehalogenation. The general trend for halide susceptibility is I > Br > Cl.[2][3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for hydrodehalogenation.
Experimental Protocol: Screening Bases to Minimize Hydrodehalogenation
-
Setup: Prepare identical reaction vials under an inert atmosphere (e.g., argon or nitrogen).
-
Reagents: To each vial, add the polyhalogenated benzene (1.0 equiv), the coupling partner (1.2 equiv), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and the chosen phosphine ligand (e.g., SPhos, 4 mol%).
-
Base Variation: To separate vials, add different bases (2.0 equiv), such as K₃PO₄, Cs₂CO₃, and NaOt-Bu.
-
Solvent: Add the same anhydrous solvent (e.g., toluene) to each vial to achieve the desired concentration.
-
Reaction: Stir the reactions at the optimized temperature (e.g., 100 °C) and monitor by LC-MS or GC-MS.
-
Analysis: Compare the ratio of the desired product to the hydrodehalogenated byproduct for each base.
Issue 2: Formation of Symmetrical Biaryls (Homocoupling)
Q: My reaction is forming significant amounts of homocoupled products from both of my starting materials. Why is this happening?
A: Homocoupling is a side reaction where two identical molecules of a starting material couple with each other.[6] In the context of polyhalogenated benzenes, you might see the formation of a biphenyl from your boronic acid (in Suzuki coupling) or a diyne from your terminal alkyne (in Sonogashira coupling).[4][7]
Probable Causes & Mechanistic Insight:
-
Oxygen Presence: Molecular oxygen is a major contributor to the homocoupling of boronic acids in Suzuki reactions.[4][8] It can oxidize the Pd(0) catalyst to Pd(II), which can then promote the homocoupling pathway.[9]
-
Copper-Mediated Alkyne Dimerization (Glaser Coupling): In Sonogashira reactions, the copper co-catalyst can promote the oxidative dimerization of the terminal alkyne, especially in the presence of oxygen.[7][10]
-
Slow Transmetalation: If the transmetalation step in the catalytic cycle is slow, the organopalladium intermediate (Ar-Pd-X) may have a longer lifetime, increasing the chance of it reacting with another molecule of the organometallic reagent, leading to homocoupling.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for homocoupling side reactions.
Frequently Asked Questions (FAQs)
Q1: How do I achieve site-selective cross-coupling on a polyhalogenated benzene with identical halogens?
A: Achieving site-selectivity is a significant challenge but can be controlled by several factors.[11]
-
Steric Hindrance: Coupling will often occur at the least sterically hindered position.
-
Electronic Effects: The electronic nature of the aromatic ring influences the reactivity of the C-X bonds. Oxidative addition is often favored at more electron-deficient sites.[11] For example, in dihalopyridines, oxidative addition is generally favored at the positions alpha to the nitrogen (C2 or C6).[11]
-
Ligand Control: The choice of ligand can dramatically influence site-selectivity. Bulky ligands can direct the catalyst to the less hindered halogen, while ligands capable of secondary interactions (like hydrogen bonding) can direct the coupling to a specific position.[12][13]
-
Reaction Conditions: Careful optimization of the base, solvent, and temperature can sometimes favor one regioisomer over another.[14]
Q2: My phosphine ligand seems to be degrading, leading to catalyst deactivation (palladium black formation). What can I do?
A: Phosphine ligand degradation is a common cause of catalyst deactivation, often observed as the formation of palladium black.[15]
-
Phosphine Oxidation: Phosphines can be oxidized by trace oxygen or other oxidants in the reaction mixture. Ensure a strictly inert atmosphere.
-
P-C Bond Cleavage: At elevated temperatures, some phosphine ligands can undergo P-C bond cleavage.
-
Formation of Phosphonium Salts: The phosphine can react with the aryl halide to form a phosphonium salt, removing it from the catalytic cycle.[16][17][18][19][20]
-
Solutions:
-
Use more stable ligands: Biarylphosphine ligands (e.g., Buchwald ligands) are generally more robust.[3] Bidentate ligands like Xantphos can also offer greater stability.[15]
-
Lower the reaction temperature: This can reduce the rate of ligand degradation.
-
Increase ligand-to-palladium ratio: A slight excess of the ligand can sometimes compensate for slow degradation.
-
Q3: Can the choice of base influence which halogen reacts in a di- or tri-halogenated benzene?
A: Yes, the base can play a subtle but important role in selectivity. The strength and nature of the base can influence the rate of the transmetalation step and the overall catalyst activity.[21] In some cases, a weaker base might lead to higher selectivity by slowing down the reaction and allowing the inherent electronic and steric differences between the C-X bonds to have a greater effect. A stronger base might drive the reaction faster, potentially leading to a loss of selectivity.[22] Therefore, screening different bases (e.g., K₂CO₃, K₃PO₄, CsF, NaOt-Bu) is a valuable optimization strategy.
Data Summary Table: Influence of Reaction Parameters on Side Reactions
| Parameter | Hydrodehalogenation | Homocoupling | Selectivity |
| Catalyst | High activity can increase it.[2] | Pd(II) species promote it.[9] | Ligand choice is crucial.[11][12] |
| Ligand | Bulky, e⁻-rich ligands can influence the rate.[2] | Can affect catalyst stability and prevent it. | Steric and electronic properties direct selectivity.[13] |
| Base | Can be a hydride source (e.g., alkoxides).[1] | Can influence the rate of transmetalation. | Can affect the overall reaction rate and selectivity.[22] |
| Solvent | Protic solvents (H₂O, alcohols) are hydride sources.[2][5] | Can affect catalyst and reagent stability.[22][23] | Polarity can influence oxidative addition rates.[24] |
| Temperature | Higher temperatures can increase the rate.[2] | Can promote catalyst decomposition. | Can affect selectivity; lower temps often better. |
| Atmosphere | - | O₂ is a major promoter.[4][8] | - |
References
- Phosphonium coupling. (2026). Google AI.
- Phosphonium coupling. (n.d.). In Wikipedia.
- Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS.
- Grushin, V. V. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides.
- Zhu, M., et al. (2025). Direct cross-coupling of phosphonium salts with aryl iodides.
- Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions. (2025). BenchChem.
- Perea, M. A., & Sarpong, R. (2018). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Accounts of Chemical Research, 51(7), 1742-1754.
- Unknown. (n.d.).
- Buchwald–Hartwig amination. (n.d.). In Wikipedia.
- How to avoid dehalogenation side reactions in Suzuki coupling. (2025). BenchChem.
- Phosphonium salt synthesis by alkylation or C-P coupling. (n.d.). Organic Chemistry Portal.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Palladium complexes containing diphosphine and sulfonated phosphine ligands for C-C bond forming reactions. Catalytic and mechanistic studies. (n.d.).
- Norman, J. P., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
- Common issues in Sonogashira coupling of aryl iodides and how to solve them. (2025). BenchChem.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ArODES.
- Four-Component Synthesis of Phosphonium Salts: Application Toward an Alternative Approach to Cross-Coupling for the Synthesis of Bis-Heteroarenes. (2017).
- Common pitfalls in setting up sSPhos cross-coupling reactions. (n.d.). BenchChem.
- Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(38), 11871-11883.
- Wallace, D. J., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 7(4), 517-522.
- Cross-Coupling Reaction Guide. (n.d.). Sigma-Aldrich.
- Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. (2023). PMC - NIH.
- Shroder, M. (n.d.). The Sonogashira Coupling. CHM 254.
- Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. (2025).
- Cross-Coupling Reaction Manual: Desk Reference. (n.d.). Sigma-Aldrich.
- Fairlamb, I. J. S. (2013). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Coupling reaction. (n.d.). In Wikipedia.
- Schmidt, Y., & Stradiotto, M. (2016). Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides.
- Muzammil, N. N., Bahron, H., & Tajuddin, A. M. (2023). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using Pd(II), Cu(I, II) and Ni(II)
- Hartwig, J. F., & Norrby, P.-O. (2017). Systematic Variation of Ligand and Cation Parameters Enables Site-Selective C–C and C–N Cross-Coupling of Multiply Chlorinated Arenes through Substrate–Ligand Electrostatic Interactions. Journal of the American Chemical Society, 139(35), 12261-12271.
- Technical Support Center: Troubleshooting Cross-Coupling Reactions. (2025). BenchChem.
- The Role of Phosphine Ligands in Palladium C
- Technical Support Center: Regeneration of Palladium Catalysts with Phosphine Ligands. (2025). BenchChem.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2012). PMC - NIH.
- Greening cross coupling reactions by using sustainable solvents/bases blends. (n.d.). ACS Green Chemistry.
- Buchwald-Hartwig Amin
- Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry.
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2025). Reddit.
- Proposed mechanisms for the homocoupling and cross-coupling reactions... (n.d.).
- Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. (2014). Semantic Scholar.
- Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(11), 10126-10169.
- Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. (2025).
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Struggling to make a sonogashira coupling reaction happen. (2021). Reddit.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube.
- Sonogashira reaction | Solved Practice Problems | CSIR-NET | G
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Cross-coupling reaction. (n.d.). In Wikipedia.
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Technical Support Center: Purification of 2-bromo-5-chloro-1-fluoro-3-methylbenzene
Welcome to the dedicated technical support guide for the purification of 2-bromo-5-chloro-1-fluoro-3-methylbenzene. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound and facing purification challenges. Here, we address common issues encountered during experimental work, providing not just procedural steps but also the underlying scientific principles to empower you to troubleshoot effectively.
Section 1: Understanding the Core Challenge - The Isomer Problem
A primary hurdle in obtaining pure this compound is the frequent co-formation of regioisomers during its synthesis. A common synthetic route involves the electrophilic bromination of 3-chloro-5-fluorotoluene. Due to the directing effects of the substituents on the aromatic ring (the methyl, chloro, and fluoro groups), the bromination may not be perfectly regioselective, leading to a mixture of isomers that can be difficult to separate.[1]
Directing Effects of Substituents:
| Substituent | Type | Directing Effect |
| -CH₃ | Activating | Ortho, Para |
| -F | Deactivating | Ortho, Para |
| -Cl | Deactivating | Ortho, Para |
Given these directing effects on the precursor, several isomeric byproducts are possible, making the purification a critical step.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is structured in a question-and-answer format to directly address the specific issues you may encounter.
FAQ 1: My initial workup leaves a complex mixture. What are the likely impurities I need to remove?
Answer:
Beyond the starting materials and reagents, the most probable impurities are regioisomers of the target compound. Given a likely precursor of 3-chloro-5-fluorotoluene, electrophilic bromination could yield the following isomers in addition to your target product (this compound):
-
4-bromo-3-chloro-5-fluorotoluene: Bromination occurs para to the methyl group.
-
6-bromo-3-chloro-5-fluorotoluene: Bromination occurs ortho to the methyl group.
Additionally, you may have unreacted starting material (3-chloro-5-fluorotoluene) and potentially some di-brominated byproducts if the reaction conditions are too harsh.
FAQ 2: I'm struggling to separate the isomeric impurities. What is the best purification strategy?
Answer:
The choice of purification strategy depends on the physical properties of the isomers, which are often very similar. A multi-step approach is often necessary. The following diagram outlines a decision-making workflow:
Caption: Decision workflow for purification strategy.
As the boiling points of the isomers are likely to be very close, fractional distillation may not be effective.[2] Flash column chromatography is generally the most powerful technique for separating closely related isomers.[3] If the target compound is a solid, recrystallization can be an excellent final polishing step.
FAQ 3: My compound is streaking on the TLC plate during chromatography method development. What does this mean and how can I fix it?
Answer:
Streaking on a TLC plate often indicates that the compound is interacting too strongly with the stationary phase (silica gel or alumina), or that the sample is overloaded. For halogenated aromatic compounds, which are relatively nonpolar, streaking can sometimes be caused by trace acidic impurities in the silica gel.
Troubleshooting Steps:
-
Reduce Sample Concentration: Ensure you are not spotting too much of your sample on the TLC plate.
-
Optimize the Solvent System:
-
For nonpolar compounds, start with a nonpolar eluent like hexanes or petroleum ether and gradually increase the polarity by adding a solvent like ethyl acetate or dichloromethane.[4]
-
A good starting point for your compound would be 1-5% ethyl acetate in hexanes.
-
-
Deactivate the Silica Gel: If you suspect acidity is an issue, you can add a small amount of a volatile base, like triethylamine (0.1-1%), to your eluent system. This will neutralize the acidic sites on the silica and often leads to sharper spots.
FAQ 4: I have a solid product, but I can't find a good single solvent for recrystallization. What should I do?
Answer:
When a single solvent isn't effective, a two-solvent (or solvent-pair) system is a powerful alternative.[5] The principle is to use one solvent in which your compound is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "anti-solvent"). The two solvents must be miscible.
Common Solvent Pairs for Halogenated Aromatics:
| Soluble Solvent | Anti-Solvent |
| Dichloromethane | Hexane |
| Toluene | Hexane/Heptane |
| Ethyl Acetate | Hexane/Heptane |
| Acetone | Water |
| Ethanol | Water |
General Procedure for Two-Solvent Recrystallization:
-
Dissolve your crude product in the minimum amount of the hot "soluble solvent".
-
While the solution is still hot, add the "anti-solvent" dropwise until you see persistent cloudiness (turbidity).
-
Add a few more drops of the hot "soluble solvent" until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is designed for the separation of this compound from its isomers.
Caption: Workflow for flash column chromatography.
Step-by-Step Methodology:
-
Solvent System Selection:
-
Using thin-layer chromatography (TLC), determine a solvent system that provides good separation of your target compound from its impurities. For halogenated toluenes, a good starting point is a mixture of hexanes (or petroleum ether) and ethyl acetate.
-
Aim for an Rf value of approximately 0.2-0.3 for your target compound to ensure good separation on the column.
-
-
Column Packing:
-
Select a column of appropriate size for the amount of crude material. A general rule is to use about 50-100 g of silica gel per gram of crude product for difficult separations.[6]
-
Prepare a slurry of silica gel in the initial, nonpolar eluent (e.g., 100% hexanes).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and carefully pipette it onto the top of the silica bed.
-
Dry Loading: For samples not very soluble in the eluent, dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the nonpolar solvent (e.g., 100% hexanes).
-
If necessary, gradually increase the polarity of the eluent (e.g., from 1% to 5% ethyl acetate in hexanes). This is known as a gradient elution.
-
Collect fractions of a consistent volume.
-
-
Analysis of Fractions:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Purification by Recrystallization
This protocol is suitable if your purified this compound is a solid and you wish to achieve higher purity.
Step-by-Step Methodology:
-
Solvent Selection:
-
Dissolution:
-
Place the solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser if the solvent is volatile).
-
Continue adding small portions of the hot solvent until the solid just dissolves.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven or desiccator.
-
Section 4: Purity Analysis
After purification, it is crucial to assess the purity of your this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique to determine the percentage of your target compound and to identify any remaining impurities.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic signals for the aromatic protons and the methyl group. The integration of these signals can help quantify impurities if their signals are resolved.[5]
-
¹⁹F and ¹³C NMR can provide further structural confirmation.
-
References
-
Öberg, T. (2004). Boiling points of halogenated aliphatic compounds: a quantitative structure-property relationship for prediction and validation. Journal of Chemical Information and Computer Sciences, 44(1), 187-192. [Link]
-
University of Wisconsin-Madison. (n.d.). Standard operating procedure Flash column chromatography. College of Engineering Safety. Retrieved from [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Department of Chemistry. Retrieved from [Link]
-
Walsh Medical Media. (n.d.). Prediction of Normal Boiling Points of Hydrocarbons Using Simple Molecular Properties. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder. Retrieved from [Link]
-
Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2022, October). Boiling point T b ,°С, vs. molecular weight M for all the halogenated... [Image]. Retrieved from [Link]
-
University Name. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
-
King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 21). Running a flash column. Retrieved from [Link]
-
Zhang, W., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(10), 15698-15716. [Link]
-
Filo. (2022, September 25). Write formulas and names for the isomers of(a) bromochlorobenzene, (b) trifluorobenzene, and(c) chlorotoluene. What kind of isomerism is illustrated by each of these sets of compounds? Retrieved from [Link]
-
Quora. (2024, January 4). What are the isomers of one bromo-3-methylbenzene? Retrieved from [Link]
Sources
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- 8. science.uct.ac.za [science.uct.ac.za]
Technical Support Center: Catalyst Selection for Coupling with Electron-Poor Aryl Halides
Welcome to the technical support center for cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of catalyst selection for reactions involving electron-poor aryl halides. Here, we provide in-depth answers to frequently asked questions and troubleshoot common experimental issues to help you optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: Why are electron-poor aryl halides considered "challenging" substrates in some cross-coupling reactions, yet "activated" in others?
This is a critical point of mechanistic understanding. The perceived difficulty depends entirely on the specific bond being broken and the nature of the catalytic cycle.
-
Activation toward Oxidative Addition: In the majority of palladium- and nickel-catalyzed cross-coupling reactions (like Suzuki, Buchwald-Hartwig, Heck, etc.), the rate-determining step is often the oxidative addition of the aryl halide to the low-valent metal center (e.g., Pd(0) or Ni(0)). Electron-withdrawing groups on the aryl halide make the carbon-halide bond more electrophilic and susceptible to attack by the electron-rich metal center. This generally accelerates the oxidative addition step.[1][2] Therefore, for this key step, electron-poor aryl halides are considered "activated" compared to their electron-rich counterparts.
-
The Challenge of Aryl Chlorides: The primary challenge arises not from the electronics, but from the strength of the carbon-chlorine (C-Cl) bond. The C-Cl bond is significantly stronger and less polarizable than C-Br or C-I bonds. Traditional palladium catalysts, especially those with simple phosphine ligands like PPh₃, are often not potent enough to cleave this bond efficiently.[3][4] This is why aryl chlorides, even when electron-poor, require highly specialized and active catalyst systems to achieve good results.
Q2: When should I choose a Palladium, Nickel, or Copper catalyst for my electron-poor aryl halide?
The choice of metal is fundamental and depends on the specific transformation, the halide, and cost considerations.
-
Palladium (Pd): Palladium is the most versatile and widely studied catalyst for a vast range of cross-coupling reactions, including Suzuki, Buchwald-Hartwig, Stille, Heck, and Sonogashira couplings.[3][5] For electron-poor aryl bromides and iodides, standard Pd catalysts often work well. For the more challenging electron-poor aryl chlorides, advanced catalyst systems featuring bulky, electron-rich phosphine ligands (e.g., Buchwald biarylphosphines) or N-heterocyclic carbenes (NHCs) are typically required.[6][7][8]
-
Nickel (Ni): Nickel catalysts have emerged as a powerful and cost-effective alternative to palladium, especially for coupling with aryl chlorides and other less reactive electrophiles like aryl sulfonates.[4][9] Nickel's different electronic properties and reactivity profile often allow it to cleave the strong C-Cl bond more readily.[10] It is particularly effective in reductive cross-electrophile couplings, where two different electrophiles are coupled in the presence of a stoichiometric reductant.[11][12][13]
-
Copper (Cu): Copper catalysts are predominantly used for Ullmann-type coupling reactions, which are excellent for forming carbon-heteroatom bonds (C-N, C-O, C-S). While historically requiring harsh conditions, modern systems using specific ligands allow for much milder reactions.[14][15] Copper is a good choice for amidations, arylations of N-heterocycles, and couplings with aliphatic amines, often showing excellent functional group tolerance with electron-poor aryl halides.[16][17]
Decision-Making Flowchart: Metal Selection
Caption: Catalyst selection flowchart based on coupling partners.
Q3: What is the role of bulky, electron-rich ligands, and how do I choose the right one for my system?
Ligands are not passive spectators; they are critical controllers of the catalyst's reactivity, stability, and selectivity. For coupling with electron-poor (and especially electron-neutral/rich) aryl chlorides, bulky, electron-rich phosphine ligands are essential.[6][8]
-
Role of Electron-Richness: The high electron density on the phosphorus atom is donated to the metal center (e.g., Palladium). This increases the electron density on the metal, making it a stronger nucleophile and promoting the oxidative addition into the C-X bond.[4]
-
Role of Steric Bulk: The large size of the ligand (e.g., the biaryl backbone of Buchwald ligands) serves several purposes:
-
It promotes the formation of a monoligated, coordinatively unsaturated L-Pd(0) species, which is the highly active catalyst.
-
It facilitates the final reductive elimination step, which releases the product and regenerates the catalyst.[18]
-
It can prevent catalyst decomposition pathways like the formation of inactive palladium black.[19]
-
Recommended Ligand/Catalyst Systems for Electron-Poor Aryl Halides
| Coupling Reaction | Preferred Halide | Recommended Ligand/Catalyst System | Key Considerations |
| Suzuki-Miyaura | Aryl Chloride | Pd-based: RuPhos, SPhos, XPhos, or their corresponding G3/G4 precatalysts.[7] | Use a strong base like K₃PO₄ or Cs₂CO₃. Water can sometimes be beneficial.[20] |
| Aryl Chloride | Ni-based: NiCl₂(dppp) or NiCl₂(PCy₃)₂ with a reductant. | Often requires higher temperatures but is very effective and economical. | |
| Buchwald-Hartwig | Aryl Chloride | Pd-based: Biaryl phosphorinane ligands (AlisonPhos, AliPhos) for hindered substrates.[21] Josiphos or Buchwald ligands. | Base choice is critical (NaOtBu, LHMDS). Be wary of iodide inhibition if starting from aryl iodides.[22] |
| Aryl Chloride | Ni-based: Ni(COD)₂ with NHC ligands (e.g., IPr, IMes). | Excellent for coupling with weak N-nucleophiles.[23] | |
| C-N Amidation | Aryl Chloride | Cu-based: CuI or Cu₂O with diamine or diketone ligands.[14][17] | Generally milder conditions than Pd/Ni for amidation. |
Troubleshooting Guide
Problem: Low or No Yield with an Electron-Poor Aryl Chloride
You are attempting a Suzuki coupling of 4-chlorobenzonitrile with phenylboronic acid using a standard catalyst like Pd(PPh₃)₄ and the reaction is not proceeding.
Potential Causes & Step-by-Step Solutions:
-
Inactive Catalyst System: The most common reason for failure with aryl chlorides is an insufficiently active catalyst. Pd(PPh₃)₄ is generally not effective for C-Cl bond activation.[3]
-
Solution: Switch to a modern, highly active catalyst system.
-
Protocol: Use a palladium precatalyst like RuPhos-Pd-G3 (2 mol %) with RuPhos ligand (2 mol %) and a strong base like K₃PO₄ (2 equivalents) in a solvent like dioxane/water at 100 °C.[7] These "precatalysts" generate the active LPd(0) species in situ under controlled conditions, leading to more reliable results.[22]
-
-
-
Inappropriate Base: The base plays a crucial role in the transmetalation step of the Suzuki reaction. Its strength, solubility, and nature can dramatically affect the outcome.
-
Solution: Ensure the correct base is being used for your specific catalyst system. For Buchwald-type ligands, phosphate or carbonate bases are often optimal. For other systems, a stronger, non-nucleophilic base like sodium tert-butoxide (NaOtBu) may be required. Ensure the base is finely powdered and anhydrous for non-aqueous reactions.[24]
-
-
Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen and can be readily oxidized to an inactive Pd(II) state.
-
Solution: Rigorously de-gas your solvent and reaction mixture. This can be done by bubbling argon or nitrogen through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the entire experiment.
-
Catalytic Cycle and Point of Failure
Caption: The catalytic cycle highlighting the oxidative addition failure.
Problem: Significant Hydrodehalogenation Side Product
You are performing a Buchwald-Hartwig amination of an electron-poor aryl chloride and observe a significant amount of the corresponding arene (where the chlorine has been replaced by hydrogen) alongside your desired product.
Potential Causes & Step-by-Step Solutions:
-
β-Hydride Elimination: If your amine coupling partner has β-hydrogens, a competing pathway can occur where the palladium intermediate undergoes β-hydride elimination. This process can lead to the formation of an enamine or imine and a palladium-hydride species, which then reductively eliminates the arene side product.
-
Solution: Use a ligand that favors reductive elimination over β-hydride elimination. Bulky biarylphosphine ligands are known to accelerate the desired C-N bond-forming reductive elimination, outcompeting the side reaction.[25]
-
-
Reaction with Base/Solvent: The strong bases used (like NaOtBu) can sometimes act as a hydride source, or the solvent (if protic or containing water) can protonate an intermediate, leading to the hydrodehalogenated product.
-
Solution:
-
Use a Bulky, Non-nucleophilic Base: Switch to a base like lithium bis(trimethylsilyl)amide (LHMDS) or use potassium tert-butoxide.
-
Ensure Anhydrous Conditions: Thoroughly dry your solvent and reagents. Use molecular sieves if necessary.
-
-
-
Catalyst Decomposition Pathway: Certain catalyst decomposition pathways can generate species that promote hydrodehalogenation.
-
Solution: Ensure the correct ligand-to-metal ratio is used, as this can stabilize the active catalyst. For some systems, a 2:1 ligand-to-palladium ratio provides a more stable and active catalyst.[26]
-
General Experimental Protocol
Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-Chlorobenzonitrile with Phenylboronic Acid
This protocol is a general guideline and may require optimization for specific substrates.[7]
Materials:
-
4-Chlorobenzonitrile (1.0 mmol, 1 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
RuPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)
-
RuPhos (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-chlorobenzonitrile, phenylboronic acid, RuPhos Pd G3 precatalyst, RuPhos ligand, and potassium phosphate.
-
Seal the tube with a rubber septum. Evacuate and backfill the tube with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C.
-
Stir the reaction for the desired time (typically 4-12 hours), monitoring progress by TLC or GC/MS.
-
Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
References
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. Available at: [Link]
-
Nickel-Catalyzed Atroposelective Cross-Electrophile Coupling of Aryl Halides: A General and Practical Route to Diverse MOP-type Ligands. National Institutes of Health. Available at: [Link]
-
Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. ACS Publications. Available at: [Link]
-
Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis of Aryldifluoroamides by Copper-Catalyzed Cross-Coupling. National Institutes of Health. Available at: [Link]
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. Available at: [Link]
-
Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ACS Publications. Available at: [Link]
-
Optimization of the reaction conditions and scope of aryl halides. ResearchGate. Available at: [Link]
-
Nickel-Catalyzed Reductive Cross-Coupling of Heteroaryl Chlorides and Aryl Chlorides. R Discovery. Available at: [Link]
-
Nickel-Catalyzed Reductive Cross-Couplings: New Opportunities for Carbon–Carbon Bond Formations through Photochemistry and Electrochemistry. CCS Chemistry. Available at: [Link]
-
New ligands for copper-catalyzed C–N coupling reactions with aryl halides. ResearchGate. Available at: [Link]
-
Selected copper catalytic systems for the coupling of aryl halides with various nitrogen heterocycles or cyclic amides. ResearchGate. Available at: [Link]
-
Copper-Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amides. PubMed. Available at: [Link]
-
Copper-Catalyzed Cross-Coupling of Aryl-, Primary Alkyl-, and Secondary Alkylboranes with. The Royal Society of Chemistry. Available at: [Link]
-
Nickel-Catalyzed Cross-Electrophile Coupling: Methodology Development and Mechanistic Insights. University of Wisconsin–Madison. Available at: [Link]
-
Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society. Available at: [Link]
-
Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. ACS Publications. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]
-
Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). National Institutes of Health. Available at: [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. Available at: [Link]
-
Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har. Thieme Chemistry. Available at: [Link]
-
Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. ACS Publications. Available at: [Link]
-
Cross-Coupling Chemistry. University of Rochester. Available at: [Link]
-
Importance of Two-Electron Processes in Fe-Catalyzed Aryl-(hetero)aryl Cross-Couplings: Evidence of Fe0/FeII Couple Implication. ACS Publications. Available at: [Link]
-
Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. National Institutes of Health. Available at: [Link]
-
Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles: Arylation of Anilines, Sulfonamides, Sulfoximines, Carbamates, and Imines via Nickelaelectrocatalysis. ACS Publications. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3. Available at: [Link]
-
Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. ACS Publications. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Cross-coupling reaction. Wikipedia. Available at: [Link]
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. Yoneda Labs [yonedalabs.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
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- 9. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nickel-Catalyzed Atroposelective Cross-Electrophile Coupling of Aryl Halides: A General and Practical Route to Diverse MOP-type Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chinesechemsoc.org [chinesechemsoc.org]
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- 18. pubs.acs.org [pubs.acs.org]
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- 22. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 26. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Low Reactivity of 2-bromo-5-chloro-1-fluoro-3-methylbenzene
Welcome to the technical support center for handling challenging substrates. This guide is designed for researchers, chemists, and drug development professionals who are encountering difficulties with the sterically hindered and electronically deactivated aryl halide, 2-bromo-5-chloro-1-fluoro-3-methylbenzene. Here, we provide in-depth troubleshooting advice, detailed protocols, and the rationale behind our recommendations.
Section 1: Understanding the Challenge - Core Reactivity Issues
Q1: Why is this compound so unreactive in standard cross-coupling reactions?
A1: The low reactivity of this substrate stems from a combination of steric and electronic factors inherent to its structure.
-
Steric Hindrance: The primary reactive site for palladium-catalyzed cross-coupling is the carbon-bromine (C-Br) bond. This position (C2) is flanked by a methyl group (at C3) and a fluorine atom (at C1). This ortho-substitution creates significant steric bulk around the C-Br bond, physically impeding the approach of the palladium catalyst to initiate the crucial oxidative addition step.[1][2]
-
Electronic Deactivation: The aromatic ring is substituted with two strongly electron-withdrawing halogens (Fluorine and Chlorine). These groups reduce the electron density of the aromatic ring. In the context of oxidative addition, the rate-limiting step for many cross-coupling reactions, an electron-poor aryl halide is less nucleophilic and thus reacts more slowly with the electron-rich Pd(0) catalyst.[3][4] While the C-Br bond is weaker and generally more reactive than the C-Cl bond, these electronic effects compound the steric challenges.[2]
Q2: My primary side product is the dehalogenated starting material (5-chloro-1-fluoro-3-methylbenzene). What causes this and how can I minimize it?
A2: The formation of a dehalogenated (or hydrodehalogenated) byproduct is a common issue, especially with unreactive aryl halides.[5][6] It typically arises from two main pathways after the initial oxidative addition of the aryl bromide to the Pd(0) catalyst:
-
Reaction with a Hydride Source: Trace water, alcohols (if used as a solvent or present as an impurity), or even certain bases can act as hydride sources, leading to the reduction of the aryl-palladium intermediate.
-
β-Hydride Elimination from the Amine/Amide: In Buchwald-Hartwig aminations, if the amine has a β-hydrogen, an unproductive β-hydride elimination can occur from the palladium-amide complex, competing with the desired reductive elimination.[7]
Mitigation Strategies:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Degas solvents thoroughly to remove not only oxygen but also dissolved moisture.[5]
-
Choice of Base: Use a non-coordinating, sterically hindered base that is less likely to act as a hydride donor. Bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often preferred over carbonates or phosphates in challenging cases.[8][9]
-
Optimize Ligand and Temperature: Bulky, electron-rich ligands can accelerate the rate of reductive elimination, the product-forming step, helping it to outcompete the dehalogenation pathway.[10][11][12] Running the reaction at the lowest effective temperature can also help suppress this side reaction.
Q3: I'm observing significant homocoupling of my boronic acid/ester in a Suzuki reaction. What is the cause?
A3: Homocoupling of the boronic acid partner to form a biaryl byproduct is typically caused by the presence of Pd(II) species and oxygen.[13] If the reduction of the Pd(II) precatalyst to the active Pd(0) state is inefficient, or if the reaction mixture is not properly degassed, the remaining Pd(II) can catalyze the oxidative homocoupling of two boronic acid molecules.[13]
Mitigation Strategies:
-
Thorough Degassing: Purge the reaction vessel and solvents with an inert gas (Argon or Nitrogen) for an extended period before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.[5]
-
Use a Pd(0) Source: Starting with a Pd(0) precatalyst like Pd₂(dba)₃ can sometimes be beneficial, though in-situ reduction of Pd(II) salts like Pd(OAc)₂ is common and effective if done correctly.[8][14]
-
Controlled Stoichiometry: Ensure you are using a slight excess (typically 1.2-1.5 equivalents) of the boronic acid, but avoid a very large excess which can favor side reactions.
Section 2: Troubleshooting Flowchart & Catalyst Selection
The following flowchart provides a logical sequence for troubleshooting failed or low-yielding reactions with this compound.
Caption: General troubleshooting workflow for challenging cross-coupling reactions.
Section 3: Reaction-Specific Guides & Protocols
Guide 1: Suzuki-Miyaura Coupling
The key to a successful Suzuki coupling with this substrate is using a catalyst system that promotes the difficult oxidative addition step and subsequent rapid transmetalation and reductive elimination.
FAQ: Suzuki-Miyaura Reactions
-
Q: My standard Pd(PPh₃)₄ catalyst isn't working. Why?
-
A: Triphenylphosphine (PPh₃) is often not electron-rich or bulky enough to promote oxidative addition into the sterically shielded and electron-poor C-Br bond of this substrate. Modern biarylphosphine ligands are required.[15] These ligands are both highly electron-donating, which facilitates oxidative addition, and sterically bulky, which promotes the final reductive elimination step.[10][11]
-
-
Q: Which specific ligands and bases are recommended?
-
A: We recommend using a highly active Buchwald-type ligand. The choice of base is also critical; a stronger, non-nucleophilic base is often necessary to facilitate the transmetalation step without causing side reactions.[16]
-
Catalyst System Comparison for Suzuki Coupling
| Catalyst System | Ligand Type | Base | Solvent | Temperature (°C) | Expected Outcome |
| Pd(OAc)₂ / PPh₃ | Monodentate Phosphine | K₂CO₃ | Toluene/H₂O | 100-110 | Very low to no conversion expected. |
| Pd₂(dba)₃ / SPhos | Bulky Biarylphosphine | K₃PO₄ | 1,4-Dioxane/H₂O | 100-110 | Moderate to good yield. SPhos is highly active for hindered substrates.[15] |
| XPhos Pd G3 | Pre-formed Catalyst | Cs₂CO₃ | t-BuOH / H₂O | 80-100 | Good to excellent yield. Pre-catalysts offer convenience and high activity. |
| RuPhos Pd G4 | Pre-formed Catalyst | K₃PO₄ | THF / H₂O | 80-100 | Good to excellent yield, often effective at lower temperatures. |
Experimental Protocol: Suzuki Coupling with a Boronic Acid
This protocol utilizes a highly active, commercially available catalyst system suitable for challenging substrates.
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 eq).
-
The flask is sealed with a rubber septum, and the atmosphere is evacuated and backfilled with argon three times.
-
-
Reagent Addition:
-
Add RuPhos Pd G4 (0.02 mmol, 2 mol%) to the flask under a positive flow of argon.
-
Add degassed solvent (e.g., THF/H₂O in a 4:1 ratio, 5 mL) via syringe.
-
-
Reaction Conditions:
-
Stir the mixture vigorously and heat to 80 °C in a pre-heated oil bath.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Guide 2: Buchwald-Hartwig Amination
This C-N bond-forming reaction is highly sensitive to steric hindrance on both the aryl halide and the amine coupling partner. Success relies on a catalyst system that can overcome the steric clash.[1][7]
FAQ: Buchwald-Hartwig Amination
-
Q: Can I couple this substrate with a bulky secondary amine like di-isopropylamine?
-
A: This is an extremely challenging transformation. The steric hindrance from the substrate combined with a bulky secondary amine makes the final reductive elimination step very difficult.[1][10][11] It would require a highly specialized ligand, such as tBuBrettPhos or a Josiphos-type ligand, under optimized conditions, and even then, yields may be low. Coupling with less hindered primary amines is more feasible.
-
-
Q: What is the best base for this reaction?
Experimental Protocol: Buchwald-Hartwig Amination with a Primary Amine
-
Reaction Setup:
-
In a glovebox, add NaOtBu (1.4 mmol, 1.4 eq) to an oven-dried Schlenk tube.
-
Add the catalyst, for example, a pre-formed G3 or G4 palladacycle with a ligand like XPhos or RuPhos (0.01-0.02 mmol, 1-2 mol%).
-
Add this compound (1.0 mmol, 1.0 eq).
-
Seal the tube, remove it from the glovebox.
-
-
Reagent Addition:
-
Add degassed toluene (3 mL) via syringe, followed by the primary amine (1.2 mmol, 1.2 eq).
-
-
Reaction Conditions:
-
Place the sealed tube in a pre-heated oil bath at 110 °C.
-
Stir vigorously for 16-24 hours. Monitor by LC-MS or GC-MS.
-
-
Workup and Purification:
-
After cooling, quench the reaction carefully with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify by column chromatography.
-
Guide 3: Grignard Reagent Formation
Forming a Grignard reagent from this substrate is challenging due to the deactivating electronic effects of the halogens. However, the difference in bond strength between C-Br and C-Cl allows for regioselective synthesis.
FAQ: Grignard Formation
-
Q: Will the Grignard reagent form at the C-Cl bond instead of the C-Br bond?
-
A: No, under standard conditions, the reaction is highly regioselective. The C-Br bond is significantly weaker and more labile than the C-Cl bond, meaning the oxidative insertion of magnesium will occur preferentially at the C-Br position.[17] This allows for the synthesis of (5-chloro-1-fluoro-3-methyl-2-phenyl)magnesium bromide, leaving the chloride intact for potential subsequent reactions.
-
-
Q: My Grignard reaction won't start. What can I do to initiate it?
-
A: Initiation is often the most difficult step.[17]
-
Activation of Magnesium: Ensure the magnesium turnings are fresh and dry. Crushing them gently under an inert atmosphere can expose a fresh reactive surface.
-
Chemical Initiators: A small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane can be added. These react rapidly with the magnesium surface to clean it and create highly reactive magnesium halides.[17]
-
Mechanical Activation: Vigorous stirring or sonication can help initiate the reaction.
-
Local Heating: Gently warming a small spot of the reaction flask with a heat gun can sometimes trigger the exothermic reaction.
-
-
Experimental Protocol: Regioselective Grignard Formation
-
Reaction Setup:
-
Assemble a three-neck round-bottom flask, equipped with a condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under vacuum and cool under a stream of dry nitrogen.
-
Add magnesium turnings (1.5 mmol, 1.5 eq) to the flask.
-
-
Initiation:
-
Add a small crystal of iodine.
-
Add a small portion (~10%) of a solution of this compound (1.0 mmol, 1.0 eq) in anhydrous THF (5 mL) to the magnesium.
-
Gently warm the flask until the iodine color disappears and bubbling is observed, indicating initiation. The solution will typically turn cloudy and grey.
-
-
Grignard Reagent Formation:
-
Once initiated, add the remaining substrate solution dropwise from the funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir at room temperature or with gentle heating for an additional 1-2 hours to ensure complete conversion. The resulting Grignard reagent is a grey, cloudy solution and should be used immediately for subsequent reactions.
-
Section 4: References
-
Reductive Elimination- General Ideas - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]
-
Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. (n.d.). Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Galushko, A. S., Prima, D. O., Burykina, J. V., & Ananikov, V. P. (2021). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers, 8(3), 620-635. [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Organic Chemistry Data. [Link]
-
Reductive Elimination. (2021). Chemistry LibreTexts. [Link]
-
Reductive elimination. (2023). Wikipedia. [Link]
-
Lai, W. I., Leung, M. P., Choy, P. Y., & Kwong, F. Y. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Synthesis, 51(13), 2678-2686. [Link]
-
Amatore, C., Le Duc, G., & Jutand, A. (2011). Factors Affecting the Oxidative Addition of Aryl Electrophiles to 1,1'-Bis(diphenylphosphino)ferrocenepalladium(η2-methyl acrylate), an Isolable Pd Alkene Complex. Organometallics, 30(10), 2655-2663. [Link]
-
Engle, K. M., & Yu, J. Q. (2013). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]
-
Ariafard, A., & Lin, Z. (2006). Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0). Organometallics, 25(22), 5394-5400. [Link]
-
White, A. P., & Sanford, M. S. (2018). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Angewandte Chemie International Edition, 57(40), 13139-13143. [Link]
-
Hartwig, J. F. (2007). Electronic Effects on Reductive Elimination To Form Carbon−Carbon and Carbon−Heteroatom Bonds from Palladium(II) Complexes. Inorganic Chemistry, 46(6), 1936-1947. [Link]
-
Ligand Redox Effects in the Synthesis, Electronic Structure, and Reactivity of an Alkyl−Alkyl Cross-Coupling Catalyst. (n.d.). Scite. [Link]
-
Buchwald–Hartwig amination. (2023). Wikipedia. [Link]
-
Fantoni, T., Palladino, C., Grigolato, R., Muzzi, B., Ferrazzano, L., Tolomelli, A., & Cabri, W. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. (2017). MDPI. [Link]
-
Buchwald-Hartwig Amination. (2021). Chemistry LibreTexts. [Link]
-
Lau, S. H., Chen, L., Kevlishvili, I., Davis, K., Liu, P., & Carrow, B. (2021). Capturing the Most Active State of a Palladium(0) Cross-Coupling Catalyst. ChemRxiv. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate. [Link]
-
Palladium Catalysts for Cross-Coupling Reaction. (2011). MDPI. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Activation of aryl bromides for the Suzuki-Miyaura cross-coupling... (n.d.). ResearchGate. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism. (2021). ACS Publications. [Link]
-
Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). A Highly Active Catalyst for Suzuki Coupling Reactions: 2-(2',6'-Dimethoxybiphenyl)dicyclohexylphosphine. Journal of the American Chemical Society, 120(37), 9722-9723. [Link]
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Technical Support Center: Enhancing the Solubility of Halogenated Organic Compounds in Reaction Media
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for overcoming one of the most common hurdles in synthetic chemistry: the poor solubility of halogenated organic compounds. Our goal is to equip you with the knowledge to not just solve immediate solubility challenges, but to understand the underlying principles for more robust and efficient reaction design.
Section 1: Foundational Principles of Solubility
Q1: Why are many halogenated organic compounds poorly soluble in common reaction media?
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1][2] Halogenated organic compounds often exhibit a complex polarity profile. While the carbon-halogen bond introduces a dipole moment, the overall polarity of the molecule is also heavily influenced by its carbon skeleton.
-
Small, highly halogenated compounds (e.g., chloroform, dichloromethane) are relatively polar and can be good solvents for a range of organic molecules.
-
Larger halogenated aromatics or long-chain haloalkanes possess significant nonpolar character due to their hydrocarbon portions. These compounds tend to be more soluble in nonpolar or weakly polar organic solvents.[1]
-
Intermolecular Forces: The primary intermolecular forces in many halogenated organic compounds are van der Waals dispersion forces and dipole-dipole interactions. For a halogenated compound to dissolve in a polar solvent like water, it must disrupt the strong hydrogen bonds between water molecules. The energy required to break these bonds is often greater than the energy released when new, weaker interactions form between the haloalkane and water, resulting in low solubility.[1]
Q2: What are the initial steps I should take to assess the solubility of my halogenated compound?
A systematic approach to solubility testing is crucial to avoid wasting valuable starting material and time.
-
Literature Review: Begin by searching for solubility data for your specific compound or structurally similar analogs in databases like PubChem or in chemical supplier catalogs.
-
Small-Scale Solubility Testing: Before setting up a large-scale reaction, perform small-scale solubility tests with a few milligrams of your compound in a range of solvents.[3]
-
Solvent Selection Cascade: Start with common, less hazardous solvents and progress to more specialized or aggressive options if needed. A good starting point is to test solubility in a nonpolar solvent (e.g., hexane, toluene), a polar aprotic solvent (e.g., acetone, ethyl acetate), and a polar protic solvent (e.g., ethanol, methanol).[4]
Section 2: Troubleshooting Common Solubility Issues
This section provides a structured approach to addressing poor solubility, starting with the simplest and most common techniques and progressing to more advanced strategies.
Q3: How do I select the right solvent or solvent system for my reaction?
Choosing an appropriate solvent is a critical first step and involves balancing several factors.[5]
-
Solubility of Reactants: The primary consideration is that all reactants must be sufficiently soluble in the chosen solvent to ensure an efficient reaction.[3]
-
Reaction Compatibility: The solvent should be inert under the reaction conditions and not interfere with the desired chemical transformation.
-
Boiling Point: The solvent's boiling point should be suitable for the intended reaction temperature.[3] For reactions requiring elevated temperatures, a higher-boiling solvent is necessary to maintain a liquid phase.
-
Post-Reaction Workup: Consider the ease of solvent removal after the reaction is complete. Volatile solvents are generally easier to remove by evaporation.[4]
| Solvent Class | Examples | Best for Dissolving | Considerations |
| Nonpolar | Hexane, Toluene, Benzene | Nonpolar halogenated compounds with large hydrocarbon portions. | Limited ability to dissolve polar reagents. Benzene is a known carcinogen and its use should be minimized.[5] |
| Polar Aprotic | Acetone, DMF, DMSO, Acetonitrile | A wide range of halogenated compounds, especially those with some polar functionality. | Can be difficult to remove due to high boiling points (DMF, DMSO).[4] |
| Polar Protic | Ethanol, Methanol, Water | Halogenated compounds with hydrogen-bonding capabilities (e.g., halogenated alcohols). | Can participate in reactions (e.g., as a nucleophile). |
Q4: My compound is still not soluble enough. Can a cosolvent system help?
Yes, using a cosolvent is a powerful and widely used technique to enhance the solubility of poorly soluble compounds.[6] A cosolvent is a substance added in a small amount to a primary solvent to increase the solubility of a solute.[6]
Mechanism of Action: Cosolvents work by reducing the polarity of the primary solvent (if it's highly polar like water) or by providing a more favorable environment for the solute through specific intermolecular interactions.[7] For instance, adding a water-miscible organic solvent like ethanol to an aqueous medium can significantly increase the solubility of a hydrophobic halogenated compound.[6][8]
Practical Protocol for Cosolvent Screening:
-
Select a Primary Solvent: Choose a primary solvent in which your other reactants are soluble.
-
Choose Potential Cosolvents: Select a few cosolvents that are miscible with the primary solvent and are likely to improve the solubility of your halogenated compound. Common choices include ethanol, isopropanol, dioxane, and dimethylformamide (DMF).[6][9]
-
Systematic Titration:
-
Prepare a suspension of your halogenated compound in the primary solvent.
-
Slowly add the cosolvent dropwise while stirring and observing for dissolution.
-
Note the approximate ratio of primary solvent to cosolvent required to achieve complete dissolution.
-
-
Optimization: Once a suitable cosolvent is identified, you can optimize the ratio to use the minimum amount necessary, which can simplify post-reaction workup.
Q5: How does temperature affect the solubility of halogenated organic compounds?
The effect of temperature on solubility depends on the dissolution process.
-
Endothermic Dissolution: For most solid organic compounds, the dissolution process is endothermic (absorbs heat). In these cases, increasing the temperature will increase solubility.[2][10] This is because the added thermal energy helps to overcome the intermolecular forces in the solid lattice.[2]
-
Exothermic Dissolution: The dissolution of gases in liquids is typically an exothermic process (releases heat). Therefore, increasing the temperature will decrease the solubility of a gaseous halogenated compound.[11]
Practical Application: If your solid halogenated compound has low solubility at room temperature, performing the reaction at an elevated temperature can be a simple and effective solution. However, be mindful of the thermal stability of your reactants and the boiling point of your solvent.[3]
Section 3: Advanced Solubility Enhancement Techniques
When conventional solvent and temperature adjustments are insufficient, more advanced methods can be employed.
Q6: When should I consider using surfactants to improve solubility?
Surfactants are amphiphilic molecules, meaning they have both a hydrophobic (water-repelling) tail and a hydrophilic (water-attracting) head.[12] They are particularly useful for increasing the solubility of nonpolar compounds in aqueous media.
Mechanism of Action: Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[13] The hydrophobic tails form the core of the micelle, creating a nonpolar microenvironment that can encapsulate and solubilize hydrophobic halogenated compounds, while the hydrophilic heads face the aqueous bulk solvent.[13][14]
Types of Surfactants:
| Surfactant Type | Example | Properties |
| Anionic | Sodium dodecyl sulfate (SDS) | Negatively charged head group. |
| Cationic | Cetyltrimethylammonium bromide (CTAB) | Positively charged head group. |
| Non-ionic | Tween 80, Triton X-100 | Uncharged, polar head group. Often less harsh and widely used.[7] |
When to Use Surfactants:
-
Reactions in aqueous media involving a poorly water-soluble halogenated organic compound.
-
When a cosolvent system is undesirable or ineffective.
-
In emulsion polymerization reactions.
Q7: What are hydrotropes, and how are they different from surfactants?
Hydrotropy is a solubilization phenomenon where the addition of a large amount of a second solute, called a hydrotrope, increases the aqueous solubility of another solute.[15]
Key Differences from Surfactants:
-
Mechanism: The exact mechanism of hydrotropy is still debated, but it is generally thought to involve a more cooperative and less structured aggregation than micelle formation.[16][17] Hydrotropes do not typically have a defined CMC.[16]
-
Structure: Hydrotropes are generally smaller molecules than surfactants and consist of a hydrophilic part and a small hydrophobic part.[15] Common examples include sodium benzoate, sodium salicylate, and urea.[15][16]
-
Concentration: Hydrotropes are typically required at higher concentrations than surfactants to achieve a significant increase in solubility.
Advantages of Hydrotropy:
-
The solvent character is often independent of pH.[18]
-
High selectivity for certain solutes.[18]
-
Does not require the formation of an emulsion.[18]
Q8: My reaction involves two immiscible phases. Can Phase Transfer Catalysis (PTC) help?
Phase Transfer Catalysis is an excellent technique for reactions where the reactants are in different, immiscible phases (e.g., an aqueous phase and an organic phase).[19] A phase-transfer catalyst facilitates the movement of a reactant from one phase to another where the reaction can occur.[19][20]
Mechanism of Action: The PTC, typically a quaternary ammonium or phosphonium salt, forms an ion pair with the reactant in the aqueous phase.[21] This ion pair is soluble in the organic phase, allowing the reactant to be transported across the phase boundary to react with the substrate.[21]
When to Use PTC:
-
When one reactant (e.g., an inorganic salt) is soluble in water, and the halogenated organic substrate is soluble in an organic solvent.[20]
-
Nucleophilic substitution reactions, such as the synthesis of nitriles from halogenated compounds and potassium cyanide.[20]
-
To avoid the need for harsh, anhydrous conditions or expensive polar aprotic solvents.
Q9: Are Ionic Liquids a viable option for dissolving challenging halogenated compounds?
Ionic liquids (ILs) are salts that are liquid at or near room temperature.[22] They are considered "designer solvents" because their properties can be tuned by changing the cation and anion.[22]
Advantages of Ionic Liquids:
-
Excellent Solvating Power: ILs can dissolve a wide range of organic, inorganic, and organometallic compounds.[23][24]
-
Negligible Vapor Pressure: This makes them environmentally friendly alternatives to volatile organic compounds (VOCs).[25]
-
High Thermal Stability: They can be used over a wide range of temperatures.[23]
-
Tunable Properties: The polarity, viscosity, and solvating ability can be adjusted by choosing different ion combinations.[25]
Considerations:
-
Cost: Ionic liquids can be more expensive than conventional solvents.
-
Viscosity: Some ILs are highly viscous, which can affect mass transfer and stirring.
-
Purity and Water Content: The purity of the IL and its water content can significantly impact its properties and reactivity.
References
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A Guide for Science Researchers: Choosing the Best Solvent for Chemical Reactions. (2024). [Link]
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Schreiner, P. R., & Fokin, A. A. (2001). Selective Radical Reactions in Multiphase Systems: Phase-Transfer Halogenations of Alkanes. ElectronicsAndBooks. [Link]
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American Chemical Society. What Factors Are Taken Into Consideration When Selecting a Solvent? [Link]
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Reddit. (2017). Any recommendations on guides to basic solvent choices for organic molecules? [Link]
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Organic Chemistry Portal. Ionic Liquids. [Link]
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Quora. (2017). Why do haloalkanes dissolve in organic solvents? [Link]
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ResearchGate. (2009). Halogenation of organic compounds in ionic liquids. [Link]
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ChemRxiv. (2020). Halogen Cation Transfer in Halogen Bonding Catalysis. [Link]
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American Chemical Society. Green Chemistry Toolkit: SOLVENTS. [Link]
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Wikipedia. Cosolvent. [Link]
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Wikipedia. Phase-transfer catalyst. [Link]
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YouTube. (2025). How To Know What Reagents To Use In Organic Chemistry? [Link]
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Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]
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Desotec. Removing Halogenated Organic Compounds: A Guide to Solutions. [Link]
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BYJU'S. Factors Affecting Solubility. [Link]
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Jetir.org. HYDROTROPY: NEW APPROACH TO INCREASE SOLUBILITY. [Link]
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Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]
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International Journal of Drug Development & Research. (2011). HYDROTROPY: A PROMISING TOOL FOR SOLUBILITY ENHANCEMENT: A REVIEW. [Link]
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Chemistry LibreTexts. (2023). 13.3: Factors Affecting Solubility. [Link]
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Pion Inc. The use of cosolvent pKa assays for poorly soluble compounds. [Link]
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Asian Journal of Pharmaceutics. (2024). Advanced Solubility Science: Mixed Hydrotropy. [Link]
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Asian Journal of Pharmaceutical Analysis. (2020). Hydrotropy: A Boon in Thin layer Chromatography A Review. [Link]
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ResearchGate. (2020). A review on solubility enhancement using hydrotropic phenomena. [Link]
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RSC Publishing. (2023). A comprehensive review on removal of environmental pollutants using a surfactant based remediation process. [Link]
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Curr Trends Pharm Pharm Chem. Ionic liquids: A green solvent for organic synthesis. [Link]
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ResearchGate. (2024). Ionic Liquids as Green Solvents: A Comprehensive Review. [Link]
-
ResearchGate. (2018). The aggregation and micellization of ionic surfactants in aqueous solution detected using surface-confined redox and ion-pairing reactions. [Link]
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ResearchGate. (2016). Separation of Organic Compounds from Surfactant Solutions: A Review. [Link]
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DORAS | DCU Research Repository. Organic Synthesis in Ionic Liquids. [Link]
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CSC Scientific. (2022). Guide to Surface Tension, Surfactants and Micelles. [Link]
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PMC - NIH. Cationic and Nonionic Surfactant Micelles in a Halogen-Free Carboxylic Acid-Based Deep Eutectic Solvent. [Link]
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ACS Publications. (2021). Oxidative Dissolution of Metals in Organic Solvents. [Link]
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PubMed. (2005). Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents. [Link]
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PMC - NIH. (2021). Oxidative Dissolution of Metals in Organic Solvents. [Link]
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ResearchGate. (2005). Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents. [Link]
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Wiley. (2007). Comprehensive Organic Reactions in Aqueous Media. [Link]
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Troubleshooting failed Suzuki coupling of aryl bromides
Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling Reactions. As Senior Application Scientists, we understand that while the Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, its successful execution can be nuanced. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to diagnose and resolve common issues encountered when using aryl bromides as electrophiles.
Our approach moves beyond simple checklists to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common queries about the Suzuki-Miyaura coupling.
Q1: What are the fundamental components of a Suzuki coupling reaction, and what is their general role?
A1: The Suzuki-Miyaura reaction fundamentally forms a carbon-carbon bond by coupling an organoboron species with an organohalide.[1] The essential components are:
-
Aryl Halide (or Triflate): The electrophilic partner. For aryl bromides, the reactivity is generally higher than for aryl chlorides but lower than for aryl iodides (I > OTf > Br >> Cl).[1]
-
Organoboron Reagent: The nucleophilic partner, typically a boronic acid or a more stable boronic ester (e.g., pinacol ester).[2][3]
-
Palladium Catalyst: The engine of the catalytic cycle. It is often introduced as a stable Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) which is reduced in situ to the active Pd(0) species, or as a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃).[2][4]
-
Ligand: Usually a phosphine or an N-heterocyclic carbene (NHC), the ligand stabilizes the palladium center, influences its reactivity, and is crucial for facilitating the key steps of the catalytic cycle.[1][5]
-
Base: A critical component that plays multiple roles, including activating the organoboron reagent for transmetalation.[1][3]
-
Solvent: Provides the medium for the reaction, solubilizes the reagents, and can significantly influence reaction rates and outcomes.[6][7]
Q2: Why is maintaining an inert atmosphere so critical for this reaction?
A2: The catalytically active species in the Suzuki coupling is a Palladium(0) complex.[2] This species is electron-rich and highly sensitive to atmospheric oxygen, which can oxidize it to inactive Pd(II) species.[8][9] This catalyst deactivation halts the catalytic cycle, leading to low or no product formation. Furthermore, the presence of oxygen can promote the unwanted homocoupling of the boronic acid reagent.[2][10] Therefore, rigorous degassing of solvents and maintaining a positive pressure of an inert gas (Argon or Nitrogen) throughout the setup and reaction is essential for reproducibility and high yields.[8][11]
Q3: My aryl bromide is heavily substituted with electron-donating groups. Why is the reaction failing?
A3: The first key step in the catalytic cycle is the oxidative addition of the aryl bromide to the Pd(0) center.[4] This step is favored by electron-deficient aryl halides.[4] When your aryl bromide has strong electron-donating groups (e.g., -OMe, -NMe₂), the carbon-bromine bond becomes more electron-rich and less electrophilic, which significantly slows down the rate of oxidative addition.[12] This can become the rate-limiting step of the entire cycle, resulting in poor conversion. Overcoming this often requires more forcing conditions or specialized catalytic systems.
Q4: What is the role of the base, and how do I select the right one?
A4: The base is not merely a spectator; it is a crucial activator in the reaction. Its primary roles include:
-
Formation of a Boronate Complex: The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which is essential for the transmetalation step.[3]
-
Facilitating Ligand Exchange: It assists in the metathesis of the palladium-halide complex to a palladium-hydroxide or -alkoxide species, which is more reactive in the subsequent transmetalation.[1]
The choice of base is critical and substrate-dependent.
-
Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are most common.[13] K₃PO₄ is a stronger, more anhydrous base often used for less reactive substrates.[14] Cs₂CO₃ is highly effective but more expensive.
-
Organic bases like triethylamine (Et₃N) can also be used.[15]
-
Fluoride sources like KF can be effective, especially if your substrate contains base-sensitive functional groups like esters.[3]
If your reaction is sluggish, switching to a stronger base like K₃PO₄ or Cs₂CO₃ can often improve the yield.[13]
Section 2: In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving specific experimental failures.
Problem 1: Low or No Conversion of Aryl Bromide
This is the most common failure mode. A systematic diagnosis is key to identifying the root cause.
Caption: Troubleshooting workflow for low reaction conversion.
A. Possible Cause: Catalyst Inactivity or Decomposition
-
The "Why": The Pd(0) catalyst is the heart of the reaction. If it's not generated from the precatalyst or is killed by oxygen, the reaction will not proceed.[8][9] Similarly, phosphine ligands can be oxidized or undergo side reactions, leading to catalyst deactivation.[2]
-
How to Diagnose: The reaction mixture may fail to change color as expected, or you might observe the precipitation of black particles (palladium black), a sign of catalyst decomposition.
-
Solutions:
-
Ensure Rigorous Inert Conditions: Re-evaluate your degassing procedure. Sparging the solvent with argon or nitrogen for 20-30 minutes followed by maintaining a positive inert gas pressure is crucial.[13][16]
-
Verify Reagent Quality: Use a fresh, reputable source of palladium precatalyst and ligand. Older bottles of Pd(PPh₃)₄, in particular, can degrade. Storing sensitive catalysts and ligands in a glovebox is best practice.[16]
-
Consider the Precatalyst: If using a Pd(II) source like Pd(OAc)₂, reduction to Pd(0) is required in situ. This is often accomplished by a phosphine ligand or by homocoupling of the boronic acid.[2] If this reduction is inefficient, the reaction won't start. Using a pre-formed Pd(0) source like Pd₂(dba)₃ with a separate ligand can sometimes be more reliable.[3]
-
B. Possible Cause: Boronic Acid Instability (Protodeboronation)
-
The "Why": Boronic acids, especially heteroaryl or electron-deficient ones, can be unstable under reaction conditions and undergo protodeboronation, where the C-B bond is cleaved by a proton source (like water) to give the corresponding arene.[8][17] This consumes your nucleophile and halts the reaction.
-
How to Diagnose: Check your crude reaction mixture by GC-MS or LC-MS for the presence of the arene corresponding to your boronic acid (Ar-H instead of Ar-B(OH)₂).
-
Solutions:
-
Switch to a Boronic Ester: Boronic esters, such as pinacol (BPin) or MIDA esters, are significantly more stable towards protodeboronation.[2][17] They release the boronic acid slowly under the reaction conditions.
-
Use Anhydrous Conditions: If protodeboronation is suspected, using an anhydrous base (like finely powdered K₃PO₄) and a dry solvent (like toluene or dioxane) can help minimize the side reaction.[18]
-
Minimize Reaction Time: Prolonged heating can exacerbate decomposition. Once the starting material is consumed (as monitored by TLC or LC-MS), work up the reaction promptly.
-
Problem 2: Significant Homocoupling of Boronic Acid
You observe a significant amount of a symmetrical biaryl byproduct (R²-R²) derived from your boronic acid.
Caption: Desired Suzuki coupling vs. undesired homocoupling pathway.
-
The "Why": Boronic acid homocoupling is often promoted by two factors: the presence of oxygen and the presence of Pd(II) species.[2] A common mechanism involves the reaction of two equivalents of the boronic acid with a Pd(II) salt, which leads to the formation of the biaryl and reduction of Pd(II) to Pd(0).[2][19] While this can help initiate the main cycle, if it becomes a dominant pathway, it consumes the boronic acid and lowers the yield.
-
How to Diagnose: The homocoupled product will appear as a distinct, often less polar, spot on TLC and can be readily identified by mass spectrometry.
-
Solutions:
-
Improve Degassing: This is the most critical factor. The presence of oxygen facilitates the oxidative mechanism for homocoupling.[2][10] Ensure your solvent and reaction headspace are scrupulously free of air.
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/ligand) can sometimes minimize homocoupling that occurs during the initial in situ reduction of a Pd(II) precatalyst.[18]
-
Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can sometimes favor homocoupling. Try reducing the excess to 1.05 equivalents.
-
Problem 3: Formation of Dehalogenated Byproduct
You observe the formation of the arene (Ar¹-H) from your starting aryl bromide.
-
The "Why": Dehalogenation (or hydrodehalogenation) is a reductive side reaction where the bromine atom is replaced by a hydrogen atom.[20] This typically occurs after the oxidative addition step. The resulting Ar-Pd(II)-Br intermediate can react with a hydride source in the reaction mixture instead of the boronic acid.
-
How to Diagnose: The dehalogenated product will have a molecular weight corresponding to the loss of bromine and the gain of a proton. It is often more non-polar than the starting material and can be identified by GC-MS or NMR.[20]
-
Solutions:
-
Scrutinize the Solvent and Base: Certain solvents, particularly alcohols, can act as hydride sources.[20] Some bases or their impurities can also contribute to this pathway. If using an alcohol co-solvent, consider switching to a non-protic system like dioxane/water or toluene.
-
Optimize the Ligand: The choice of ligand can influence the relative rates of the desired transmetalation versus the undesired dehalogenation. Bulky, electron-rich phosphine ligands often accelerate the reductive elimination step, which can help outcompete the dehalogenation pathway.[20] Experimenting with different ligands (e.g., switching from PPh₃ to a Buchwald-type ligand) can be beneficial.[18]
-
| Parameter | Recommended Action for Common Issues |
| Catalyst | For inactive reactions, use a fresh Pd source and ensure rigorous inert conditions. Consider pre-activated catalysts (e.g., G3/G4 palladacycles). |
| Ligand | For electron-rich aryl bromides, use bulky, electron-rich monophosphine ligands (e.g., XPhos, SPhos) to promote oxidative addition.[18] |
| Base | If conversion is low, switch from K₂CO₃ to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is dry and finely powdered.[12][13] |
| Solvent | A mixture of an organic solvent (Dioxane, THF, Toluene) with water is common. For water-sensitive substrates, use anhydrous conditions.[7][13] |
| Boronic Acid | If protodeboronation or homocoupling is observed, switch to a more stable boronic ester (e.g., pinacol ester).[2] |
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling
This protocol is a general starting point and should be optimized for specific substrates.[21]
-
Vessel Preparation: To a flame-dried or oven-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv).
-
Adding Solids: Add the boronic acid or ester (1.1-1.5 equiv), the base (2.0-3.0 equiv), the palladium precatalyst (0.5-5 mol%), and the ligand (if not using a pre-formed complex).
-
Inerting the Atmosphere: Seal the flask with a septum, and purge with a gentle stream of argon or nitrogen for 5-10 minutes.
-
Solvent Addition: Add the degassed solvent(s) via syringe. If using an aqueous mixture, the degassed water is typically added last.
-
Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (typically 60-110 °C).[21][22]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or saturated aqueous NH₄Cl.[22] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for purification.
Protocol 2: Solvent Degassing
Properly deoxygenated solvents are critical for success.
-
Sparging (Bubbling): Place the solvent in a flask with a gas inlet needle submerged below the liquid surface and a gas outlet needle. Bubble a steady stream of inert gas (argon or nitrogen) through the solvent for at least 20-30 minutes.[12] This is the most common and effective method for laboratory scale.
-
Freeze-Pump-Thaw: For ultimate oxygen removal, place the solvent in a flask with a stopcock, freeze it using liquid nitrogen, and evacuate the headspace under high vacuum. Close the stopcock, remove the flask from the liquid nitrogen, and allow the solvent to thaw completely. Repeat this cycle at least three times.
References
-
Wikipedia. Suzuki reaction. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
-
ResearchGate. Effect of solvent on the Suzuki reaction. [Link]
-
ResearchGate. The Slow‐Release Strategy in Suzuki–Miyaura Coupling. [Link]
-
Cravotto, G., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. [Link]
-
ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki?. [Link]
-
ResearchGate. Suzuki–Miyaura aryl–aryl cross-coupling reaction between bromobenzene and phenylboronic acid in various solvent mixtures. [Link]
-
Consensus. What are the key steps involved in the general procedure of the Suzuki reaction?. [Link]
-
ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]
-
Macmillan Group, Princeton University. B-Alkyl Suzuki Couplings. [Link]
-
Chemistry Stack Exchange. Why is the Suzuki coupling done under inert atmosphere?. [Link]
-
Tao, B., et al. (2002). Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions. The Journal of Organic Chemistry. [Link]
-
ResearchGate. An air stable and efficient palladium catalyst for Suzuki-Miyaura cross coupling reaction at room temperature. [Link]
-
Reddit. Problems with Suzuki coupling. [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
ResearchGate. Role of a base in Suzuki-Miyaura reaction. [Link]
-
Li, J., et al. (2014). Highly Efficient Method for Suzuki Reactions in Aqueous Media. National Institutes of Health. [Link]
-
Myers, A. G. Research Group, Harvard University. The Suzuki Reaction. [Link]
-
Lindhardt, A. T., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]
-
Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
-
Royal Society of Chemistry. A highly efficient catalyst of a nitrogen-based ligand for the Suzuki coupling reaction at room temperature under air in neat water. [Link]
-
ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
-
Reddit. Failed suzuki coupling, any suggenstions?. [Link]
-
Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]
-
Anderson, K. W., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]
-
Langmuir. Promoting Photocatalytic Activity of Pd-Doped NH2-MIL-125(Ti) for Degradation of Pollutants and Cross-Coupling Reaction. [Link]
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- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. reddit.com [reddit.com]
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- 19. pubs.acs.org [pubs.acs.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 22. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Scale-up Synthesis of 2-Bromo-5-chloro-1-fluoro-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions for the scale-up synthesis of 2-bromo-5-chloro-1-fluoro-3-methylbenzene. As a Senior Application Scientist, my goal is to equip you with the necessary insights to navigate the challenges of this synthesis, ensuring a safe, efficient, and reproducible process.
I. Troubleshooting Guide: Navigating Common Scale-up Hurdles
This section addresses specific problems you may encounter during the synthesis, offering explanations and actionable solutions.
Question 1: Why am I observing poor regioselectivity during the bromination of 3-chloro-5-fluorotoluene, leading to a mixture of isomers?
Answer:
Poor regioselectivity in the electrophilic aromatic bromination of 3-chloro-5-fluorotoluene is a common challenge.[1][2] The directing effects of the substituents—chloro, fluoro, and methyl groups—are not strongly differentiated, leading to the formation of multiple isomers. The methyl group is an ortho-, para-director, as are the chloro and fluoro groups. However, the halogens are also deactivating. This complex interplay of electronic and steric effects can result in a mixture of brominated products.
Troubleshooting Steps:
-
Reagent Selection:
-
N-Bromosuccinimide (NBS): NBS is often a good choice for regioselective brominations as it can be used under milder conditions compared to liquid bromine.[2][3] The reaction can be initiated with a radical initiator like AIBN or light.
-
Bromine (Br₂): If using liquid bromine, a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) is typically required. The choice and amount of catalyst can significantly influence regioselectivity.
-
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents, from non-polar (e.g., carbon tetrachloride, dichloromethane) to more polar options (e.g., acetonitrile), to find the optimal conditions for your desired isomer.
-
Temperature Control: Electrophilic aromatic substitutions are sensitive to temperature. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can enhance selectivity by favoring the thermodynamically more stable product.
-
Order of Addition: The order and rate of reagent addition can impact local concentrations and, consequently, side reactions. A slow, controlled addition of the brominating agent to the substrate solution is generally recommended.
Question 2: My Sandmeyer reaction to convert 2-amino-5-chloro-3-fluorotoluene to the final product is giving low yields and significant tar formation. What's going wrong?
Answer:
The Sandmeyer reaction, while powerful for introducing a bromine atom, can be problematic if not carefully controlled.[4][5] Low yields and tar formation are often indicative of diazonium salt instability or side reactions.
Core Principles of the Sandmeyer Reaction:
The reaction proceeds via the formation of a diazonium salt from a primary aromatic amine, followed by its copper(I)-catalyzed decomposition in the presence of a halide source.[4][5]
Troubleshooting Steps:
-
Diazotization Temperature: The formation of the diazonium salt is a critical step and must be performed at low temperatures, typically 0-5 °C.[6][7] Higher temperatures lead to premature decomposition of the diazonium salt, resulting in phenols and other byproducts that contribute to tar formation.
-
Purity of the Starting Amine: Impurities in the 2-amino-5-chloro-3-fluorotoluene can interfere with the diazotization and subsequent Sandmeyer reaction. Ensure the starting material is of high purity.
-
Control of Nitrous Acid: Nitrous acid is generated in situ from sodium nitrite and a strong acid (e.g., HBr).[7] Use a slight excess of sodium nitrite to ensure complete diazotization, but avoid a large excess, which can lead to unwanted side reactions. The addition of the sodium nitrite solution should be slow and controlled to maintain the low temperature.
-
Copper(I) Bromide (CuBr) Quality and Stoichiometry: The CuBr catalyst is crucial for the reaction.[5] Ensure it is fresh and not oxidized to copper(II), which is less effective. The stoichiometry of the catalyst can also be optimized; typically, catalytic amounts are sufficient, but in some cases, stoichiometric amounts may be required.
-
Acidic Conditions: The reaction is performed in a strongly acidic medium. The choice of acid (e.g., HBr) is important as it also serves as the bromide source.
Question 3: I'm struggling with the purification of the final product, this compound. What are the recommended methods?
Answer:
Purification can be challenging due to the presence of isomeric byproducts with similar physical properties.
Recommended Purification Strategies:
-
Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be an effective method for purification on a larger scale.
-
Column Chromatography: For smaller scales or to remove persistent impurities, column chromatography on silica gel is a viable option. A non-polar eluent system, such as a mixture of hexane and a small amount of a slightly more polar solvent like ethyl acetate or dichloromethane, is typically effective.
-
Recrystallization: If the product is a solid at room temperature or can be solidified from a suitable solvent, recrystallization can be a highly effective purification technique for removing small amounts of impurities.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
What is a common synthetic route for this compound?
A common and logical synthetic pathway involves a multi-step process:
-
Nitration: Start with 3-chloro-5-fluorotoluene and perform an electrophilic nitration to introduce a nitro group. The directing effects of the existing substituents will guide the position of the nitro group.
-
Reduction: The nitro group is then reduced to an amino group to form 2-amino-5-chloro-3-fluorotoluene.
-
Sandmeyer Reaction: Finally, the amino group is converted to a bromo group via a Sandmeyer reaction to yield the desired this compound.[4][5]
What are the key safety considerations when scaling up this synthesis?
-
Diazonium Salts: Diazonium salts can be explosive when isolated and dry.[7] It is crucial to keep them in solution and at low temperatures.
-
Bromine: Liquid bromine is highly corrosive and toxic. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Strong Acids: The synthesis involves the use of strong acids like sulfuric acid and hydrobromic acid. Handle with care and appropriate PPE.
-
Exothermic Reactions: Both nitration and diazotization reactions can be highly exothermic.[6] Ensure adequate cooling and controlled addition of reagents to prevent runaway reactions, especially on a larger scale.
How can I monitor the progress of the reactions?
-
Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of starting materials and the formation of products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for identifying the components of the reaction mixture, including isomers and byproducts, and for assessing the purity of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the final product and identify any isomeric impurities.
III. Experimental Protocols & Data
Table 1: Comparison of Bromination Conditions for 3-chloro-5-fluorotoluene
| Brominating Agent | Catalyst/Initiator | Solvent | Temperature (°C) | Typical Observations |
| N-Bromosuccinimide | AIBN | CCl₄ | 70-80 | Generally good selectivity for the desired isomer. |
| Bromine (Br₂) | FeBr₃ (catalytic) | CH₂Cl₂ | 0 - RT | Can lead to a mixture of isomers. |
Protocol 1: Diazotization and Sandmeyer Reaction of 2-amino-5-chloro-3-fluorotoluene
-
Diazotization:
-
Dissolve 2-amino-5-chloro-3-fluorotoluene in an aqueous solution of hydrobromic acid (HBr).
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution.
-
Allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C until the evolution of nitrogen gas ceases.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography.
-
IV. Visualizing the Workflow
Diagram 1: Troubleshooting Flowchart for Low Yield in Sandmeyer Reaction
Caption: A decision tree for troubleshooting low yields.
V. References
-
Wikipedia. Sandmeyer reaction. [Link]
-
Shaikh, R. A., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3195-3221. [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
-
PubChem. 2-Bromo-1-chloro-5-fluoro-3-methylbenzene. [Link]
-
PubChem. This compound. [Link]
-
Organic Chemistry Portal. Diazotisation. [Link]
-
DTIC. New Diazo Process. [Link]
-
MDPI. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]
-
ChemRxiv. Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates. [Link]
-
Chemsrc. 3-Bromo-4-chloro-5-fluorotoluene. [Link]
-
Organic Syntheses. 1-bromo-2-fluorobenzene. [Link]
-
ResearchGate. (PDF) Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]
-
Google Patents. WO1997041083A1 - Process for the preparation of fluoro compounds from the corresponding amines.
-
Science Alert. Synthesis and Application of Disazo Dyes Derived from 2-amino-5-mercapto-1,3, 4-thiadiazole and 2-chloroaniline on Acrylic Fabric and Nylon 66 Fabric. [Link]
-
Chemsrc. 2-Bromo-5-fluoro-1,3-dimethylbenzene. [Link]
-
Google Patents. CN115490597B - Synthetic method of fluorotoluene derivative.
-
Quora. What is the synthesis of 1-fluoro-3-propylbenzene from benzene (with images)?. [Link]
-
PubChem. 2-Bromo-5-chloro-1-fluoro-3-nitrobenzene. [Link]
-
AOBChem. 2-Bromo-1-fluoro-3-methylbenzene. [Link]
-
GM Chemical. 2-Bromo-5-chloro-1,3-dimethylbenzene CAS 103724-99-8. [Link]
-
Chemistry Stack Exchange. Naming tetrahalogenated benzene. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Diazotisation [organic-chemistry.org]
Validation & Comparative
Navigating the Spectral Maze: A Comparative Guide to the ¹H and ¹³C NMR of 2-bromo-5-chloro-1-fluoro-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery and materials science, the precise structural elucidation of novel organic molecules is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for providing detailed information about molecular structure, connectivity, and environment. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectral data for the polysubstituted aromatic compound, 2-bromo-5-chloro-1-fluoro-3-methylbenzene. Due to the absence of publicly available experimental spectra for this specific molecule, this guide uniquely combines high-quality predicted data with a rigorous comparative analysis against structurally analogous compounds. By dissecting the influence of each substituent on the NMR spectra, we provide a robust framework for researchers to interpret and predict the spectral features of similarly complex halogenated aromatic systems.
The Structural Landscape: this compound
The subject of our investigation is a benzene ring adorned with a diverse array of substituents: a bromine atom, a chlorine atom, a fluorine atom, and a methyl group. This particular arrangement of electron-withdrawing halogens and an electron-donating methyl group creates a unique electronic environment, leading to a complex and informative NMR spectrum. Understanding the interplay of these substituents is key to deciphering the molecule's structure and reactivity.
Figure 1: Chemical structure of this compound, with atom numbering for NMR assignment.
Predicted and Comparative NMR Data
To construct a reliable spectral profile for this compound, we have utilized advanced NMR prediction algorithms and compiled experimental data for structurally related compounds. The following tables present a comparative overview of the predicted ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz). All predicted data is referenced to tetramethylsilane (TMS).
¹H NMR Data Comparison
Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for Analogous Compounds.
| Compound | H-4 (δ, mult, J) | H-6 (δ, mult, J) | -CH₃ (δ, s) |
| Predicted: this compound | 7.35 (d, J=2.5 Hz) | 7.15 (dd, J=7.0, 2.5 Hz) | 2.35 (s) |
| Experimental: 2-bromo-5-chlorotoluene[1] | 7.33 (d, J=2.4 Hz) | 7.19 (dd, J=8.4, 2.4 Hz) | 2.31 (s) |
| Experimental: 1-bromo-4-chloro-2-fluorobenzene[2] | 7.51 (dd, J=8.8, 2.4 Hz) | 7.24 (ddd, J=8.8, 4.4, 2.4 Hz) | - |
¹³C NMR Data Comparison
Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for Analogous Compounds.
| Compound | C-1 (δ) | C-2 (δ) | C-3 (δ) | C-4 (δ) | C-5 (δ) | C-6 (δ) | -CH₃ (δ) |
| Predicted: this compound | 158.0 (d, ¹JCF=250 Hz) | 110.5 (d, ²JCF=22 Hz) | 138.5 (d, ³JCF=5 Hz) | 130.0 (d, ⁴JCF=2 Hz) | 133.0 (s) | 125.5 (d, ³JCF=18 Hz) | 20.5 (q) |
| Experimental: 2-bromo-5-chlorotoluene[3] | 137.9 | 134.2 | 131.5 | 129.8 | 128.1 | 124.9 | 20.5 |
| Experimental: 1-bromo-4-chloro-2-fluorobenzene[2] | 159.2 (d, ¹JCF=252 Hz) | 114.1 (d, ²JCF=26 Hz) | 131.7 (d, ³JCF=4 Hz) | 128.9 (d, ⁴JCF=9 Hz) | 121.2 (d, ³JCF=21 Hz) | 116.3 (s) | - |
In-depth Spectral Analysis: Unraveling Substituent Effects
The predicted and comparative data provide a solid foundation for a detailed analysis of the substituent effects on the NMR spectra of this compound.
¹H NMR Spectrum: A Tale of Two Protons
The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals corresponding to H-4 and H-6.
-
H-4: This proton is situated between a chlorine atom (meta) and a methyl group (meta). Its predicted chemical shift of 7.35 ppm is downfield due to the deshielding effect of the adjacent halogens. The signal is expected to be a doublet with a small coupling constant (J ≈ 2.5 Hz) arising from meta-coupling to H-6.
-
H-6: This proton is positioned between a fluorine atom (ortho) and a bromine atom (meta). The predicted chemical shift of 7.15 ppm is influenced by the strong electron-withdrawing nature of the adjacent fluorine. The signal is anticipated to be a doublet of doublets due to ortho-coupling with the fluorine atom (J ≈ 7.0 Hz) and meta-coupling with H-4 (J ≈ 2.5 Hz).
-
-CH₃: The methyl protons are predicted to appear as a singlet around 2.35 ppm, a typical region for methyl groups attached to an aromatic ring.
The experimental data for 2-bromo-5-chlorotoluene shows a similar pattern, with the proton analogous to H-4 appearing at a slightly lower chemical shift (7.33 ppm) and the proton analogous to H-6 at a slightly higher shift (7.19 ppm)[1]. This difference can be attributed to the substitution of a fluorine atom with a hydrogen atom, which alters the electronic environment.
¹³C NMR Spectrum: Decoding the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum is predicted to display seven distinct signals, six for the aromatic carbons and one for the methyl carbon. The presence of the fluorine atom introduces characteristic C-F couplings, which are invaluable for signal assignment.
-
C-1 (bearing F): This carbon is expected to exhibit the most downfield chemical shift in the aromatic region (around 158.0 ppm) due to the direct attachment of the highly electronegative fluorine atom. It will appear as a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 250 Hz)[4].
-
C-2 (bearing Br): The carbon attached to the bromine atom is predicted to have a chemical shift around 110.5 ppm. It will also show a significant two-bond coupling to the fluorine atom (²JCF ≈ 22 Hz).
-
C-3 (bearing -CH₃): This carbon's resonance is predicted at approximately 138.5 ppm and will exhibit a three-bond coupling to the fluorine atom (³JCF ≈ 5 Hz).
-
C-4 and C-6: These protonated carbons are expected to appear in the range of 125-130 ppm. Their assignment can be confirmed by their respective couplings to the fluorine atom. C-6, being ortho to the fluorine, will have a larger three-bond coupling constant (³JCF ≈ 18 Hz) compared to the four-bond coupling of C-4 (⁴JCF ≈ 2 Hz).
-
C-5 (bearing Cl): The carbon attached to the chlorine atom is predicted around 133.0 ppm and is expected to appear as a singlet in the fluorine-coupled spectrum, as the five-bond C-F coupling is typically negligible.
-
-CH₃: The methyl carbon is predicted to resonate at approximately 20.5 ppm and will appear as a quartet in a proton-coupled ¹³C NMR spectrum.
Comparison with the experimental data for 1-bromo-4-chloro-2-fluorobenzene reveals similar trends, particularly the large ¹JCF and significant ²JCF values, validating the predicted coupling patterns[2].
Figure 2: Predicted key NMR correlations for this compound. Solid lines indicate H-H couplings, and dashed lines indicate C-F and H-F couplings.
Experimental Protocol for NMR Data Acquisition
For researchers seeking to acquire experimental NMR data for this compound or similar compounds, the following protocol provides a robust starting point.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer.[5]
¹H NMR Acquisition:
-
Pulse Program: A standard 30-degree pulse experiment.
-
Spectral Width: 12-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-32 scans.
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled pulse program with a 30-degree pulse.
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, or more, depending on the sample concentration.
Sources
- 1. 5-BROMO-2-CHLOROTOLUENE(54932-72-8) 1H NMR [m.chemicalbook.com]
- 2. 4-Bromo-1-chloro-2-fluorobenzene(60811-18-9) 13C NMR spectrum [chemicalbook.com]
- 3. 2-Bromo-5-chlorotoluene | C7H6BrCl | CID 84476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Mass Spectrometry of 2-bromo-5-chloro-1-fluoro-3-methylbenzene
For researchers, scientists, and professionals in drug development, the precise structural elucidation of halogenated aromatic compounds is a critical task. These molecules are common scaffolds in pharmaceuticals, agrochemicals, and advanced materials. Their analysis, however, presents unique challenges due to the complex isotopic patterns and fragmentation behaviors of halogens. This guide provides an in-depth technical comparison of the mass spectrometric behavior of 2-bromo-5-chloro-1-fluoro-3-methylbenzene, offering insights into its expected fragmentation patterns and a robust analytical protocol for its characterization.
The Analytical Challenge of Polyhalogenated Aromatics
The mass spectrometric analysis of compounds like this compound is distinguished by the natural isotopic abundances of bromine and chlorine. Bromine exists as two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two principal isotopes, ³⁵Cl and ³⁷Cl, in a roughly 3:1 ratio. These isotopic distributions create characteristic multi-peak patterns for the molecular ion and any fragment ions containing these halogens, serving as a powerful diagnostic tool.
Predicting the Electron Ionization (EI) Mass Spectrum of this compound
The Molecular Ion Cluster: A Halogen Signature
The molecular formula of this compound is C₇H₅BrClF, with a monoisotopic mass of approximately 221.92 u for the lightest isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁹F). Due to the isotopic abundances of bromine and chlorine, the molecular ion will appear as a cluster of peaks. The most prominent peaks in this cluster are expected at m/z values corresponding to the different combinations of Br and Cl isotopes.
| Ion | Contributing Isotopes | Expected m/z | Approximate Relative Intensity |
| M⁺ | ⁷⁹Br, ³⁵Cl | 222 | 100% |
| [M+2]⁺ | ⁸¹Br, ³⁵Cl or ⁷⁹Br, ³⁷Cl | 224 | ~132% (97.3% from ⁸¹Br + 32.5% from ³⁷Cl) |
| [M+4]⁺ | ⁸¹Br, ³⁷Cl | 226 | ~32% |
Note: The relative intensities are calculated based on the natural abundances of the isotopes and represent the expected pattern for the molecular ion cluster.
This distinctive M:[M+2]:[M+4] pattern is a hallmark of a compound containing one bromine and one chlorine atom.
Key Fragmentation Pathways
Aromatic compounds, particularly those with alkyl substituents, exhibit characteristic fragmentation patterns.[2] For this compound, the following fragmentation pathways are anticipated:
-
Loss of a Bromine Radical (•Br): This is often a highly favorable fragmentation due to the relative weakness of the C-Br bond compared to C-Cl and C-F bonds. This would result in a fragment ion at m/z 143 (for ³⁵Cl) and 145 (for ³⁷Cl), maintaining the characteristic 3:1 isotopic pattern for a single chlorine atom.
-
Loss of a Chlorine Radical (•Cl): While generally less favorable than bromine loss, the expulsion of a chlorine radical is also a probable fragmentation pathway. This would lead to a fragment ion at m/z 187 (for ⁷⁹Br) and 189 (for ⁸¹Br), showing the 1:1 isotopic signature of a single bromine atom.
-
Benzylic Cleavage (Loss of •H): Substituted toluenes frequently undergo the loss of a hydrogen radical from the methyl group to form a stable benzyl cation, which can then rearrange to a tropylium ion.[2][3] This would produce a strong signal at m/z 221, with its corresponding isotopic peaks.
-
Loss of Methyl Radical (•CH₃): Cleavage of the bond between the aromatic ring and the methyl group would result in a fragment ion at m/z 207 (and its isotopic variants).
-
Loss of Halogen Halides (HBr, HCl): The elimination of neutral molecules like HBr or HCl can also occur, leading to further fragmentation.
The following diagram illustrates the predicted primary fragmentation pathways:
Caption: Predicted major fragmentation pathways for this compound.
Comparative Analysis with Structurally Similar Compounds
To substantiate our predictions, we can compare the expected mass spectrum with the known spectra of similar molecules obtained from the NIST Mass Spectrometry Data Center.
Comparison with 2-Bromo-5-chlorotoluene
This compound lacks the fluorine atom present in our target molecule. Its mass spectrum will exhibit a similar isotopic pattern for the molecular ion (at m/z 204, 206, 208) and will also likely show prominent fragments from the loss of Br, Cl, and H. The presence of fluorine in our target molecule will shift the m/z of all corresponding fragments by 18 u (the mass difference between F and H).
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| 2-Bromo-5-chlorotoluene | 204, 206, 208 | Loss of Br: 125, 127; Loss of Cl: 169, 171; Loss of H: 203, 205, 207 |
| This compound (Predicted) | 222, 224, 226 | Loss of Br: 143, 145; Loss of Cl: 187, 189; Loss of H: 221, 223, 225 |
Comparison with 1-Bromo-4-chloro-2-fluorobenzene
This molecule contains all three halogens but lacks the methyl group. Its mass spectrum will show a molecular ion cluster at m/z 208, 210, and 212. The absence of the methyl group will preclude fragmentation pathways involving the loss of a hydrogen or methyl radical from an alkyl substituent. Instead, fragmentation will be dominated by the loss of halogen atoms. This comparison highlights the role of the methyl group in the fragmentation of our target compound.
Recommended Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
For the analysis of volatile and semi-volatile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice.[4] It combines the excellent separation capabilities of GC with the powerful identification ability of MS.
Experimental Workflow
Caption: A typical workflow for the GC-MS analysis of a halogenated aromatic compound.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh a small amount of the sample (e.g., 1 mg).
-
Dissolve the sample in a suitable volatile solvent (e.g., 1 mL of dichloromethane or hexane) to create a stock solution.
-
Perform serial dilutions to obtain a final concentration suitable for GC-MS analysis (typically in the low µg/mL to ng/mL range).
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
GC Column: A nonpolar or mid-polarity column is recommended, such as an Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MS Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: m/z 40-350.
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum for this peak.
-
Analyze the molecular ion cluster to confirm the presence of one bromine and one chlorine atom.
-
Identify the major fragment ions and propose fragmentation pathways.
-
Compare the obtained spectrum with library spectra (if available for similar compounds) to aid in structural confirmation.
-
Conclusion
The mass spectrometric analysis of this compound provides a wealth of structural information. By understanding the characteristic isotopic patterns of bromine and chlorine, and the predictable fragmentation pathways of substituted toluenes, researchers can confidently identify this compound and distinguish it from its isomers and related substances. The recommended GC-MS protocol provides a robust and reliable method for the separation and characterization of this and other polyhalogenated aromatic compounds, which is essential for quality control and research in the pharmaceutical and chemical industries.
References
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JoVE. (2024). Video: Mass Spectrometry: Aromatic Compound Fragmentation. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Comparative Reactivity of Bromo-, Chloro-, and Fluoro- Isomers of Methylbenzene
For researchers and professionals in drug development and synthetic chemistry, a nuanced understanding of how substituents on an aromatic ring influence its reactivity is paramount. The halogenated isomers of methylbenzene (toluene) are foundational scaffolds in organic synthesis. Their reactivity, however, is not uniform and is dictated by a delicate interplay of electronic and steric effects. This guide provides an in-depth comparison of the bromo-, chloro-, and fluoro- isomers of methylbenzene, supported by experimental data, to elucidate their behavior in key organic transformations.
Theoretical Framework: The Interplay of Inductive and Resonance Effects
The reactivity of a substituted benzene ring is primarily governed by the electronic properties of its substituents. In the case of halotoluenes, we must consider the contributions of both the methyl group and the halogen.
-
Methyl Group (-CH₃): The methyl group is an activating group. It donates electron density to the benzene ring through two mechanisms:
-
Inductive Effect: Alkyl groups are weakly electron-donating through the sigma bond framework.
-
Hyperconjugation: The overlap of the C-H σ bonds of the methyl group with the π system of the ring donates electron density, stabilizing the carbocation intermediate (arenium ion) formed during electrophilic aromatic substitution (EAS). This effect makes the methyl group an ortho, para-director.[1]
-
-
Halogen Atoms (-F, -Cl, -Br): Halogens present a classic case of competing electronic effects:
-
Inductive Effect (-I): Due to their high electronegativity, halogens strongly withdraw electron density from the ring through the sigma bond. This effect is dominant and deactivates the ring towards EAS compared to benzene itself.[2]
-
Resonance Effect (+R): The lone pairs on the halogen can be delocalized into the π system of the ring. This effect donates electron density, particularly to the ortho and para positions.
-
The overall effect is that halogens are deactivating groups but are ortho, para-directing. The interplay between the activating methyl group and the deactivating halogen dictates both the overall reaction rate and the regioselectivity of the substitution.
Comparative Reactivity in Electrophilic Aromatic Substitution (EAS)
EAS is the hallmark reaction of aromatic compounds. The introduction of an electrophile is profoundly influenced by the existing substituents.
Overall Reactivity Trends
The reactivity of halotoluenes in EAS is a balance between the activating methyl group and the deactivating halogen. The overall trend in reactivity towards nitration, for example, is:
Toluene > Fluorotoluene > Chlorotoluene ≈ Bromotoluene > Benzene
All halotoluenes are less reactive than toluene due to the halogen's strong inductive withdrawal. However, they are generally more reactive than their corresponding halobenzene counterparts because of the activating nature of the methyl group. Among the halogens, fluorine's extreme electronegativity makes it the most deactivating via the inductive effect, but its ability to donate its lone pair via resonance is also stronger, leading to complex reactivity patterns.[2]
Regioselectivity: A Tale of Two Directors
When both an activating (ortho, para-directing) and a deactivating (ortho, para-directing) group are present, the directing effects are synergistic. The incoming electrophile will preferentially substitute at positions that are ortho or para to both groups, if possible, or at positions strongly activated by the methyl group.
Data Summary: Isomer Distribution in the Nitration of Halotoluenes
| Starting Material | Product Isomer Distribution (%) |
| 2-Chlorotoluene | 2-Chloro-4-nitrotoluene & 2-Chloro-6-nitrotoluene (mixture) |
| 3-Chlorotoluene | 3-Chloro-4-nitrotoluene & 3-Chloro-6-nitrotoluene |
| 4-Chlorotoluene | 4-Chloro-2-nitrotoluene |
Note: Precise ratios can vary with reaction conditions. The data indicates the major products formed.
Causality Behind the Selectivity:
-
For 2- and 4-Halotoluenes: The activating methyl group and the halogen direct incoming electrophiles to the same positions. In 4-chlorotoluene, both substituents direct to the 2- and 6-positions. In 2-chlorotoluene, the methyl group directs to the 4- and 6-positions, while the chlorine directs to the same positions. Steric hindrance from the halogen at the 2-position often favors substitution at the less hindered 4-position.[3]
-
For 3-Halotoluenes: The directing effects are competitive. The methyl group activates the 2-, 4-, and 6-positions. The halogen deactivates all positions but still directs ortho and para to itself (the 2-, 4-, and 6-positions relative to the halogen). The powerful activating effect of the methyl group typically dominates, leading to substitution at the positions ortho and para to it.
Experimental Protocol: Nitration of 4-Bromotoluene
This protocol provides a representative method for the electrophilic nitration of a halotoluene.
Objective: To synthesize 4-bromo-2-nitrotoluene via electrophilic aromatic substitution.
Materials:
-
4-Bromotoluene
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Workflow Diagram:
Caption: Workflow for the nitration of 4-bromotoluene.
Procedure:
-
Preparation of Nitrating Mixture: In a flask cooled in an ice-water bath, cautiously add 15 mL of concentrated H₂SO₄. Slowly, and with constant swirling, add 5 mL of concentrated HNO₃. Keep the mixture cold.
-
Reaction: To the cold nitrating mixture, add 5.0 g of 4-bromotoluene dropwise over 15 minutes, ensuring the temperature does not exceed 10°C.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture in the ice bath for an additional 45 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture onto 100 g of crushed ice in a beaker.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with two 25 mL portions of dichloromethane.
-
Washing: Combine the organic layers and wash with 50 mL of water, followed by 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with 50 mL of brine.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.
-
Purification: The crude 4-bromo-2-nitrotoluene can be purified by recrystallization from ethanol or by column chromatography.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Aromatic rings are electron-rich and generally do not undergo nucleophilic substitution. However, if the ring is substituted with strong electron-withdrawing groups (like -NO₂) ortho or para to a good leaving group (like a halogen), Nucleophilic Aromatic Substitution (SNAr) can occur.[4][5]
The halotoluenes themselves are not sufficiently activated for SNAr. The methyl group is electron-donating, which further disfavors this pathway. For SNAr to proceed on a halotoluene scaffold, an additional, powerful electron-withdrawing group, such as a nitro group, must be present on the ring.
In such activated systems, the reactivity order of the halogens is often: F > Cl > Br > I
This is counterintuitive to the trend of leaving group ability in SN1/SN2 reactions. In SNAr, the rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized carbanion (a Meisenheimer complex).[5] Fluorine's high electronegativity strongly stabilizes this intermediate through its inductive effect, accelerating the reaction.[6]
Reactivity of the Methyl Group: Side-Chain Halogenation
The halogen on the ring can also influence the reactivity of the methyl group. A common reaction of the methyl group is free-radical halogenation, which occurs under UV light or with a radical initiator and proceeds via a benzylic radical intermediate.[7]
Mechanism Overview:
-
Initiation: UV light cleaves a halogen molecule (e.g., Br₂) into two halogen radicals (2 Br•).[8][9]
-
Propagation:
-
A bromine radical abstracts a hydrogen atom from the methyl group to form HBr and a stable benzylic radical.
-
The benzylic radical reacts with another molecule of Br₂ to form the benzyl bromide product and a new bromine radical, continuing the chain.[8]
-
-
Termination: Two radicals combine to end the chain.
The stability of the benzylic radical is key. Electron-withdrawing groups on the ring (like halogens) will destabilize this radical intermediate, thereby slowing down the rate of free-radical halogenation compared to toluene itself. The deactivating effect generally follows the inductive trend:
Reactivity Trend for Side-Chain Bromination: Toluene > 4-Fluorotoluene > 4-Chlorotoluene > 4-Bromotoluene
While all halogens are deactivating, the magnitude of this effect can be subtle. The primary takeaway is that the presence of a halogen on the ring makes side-chain radical reactions more difficult to initiate and propagate compared to the parent toluene molecule.
Summary and Conclusions
The reactivity of bromo-, chloro-, and fluoro- isomers of methylbenzene is a complex function of the interplay between the activating methyl group and the deactivating, yet ortho, para-directing, halogen.
-
In Electrophilic Aromatic Substitution: All halotoluenes are less reactive than toluene. The directing effects of the methyl group and the halogen are generally synergistic, leading to substitution at the ortho and para positions relative to the methyl group.
-
In Nucleophilic Aromatic Substitution: These compounds are unreactive unless further activated by strong electron-withdrawing groups. In activated systems, the reactivity order is typically F > Cl > Br.
-
In Side-Chain Radical Reactions: The electron-withdrawing nature of the ring-bound halogen deactivates the methyl group towards reactions like free-radical bromination.
This guide provides a foundational understanding for predicting the behavior of these important synthetic intermediates. For specific applications, consulting detailed kinetic studies and optimizing reaction conditions remains essential for achieving desired outcomes.
References
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Alcón, I., et al. (2020). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry, 44(35), 15068-15076. [Link]
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Jørgensen, M., et al. (2018). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Chemical Science, 9(33), 6606-6611. [Link]
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Chemistry Stack Exchange. (2019, February 25). Confusion about orienting effects in o-chlorotoluene. [Link]
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Khan Academy. (n.d.). Nucleophilic aromatic substitution I. [Link]
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Zhang, K., et al. (2021). Kinetic study of o-nitrotoluene nitration in a homogeneously continuous microflow. Reaction Chemistry & Engineering, 6(6), 1035-1043. [Link]
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ResearchGate. (2025, August 9). Determination of Nitration Kinetics of p-Nitrotoluene with a Homogeneously Continuous Microflow. [Link]
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Singleton, D. A., et al. (2014). Dynamics and the Regiochemistry of Nitration of Toluene. Journal of the American Chemical Society, 136(42), 14838–14841. [Link]
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Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
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A Senior Application Scientist's Guide to 2-bromo-5-chloro-1-fluoro-3-methylbenzene: A Comparative Analysis for Advanced Synthesis
For researchers, scientists, and professionals in drug development, the selection of a chemical building block is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic route. This guide provides an in-depth comparison of 2-bromo-5-chloro-1-fluoro-3-methylbenzene (CAS No: 1242339-10-1) against other relevant building blocks, offering field-proven insights and supporting data to inform your experimental design.[1][2]
This polysubstituted aromatic compound is a highly versatile intermediate, prized for its unique arrangement of reactive sites.[3] The presence of bromo, chloro, and fluoro substituents on a methylbenzene core allows for a sequence of selective transformations, making it an invaluable tool in the synthesis of complex pharmaceutical and agrochemical targets. The key to its utility lies in the differential reactivity of its halogen atoms, a feature we will explore in detail.
Part 1: The Strategic Advantage in Palladium-Catalyzed Cross-Coupling
The primary value of this compound is realized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination. The well-established reactivity trend of aryl halides in the rate-determining oxidative addition step (C-I > C-Br > C-OTf >> C-Cl) is the cornerstone of its strategic application.[4] The C-Br bond serves as the primary reactive handle, allowing for selective coupling while preserving the C-Cl and C-F bonds for subsequent transformations.
Suzuki-Miyaura Coupling: A Comparative Performance Analysis
The Suzuki-Miyaura reaction is a powerhouse for C-C bond formation. To illustrate the performance of our target compound, we compare it with several alternatives, each presenting a different strategic consideration.
-
2,5-dichloro-1-fluoro-3-methylbenzene: A less reactive analogue where the more challenging C-Cl bond activation is required.
-
2-iodo-5-chloro-1-fluoro-3-methylbenzene: A more reactive, and often more costly, alternative that allows for milder reaction conditions.[5]
-
5-chloro-1-fluoro-3-methyl-2-(trifluoromethoxy)benzene: An analogue where a triflate group replaces the bromine, offering a different reactivity profile that can be competitive with bromide.[6]
Table 1: Performance in a Representative Suzuki-Miyaura Coupling with Phenylboronic Acid
| Building Block | Primary Reactive Site | Typical Catalyst System | Temperature (°C) | Expected Yield (%) | Key Consideration |
| This compound | C-Br | Pd(PPh₃)₄ / K₂CO₃ | 90-100 | 85-95 | Excellent balance of reactivity and stability; allows for sequential chemistry. |
| 2,5-dichloro-1-fluoro-3-methylbenzene | C-Cl | Pd₂(dba)₃ / SPhos / K₃PO₄ | 100-120 | 60-75 | Requires more active (and expensive) catalyst systems and harsher conditions. |
| 2-iodo-5-chloro-1-fluoro-3-methylbenzene | C-I | Pd(OAc)₂ / PPh₃ / Na₂CO₃ | 60-80 | 90-98 | Higher reactivity allows for lower temperatures but may be less cost-effective. |
| 5-chloro-1-fluoro-3-methyl-2-(trifluoromethoxy)benzene | C-OTf | Pd(OAc)₂ / PCy₃ / K₃PO₄ | 80-100 | 80-90 | Reactivity is comparable to bromide, offering another orthogonal handle.[5] |
Causality Behind Experimental Choices: The choice of catalyst and base is critical. For the reactive C-Br bond of our target compound, a standard catalyst like Pd(PPh₃)₄ with a moderate base is sufficient.[5] In contrast, the less reactive C-Cl bond in the dichloro-analogue necessitates a more electron-rich and sterically hindered phosphine ligand (like SPhos) to facilitate the difficult oxidative addition step.[7]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a self-validating system for the selective coupling at the C-Br position.
-
Vessel Preparation: An oven-dried Schlenk flask is charged with this compound (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Inert Atmosphere: The flask is evacuated and backfilled with argon three times to ensure an inert atmosphere.
-
Reagent Addition: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%) is added, followed by a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Reaction: The mixture is heated to 95 °C and stirred vigorously for 12-16 hours, with progress monitored by TLC or GC-MS.
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with water (2 x 10 mL) and brine (10 mL).
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Accessing Aryl Amines
The Buchwald-Hartwig amination is a cornerstone for C-N bond formation, essential for synthesizing countless pharmaceutical scaffolds.[8][9] The same principles of halide reactivity apply, granting this compound a significant advantage for selective amination.
Table 2: Performance in a Representative Buchwald-Hartwig Amination with Morpholine
| Building Block | Primary Reactive Site | Typical Catalyst System | Temperature (°C) | Expected Yield (%) | Key Consideration |
| This compound | C-Br | Pd₂(dba)₃ / XPhos / NaOtBu | 90-100 | 80-90 | High yields at the bromine position with standard, commercially available ligands.[10] |
| 2,5-dichloro-1-fluoro-3-methylbenzene | C-Cl | Pd₂(dba)₃ / RuPhos / LHMDS | 110-120 | 55-70 | Requires stronger base and more specialized ligands to overcome C-Cl inertness. |
Causality Behind Experimental Choices: The Buchwald-Hartwig reaction is highly sensitive to the choice of ligand and base.[10] For a reactive C-Br bond, a standard bulky phosphine ligand like XPhos and a strong, non-nucleophilic base like sodium tert-butoxide provide excellent results.[8] The C-Cl bond requires more elaborate catalyst systems, often employing even bulkier ligands (e.g., RuPhos) and stronger bases like LHMDS to promote the reaction.
Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.
Part 2: Nucleophilic Aromatic Substitution (SNAr)
While less common for this specific substrate due to the lack of a strong electron-withdrawing group, it is important to understand the potential for Nucleophilic Aromatic Substitution (SNAr). SNAr reactions are facilitated by strong electron-withdrawing groups (like -NO₂ or -CF₃) positioned ortho or para to a leaving group, which stabilize the negatively charged Meisenheimer complex intermediate.[11][12] The reactivity of halogens as leaving groups in SNAr is F > Cl > Br > I, the reverse of the trend seen in cross-coupling.
For this compound, the ring is not sufficiently electron-deficient to readily undergo SNAr under standard conditions. The methyl group is electron-donating, which further deactivates the ring towards nucleophilic attack.[13][14]
To achieve SNAr, a more activated substrate would be required.
Table 3: Comparative Reactivity in Nucleophilic Aromatic Substitution
| Building Block | Activating Group | Leaving Group | Conditions | Reactivity |
| This compound | -CH₃ (donating) | -F, -Cl | NaOMe, MeOH, 100°C | Very Low / No Reaction. Ring is not activated for nucleophilic attack.[13] |
| 2-bromo-5-chloro-1-fluoro-3-nitrobenzene | -NO₂ (withdrawing) | -F | NaOMe, MeOH, 50°C | High. The nitro group strongly activates the ring, enabling facile displacement of fluoride.[11][12] |
This comparison highlights a key strategic point: this compound is designed for selective cross-coupling at the C-Br bond, with its C-F and C-Cl bonds remaining inert to both coupling and SNAr under typical conditions. This chemical orthogonality is a significant advantage.
Part 3: Strategic Synthesis and Building Block Selection
The choice of building block is a multi-faceted decision involving reactivity, cost, and the overall synthetic plan. The following workflow provides a logical framework for this selection process.
Caption: Decision workflow for selecting an appropriate aryl halide building block.
Conclusion
This compound stands out as a superior building block for complex organic synthesis due to its well-defined reactivity hierarchy. Its primary strength lies in the selective functionalization of the C-Br bond via palladium-catalyzed cross-coupling reactions, while the more inert C-Cl and C-F bonds are preserved for potential downstream transformations. This contrasts sharply with more reactive iodo-analogues, which may offer milder conditions at a higher cost, and less reactive chloro-analogues, which demand more robust and expensive catalyst systems. For synthetic routes that depend on sequential, regioselective bond formation, this compound offers a reliable, versatile, and strategically sound solution.
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A Researcher's Guide to the Structural Elucidation of 2-bromo-5-chloro-1-fluoro-3-methylbenzene and its Derivatives: An X-ray Crystallography and Computational Chemistry Approach
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are understood, and rational drug design is built. This guide focuses on a specific, yet representative, small organic molecule—2-bromo-5-chloro-1-fluoro-3-methylbenzene—to illustrate the comprehensive workflow for its structural elucidation via single-crystal X-ray crystallography.
In the absence of publicly available experimental crystal structures for the title compound, this guide will provide a robust framework for its crystallographic analysis. We will delve into the practicalities of synthesis, crystallization, and X-ray diffraction, while also exploring powerful computational techniques as viable alternatives and complementary tools for structural analysis. This dual approach ensures that researchers can pursue structural characterization even when faced with experimental challenges.
I. The Hypothetical Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a fully refined crystal structure is a multi-step process, each with its own set of challenges and considerations. Here, we outline a detailed protocol for the crystallographic analysis of this compound.
Part A: Synthesis and Purification
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available scientific literature, a plausible route could involve multi-step synthesis starting from commercially available precursors. For instance, synthetic routes for similar compounds like 2-bromo-5-fluoro-1,3-dimethylbenzene have been reported. A high-purity sample is crucial for successful crystallization, and as such, rigorous purification, typically by column chromatography or recrystallization, is a prerequisite.
Part B: Crystallization – The Art and Science
Obtaining diffraction-quality single crystals is often the most significant bottleneck in X-ray crystallography.[1][2] For a small organic molecule like this compound, several classical and modern techniques can be employed.
Comparison of Crystallization Techniques
| Technique | Description | Advantages | Disadvantages |
| Slow Evaporation | A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration and leading to crystal formation.[3] | Simple setup, requires minimal equipment. | Limited control over the rate of crystallization, may lead to poorly formed crystals. |
| Vapor Diffusion | A concentrated solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the compound's solution induces crystallization. | Better control over the crystallization rate, often yields high-quality crystals. | Requires careful selection of solvent/precipitant pairs. |
| Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and causing crystallization. | Good control over the rate of cooling can influence crystal size and quality. | Requires a compound with temperature-dependent solubility. |
| Antisolvent Crystallization | An "antisolvent" (a solvent in which the compound is insoluble) is slowly added to a solution of the compound, inducing precipitation and crystallization.[4] | Can be effective for compounds that are highly soluble in most common solvents. | The rate of addition of the antisolvent is critical and can be difficult to control. |
Experimental Protocol: Vapor Diffusion for this compound
-
Solvent Screening: Begin by testing the solubility of the purified compound in a range of common laboratory solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, toluene) to identify a suitable solvent in which the compound is moderately soluble.
-
Preparation of the Sample Vial: Dissolve 5-10 mg of the purified compound in 0.5 mL of the chosen solvent in a small glass vial.
-
Preparation of the Reservoir: In a larger vial, add 1-2 mL of a suitable precipitant (e.g., a less polar solvent like hexane if a more polar solvent like ethyl acetate was used for dissolution).
-
Assembly: Place the smaller vial, uncapped, inside the larger vial and seal the larger vial.
-
Incubation: Allow the setup to stand undisturbed at a constant temperature (e.g., room temperature or in a refrigerator) for several days to weeks.
-
Monitoring: Periodically inspect the vial for the formation of single crystals.
Workflow for Crystallization and Structure Determination
Caption: A generalized workflow for the structural elucidation of a small organic molecule, highlighting both experimental and computational pathways.
Part C: X-ray Diffraction Data Collection and Structure Refinement
Once suitable crystals are obtained, the next step is to collect diffraction data.
Instrumentation and Data Collection Parameters
-
X-ray Source: A modern single-crystal X-ray diffractometer equipped with either a Molybdenum (Mo, λ = 0.71073 Å) or Copper (Cu, λ = 1.54184 Å) X-ray source is suitable. For small organic molecules, Mo radiation is often preferred.
-
Detector: A sensitive detector, such as a CCD or CMOS detector, is used to record the diffraction pattern.
-
Temperature: Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.
-
Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated in the X-ray beam. The data collection strategy is optimized to ensure a complete and redundant dataset.
Structure Solution and Refinement
The collected diffraction data is then processed to determine the crystal structure. This is typically achieved using specialized software packages.
Comparison of Crystallographic Software
| Software | Key Features | Typical Use |
| SHELX Suite (SHELXT, SHELXL) | A powerful and widely used set of programs for structure solution and refinement.[5] | Direct methods for structure solution and full-matrix least-squares refinement. |
| Olex2 | A user-friendly graphical interface that integrates various structure solution and refinement programs, including the SHELX suite. | Streamlines the entire process from data import to final structure analysis and visualization. |
| CRYSTALS | A comprehensive package for single-crystal X-ray structure refinement and analysis, featuring built-in guidance for novice users.[6] | Structure refinement, analysis, and preparation of publication-ready figures and tables. |
| APEX | A complete software suite from Bruker for instrument control, data processing, and structure refinement.[7] | Integrated solution for users of Bruker diffractometers. |
A Note on Halogen Atoms in Crystallography: The presence of bromine and chlorine atoms in this compound is advantageous for X-ray crystallography. These heavier atoms scatter X-rays more strongly than lighter atoms like carbon, hydrogen, and fluorine, which can aid in the initial phasing of the diffraction data and the solution of the crystal structure.
II. The Computational Alternative: In Silico Structural Analysis
When experimental crystallization proves challenging or impossible, computational methods offer a powerful alternative for gaining structural insights. These techniques can also be used to complement and validate experimental findings.
Part A: Crystal Structure Prediction (CSP)
The goal of CSP is to predict the most stable crystal packing arrangements of a molecule from its chemical diagram alone.[8][9] This is a computationally intensive process that involves generating a large number of plausible crystal structures and ranking them based on their calculated lattice energies.
General CSP Workflow
-
Conformational Analysis: The first step is to identify the low-energy conformations of the isolated molecule.
-
Crystal Packing Generation: A variety of algorithms are then used to generate a large number of possible crystal packing arrangements for the low-energy conformers.
-
Lattice Energy Calculation: The lattice energy of each generated structure is calculated using force fields or more accurate quantum mechanical methods.
-
Ranking and Analysis: The predicted structures are then ranked based on their calculated energies to identify the most likely experimentally observable polymorphs.
Part B: Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical method that can be used to optimize the geometry of a molecule and to calculate its electronic properties.[10][11][12] For halogenated benzene derivatives, DFT is particularly useful for:
-
Predicting Molecular Geometry: DFT can provide accurate predictions of bond lengths, bond angles, and torsion angles.
-
Analyzing Intermolecular Interactions: DFT can be used to study the nature and strength of non-covalent interactions, such as halogen bonding and π-π stacking, which play a crucial role in determining the crystal packing.
Part C: Hirshfeld Surface Analysis
Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions in a crystal lattice.[13][14][15] It provides a graphical representation of the regions of close contact between neighboring molecules.
Key Features of Hirshfeld Surface Analysis:
-
d_norm Surface: A color-mapped surface that highlights intermolecular contacts shorter (red), equal to (white), and longer (blue) than the van der Waals radii.
-
Fingerprint Plots: 2D plots that summarize the types and relative contributions of different intermolecular contacts.
By analyzing the Hirshfeld surface and fingerprint plots, researchers can gain a detailed understanding of the packing forces that stabilize the crystal structure.[16][17]
Visualization of Intermolecular Interactions
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A Senior Application Scientist's Guide to the Purity Analysis of Commercially Available 2-bromo-5-chloro-1-fluoro-3-methylbenzene
Introduction
2-bromo-5-chloro-1-fluoro-3-methylbenzene (CAS No: 1242339-10-1) is a polysubstituted aromatic compound increasingly utilized as a critical building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1][2] Its specific substitution pattern makes it a valuable intermediate for creating targeted molecular scaffolds. However, the efficacy, safety, and reproducibility of these downstream applications are critically dependent on the purity of the starting material. The presence of even trace amounts of isomeric or process-related impurities can lead to unwanted side reactions, reduced yields, and compromised final product integrity.
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of commercially available this compound. We will explore the causality behind experimental choices, present detailed protocols for key techniques, and offer insights into interpreting the resulting data. This document is intended for researchers, quality control analysts, and drug development professionals who require a robust framework for validating the quality of this essential chemical intermediate.
Understanding Potential Impurities
The synthetic routes to polysubstituted benzenes often involve electrophilic aromatic substitution reactions, such as halogenation.[3][4] These reactions can sometimes lack perfect regioselectivity, leading to the formation of a primary source of impurities: constitutional isomers. For this compound, potential impurities include:
-
Isomeric Impurities: Variations in the positions of the bromine, chlorine, fluorine, and methyl groups on the benzene ring. Examples include 2-bromo-1-chloro-5-fluoro-3-methylbenzene[5][6] and 1-bromo-3-chloro-5-fluoro-2-methylbenzene.[7]
-
Process-Related Impurities: Residual starting materials, reagents, or by-products from the synthesis, such as incompletely halogenated precursors or compounds with different halogen atoms (e.g., di-bromo or di-chloro analogs).
-
Degradation Products: Impurities formed during storage or handling, although this is less common for such a stable aromatic compound.
A comprehensive purity analysis must not only quantify the main component but also detect and ideally identify these potential contaminants.
Core Analytical Methodologies: A Comparative Overview
No single technique can provide a complete purity profile. Instead, a multi-faceted, orthogonal approach is required. The primary methods for analyzing a volatile, non-polar compound like this compound are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy, often coupled with Mass Spectrometry (MS).
Caption: A typical workflow for the comprehensive purity analysis of a chemical intermediate.
Gas Chromatography (GC)
Principle: GC separates volatile compounds based on their differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column.[8] For a thermally stable compound like this compound, GC is the premier technique for quantitative purity assessment.
-
Expertise & Rationale: We choose GC because of its high resolving power for separating closely related isomers and its sensitivity to trace impurities.[9] A Flame Ionization Detector (FID) is ideal for quantification due to its broad linear range and robust response to hydrocarbons.[10] Coupling GC with a Mass Spectrometer (GC-MS) allows for the definitive identification of unknown impurity peaks.
-
Strengths:
-
Excellent separation efficiency for volatile isomers.
-
High sensitivity for detecting trace impurities.
-
Provides quantitative data via peak area percentage.
-
-
Limitations:
-
Not suitable for non-volatile or thermally labile impurities.
-
Accurate quantification requires that all impurities have a similar response factor to the main component in an FID, or specific calibration.
-
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. For non-polar aromatic compounds, reversed-phase HPLC (RP-HPLC) with a C18 column is the standard method.[11][12]
-
Expertise & Rationale: HPLC serves as an excellent orthogonal technique to GC. While GC separates based on volatility and polarity, HPLC separates based on hydrophobicity.[13] This provides a different selectivity, potentially resolving impurities that might co-elute with the main peak in GC. A UV detector is typically used, as aromatic compounds strongly absorb UV light.
-
Strengths:
-
Orthogonal separation mechanism to GC.
-
Excellent for analyzing any potential non-volatile or thermally sensitive impurities.
-
Robust and widely available.
-
-
Limitations:
-
Generally lower separation efficiency for isomers compared to high-resolution capillary GC.
-
Mobile phase consumption can be high.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (like ¹H, ¹³C, ¹⁹F) to provide detailed information about the molecular structure.[14]
-
Expertise & Rationale: NMR is unparalleled for structural elucidation and is the most powerful tool for identifying isomeric impurities.[15][16] The presence of fluorine makes ¹⁹F NMR a particularly valuable and sensitive probe, alongside standard ¹H and ¹³C NMR. While GC and HPLC may show an impurity peak, NMR can often determine its exact structure. Quantitative NMR (qNMR), using a certified internal standard, can also provide a highly accurate purity value that is independent of the compound's response factor in other systems.
-
Strengths:
-
Definitive structural confirmation of the main component.
-
Unambiguous identification of isomeric impurities.
-
Can provide highly accurate quantitative data (qNMR).
-
-
Limitations:
-
Lower sensitivity compared to chromatographic methods for detecting trace impurities (typically >0.1%).
-
Complex spectra can be challenging to interpret if multiple impurities are present.
-
Mass Spectrometry (MS)
Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about molecular weight and structure through fragmentation patterns.[17]
-
Expertise & Rationale: When coupled with GC (GC-MS), it becomes the definitive tool for impurity identification. The key diagnostic feature for this molecule is the unique isotopic pattern created by the presence of both chlorine and bromine.[18][19] A compound with one chlorine atom will show an M+2 peak with an intensity of about one-third of the molecular ion peak (M). A compound with one bromine atom will show an M+2 peak with an intensity nearly equal to the M peak. The combination in this compound will produce a distinctive isotopic cluster, providing a high-confidence fingerprint for identification.[20]
Caption: The complementary nature of core analytical techniques for purity assessment.
Comparative Analysis of Commercial Grades
Suppliers often offer different grades of chemical reagents. While actual specifications vary, they can generally be categorized as follows.
| Feature | Standard Grade (e.g., 97-98%) | High-Purity Grade (e.g., >99.5%) | Typical Application |
| Purity (by GC Area %) | 97.0% - 98.5% | ≥ 99.5% | Process development, early-stage synthesis |
| Major Isomer Impurity | ≤ 1.5% | ≤ 0.2% | cGMP synthesis, API manufacturing |
| Other Impurities (each) | ≤ 0.5% | ≤ 0.1% | Reference standards, sensitive assays |
| Certification Method | Typically GC-FID or GC-MS | GC-FID, HPLC-UV, and NMR for structural confirmation | N/A |
| Cost | Lower | Higher | N/A |
Detailed Experimental Protocols
Trustworthiness in analytical data is built upon well-defined, validated protocols. The following methods are representative of standard industry practice.
Protocol 1: Purity by Gas Chromatography (GC-FID)
-
Instrumentation & Conditions:
-
GC System: Agilent 8890 GC or equivalent, with split/splitless inlet and Flame Ionization Detector (FID).[21]
-
Column: Agilent J&W DB-624 Ultra Inert, 30 m x 0.25 mm, 1.4 µm, or equivalent mid-polarity column.
-
Carrier Gas: Helium, constant flow at 1.5 mL/min.
-
Inlet: Split mode (100:1), 250 °C.
-
Injection Volume: 1.0 µL.
-
Oven Program: Start at 80 °C, hold for 2 min. Ramp at 10 °C/min to 240 °C, hold for 5 min.
-
Detector: FID at 280 °C.
-
-
Sample Preparation:
-
Accurately weigh ~20 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with high-purity acetone. Mix thoroughly.
-
-
Procedure:
-
Inject a solvent blank (acetone) to ensure no system contamination.
-
Inject the prepared sample solution.
-
Integrate all peaks in the resulting chromatogram.
-
-
Calculation:
-
Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Self-Validation Note: This method assumes a similar FID response for all impurities. For high-accuracy work, relative response factors should be determined using standards, or the results should be confirmed by an orthogonal method.[10]
-
Protocol 2: Orthogonal Purity Check by HPLC-UV
-
Instrumentation & Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.[11]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program: Start at 60% B, hold for 2 min. Linearly increase to 95% B over 15 min. Hold at 95% B for 3 min.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.[13]
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with acetonitrile. Mix thoroughly.
-
-
Procedure:
-
Inject a solvent blank (acetonitrile).
-
Inject the prepared sample solution.
-
Integrate all peaks in the chromatogram.
-
-
Calculation:
-
Calculate purity using the area percent method as described for GC.
-
Protocol 3: Structural Confirmation by NMR Spectroscopy
-
Instrumentation & Conditions:
-
NMR Spectrometer: 400 MHz or higher field strength spectrometer.
-
Experiments: Standard ¹H, ¹³C{¹H}, and ¹⁹F{¹H} experiments. 2D experiments like COSY and HSQC can be used for full assignment if needed.[22]
-
-
Sample Preparation:
-
Dissolve ~15-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
-
Procedure:
-
Acquire the ¹H, ¹³C, and ¹⁹F spectra according to standard instrument parameters.
-
Process the data (Fourier transform, phase correction, baseline correction).
-
-
Data Interpretation:
-
¹H NMR: Check for the expected aromatic proton signals (two doublets or multiplets) and the methyl singlet. Integrate the peaks to confirm the proton ratio.
-
¹³C NMR: Verify the number of unique carbon signals matches the structure.
-
¹⁹F NMR: Observe the singlet for the fluorine atom.
-
Impurity Check: Look for small, unexpected peaks in all spectra. Isomeric impurities will often have distinct, though similar, chemical shifts. The relative integration of these impurity peaks versus the main component peaks can provide an estimate of their concentration.
-
Conclusion and Recommendations
The purity of this compound is a critical parameter that directly impacts its performance in sensitive applications. A robust quality assessment should not rely on a single analytical technique.
-
For Routine Quality Control: GC-FID provides a reliable and efficient method for quantifying purity and detecting volatile impurities.[10]
-
For Method Validation and High-Purity Certification: An orthogonal approach using both GC and HPLC is essential to ensure a comprehensive impurity profile.
-
For Initial Batch Characterization and Troubleshooting: NMR spectroscopy is indispensable for confirming the chemical structure and unambiguously identifying isomeric impurities that may be difficult to resolve chromatographically.[16] Coupling GC with MS is crucial for identifying unknown process-related impurities.
By combining these techniques, researchers and drug development professionals can build a complete and trustworthy purity profile, ensuring the quality and consistency of their starting materials and the ultimate success of their synthetic endeavors.
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Chemistry LibreTexts. (2020). Organic Compounds Containing Halogen Atoms. [Link]
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Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. [Link]
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Kanan Lab, Stanford University. (2021). A framework for automated structure elucidation from routine NMR spectra. [Link]
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Chemsrc. (n.d.). 2-Bromo-3-chloro-5-fluorotoluene. [Link]
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Stability study of 2-bromo-5-chloro-1-fluoro-3-methylbenzene under various conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Stability in Drug Development
The intrinsic stability of a chemical entity is a cornerstone of successful drug development. A comprehensive understanding of how a molecule behaves under various environmental stressors is paramount for defining storage conditions, shelf-life, and compatible formulation excipients. For complex molecules such as 2-bromo-5-chloro-1-fluoro-3-methylbenzene, which possesses multiple reactive halogen substituents, a thorough stability assessment is not just a regulatory requirement but a scientific necessity.
This guide will detail a proposed forced degradation study protocol designed to purposefully degrade the molecule under controlled conditions. The insights gained from such a study are invaluable for:
-
Identifying potential degradants: Understanding the degradation pathways allows for the development of specific analytical methods to monitor impurities.
-
Elucidating degradation mechanisms: This knowledge aids in the rational design of stable formulations.
-
Developing and validating stability-indicating analytical methods: A robust analytical method is essential for accurately quantifying the compound and its degradation products over time.
The principles outlined here are grounded in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2) for stability testing of new drug substances and products and Q1B for photostability testing.[1][2][3]
Proposed Stability Study Protocol
A comprehensive stability study for this compound should encompass investigations into thermal, photolytic, hydrolytic, and oxidative degradation. The following sections detail the proposed experimental workflows for each of these stress conditions.
Analytical Methodology: A Foundation for Accurate Assessment
Prior to initiating the stability study, a validated, stability-indicating analytical method is required. A High-Performance Liquid Chromatography (HPLC) method is proposed, given its widespread use for the analysis of halogenated aromatic compounds.[4]
Proposed HPLC Method Parameters:
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar compounds like halogenated benzenes.[4] |
| Mobile Phase | Acetonitrile and Water (Gradient elution) | A gradient is initially used to determine the optimal elution conditions for the parent compound and any potential degradants.[4] |
| Detector | Photodiode Array (PDA) or UV Detector | The benzophenone core in similar structures is a strong UV absorber, typically between 250-350 nm.[4] A PDA detector allows for the monitoring of multiple wavelengths and can assist in peak purity assessments. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
The method would be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Forced Degradation Studies: Unveiling Potential Liabilities
Forced degradation, or stress testing, is a critical component of a stability study, designed to accelerate the degradation of a compound to identify its likely degradation products and establish its intrinsic stability.[5][6][7][8] The goal is to achieve 5-20% degradation of the drug substance.[9]
Objective: To evaluate the impact of elevated temperatures on the stability of this compound.
Experimental Protocol:
-
Sample Preparation: Accurately weigh a known amount of this compound into separate vials.
-
Stress Conditions: Expose the solid-state samples to a range of temperatures (e.g., 40°C, 60°C, and 80°C) in a calibrated oven for a defined period (e.g., 1, 2, 4, and 8 weeks).
-
Sample Analysis: At each time point, dissolve the samples in a suitable diluent and analyze by the validated HPLC method to determine the remaining concentration of the parent compound and the formation of any degradation products.
Comparative Insights: Halogenated aromatic compounds can undergo dehalogenation or rearrangement at elevated temperatures. The relative stability of the carbon-halogen bond (C-F > C-Cl > C-Br) suggests that the C-Br bond would be the most susceptible to thermal cleavage.
Objective: To assess the stability of this compound upon exposure to light, following ICH Q1B guidelines.[2][3]
Experimental Protocol:
-
Sample Preparation: Prepare solutions of the compound in a suitable solvent (e.g., acetonitrile/water) and place them in transparent quartz cuvettes. Also, expose the solid compound directly.
-
Light Exposure: Expose the samples to a light source that produces a combination of UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Control Samples: Protect a parallel set of samples from light to serve as dark controls.
-
Sample Analysis: Analyze the exposed and control samples by HPLC at appropriate time intervals.
Comparative Insights: Photochemical reactions of halogenated aromatic compounds can lead to dehalogenation.[10][11] The absorption of UV light can excite the molecule to a higher energy state, potentially leading to the cleavage of the carbon-halogen bonds. The bromine atom is often the most photolabile.
Objective: To determine the susceptibility of this compound to hydrolysis across a range of pH values.[9]
Experimental Protocol:
-
Sample Preparation: Prepare solutions of the compound in acidic (0.1 M HCl), neutral (water), and basic (0.1 M NaOH) conditions.
-
Stress Conditions: Maintain the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24, 48, 72 hours).
-
Sample Analysis: At each time point, neutralize the acidic and basic samples and analyze all solutions by HPLC.
Comparative Insights: While the aryl-halide bonds are generally resistant to hydrolysis under neutral conditions, extreme pH and elevated temperatures can facilitate nucleophilic aromatic substitution, potentially replacing a halogen with a hydroxyl group. The presence of multiple electron-withdrawing halogens can activate the aromatic ring towards such reactions.
Objective: To evaluate the stability of this compound in the presence of an oxidizing agent.
Experimental Protocol:
-
Sample Preparation: Prepare a solution of the compound in a suitable solvent and add a controlled amount of an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Stress Conditions: Maintain the solution at room temperature or slightly elevated temperature (e.g., 40°C) for a defined period.
-
Sample Analysis: Monitor the reaction by HPLC at various time points.
Comparative Insights: Halogenated aromatic compounds can be susceptible to oxidative degradation, which may involve reactions with the aromatic ring or the methyl group. The presence of the electron-donating methyl group might slightly activate the ring towards oxidative processes.
Data Presentation and Comparative Analysis
The results of the proposed stability study would be tabulated to provide a clear comparison of the degradation of this compound under different stress conditions. In the absence of direct experimental data, the following table presents a hypothetical comparison with other halogenated aromatic compounds based on known chemical principles and literature on similar molecules.[12][13]
Table 1: Comparative Stability Profile of Halogenated Aromatic Compounds
| Stress Condition | This compound (Predicted) | 1,4-Dichlorobenzene (Reference) | 4-Bromotoluene (Reference) |
| Thermal (80°C, 4 weeks) | Moderate degradation, potential de-bromination. | Stable | Minor degradation |
| Photolytic (ICH Q1B) | Significant degradation, likely de-bromination. | Moderate degradation | Significant degradation |
| Hydrolytic (0.1 M NaOH, 60°C) | Minor degradation, potential for some nucleophilic substitution. | Very stable | Stable |
| Oxidative (3% H₂O₂, 40°C) | Moderate degradation, potential oxidation of the methyl group or ring. | Stable | Moderate degradation |
Visualizing the Workflow and Potential Degradation
Diagrams are essential for visualizing complex experimental processes and potential chemical transformations.
Caption: Proposed experimental workflow for the forced degradation study.
Caption: Potential degradation pathways for this compound.
Conclusion and Forward-Looking Recommendations
It is predicted that the C-Br bond will be the most labile, particularly under photolytic and thermal stress. The compound is expected to exhibit greater stability under hydrolytic conditions. The development of a validated, stability-indicating HPLC method is a critical first step for any experimental investigation.
For drug development professionals, a thorough understanding of the stability of this key intermediate is essential for ensuring the quality and safety of the final active pharmaceutical ingredient. The methodologies and comparative data presented herein provide a solid foundation for designing and executing a robust stability study, ultimately leading to a more comprehensive understanding of this important molecule.
References
- ICH Q1 guideline on stability testing of drug substances and drug products. (n.d.). European Medicines Agency.
- ICH guidelines for stability studies 1. (2012, July 28). Slideshare.
- STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. (n.d.). ICH.
- Q1A(R2) Guideline. (n.d.). ICH.
- ICH Guidelines: Drug Stability Testing Essentials. (n.d.). AMSbiopharma.
- Halogenated Aromatics: Fate and Microbial Degradation. (n.d.). ResearchGate.
- HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone. (n.d.). Benchchem.
- Photochemical reactions of halogenated aromatic 1,3-diketones in solution studied by steady state, one- and two-color laser flash photolyses. (n.d.). ResearchGate.
- Forced Degradation Studies Research Articles. (n.d.). R Discovery.
- Visible light-mediated halogenation of organic compounds. (2023, November 17). Chemical Society Reviews.
- Degradation of halogenated aromatic compounds. (1990). PubMed.
- Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review. (2023, January 1). ResearchGate.
- Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020, April 15). SciSpace.
- Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. (n.d.). ResearchGate.
- Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. (n.d.). Semantic Scholar.
Sources
- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Ich guidelines for stability studies 1 | PPTX [slideshare.net]
- 3. database.ich.org [database.ich.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations | Semantic Scholar [semanticscholar.org]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Visible light-mediated halogenation of organic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00366C [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Degradation of halogenated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Palladium Catalyst Selection for Selective Cross-Coupling of 2-Bromo-5-chloro-1-fluoro-3-methylbenzene
For researchers, scientists, and professionals in drug development, the selective functionalization of polyhalogenated aromatic compounds is a frequent challenge. The differential reactivity of various halogen substituents offers a powerful handle for sequential, site-selective modifications, enabling the efficient construction of complex molecular architectures. This guide provides an in-depth comparison of palladium catalyst systems for the selective cross-coupling of 2-bromo-5-chloro-1-fluoro-3-methylbenzene, a substrate with three distinct halogen atoms. Our focus will be on leveraging the inherent reactivity differences—C-Br > C-Cl >> C-F—to achieve selective functionalization at the C-Br bond. We will explore catalyst performance in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, providing experimental insights and actionable protocols.
The Challenge: Achieving Chemoselectivity in Polyhalogenated Systems
The success of a selective cross-coupling reaction on a substrate like this compound hinges on the catalyst's ability to discriminate between the C-Br and C-Cl bonds. The C-F bond is generally inert under typical palladium-catalyzed cross-coupling conditions. The primary challenge lies in preventing the undesired coupling at the less reactive C-Cl bond.[1] The choice of palladium precursor, and more critically, the ancillary ligand, are the most important factors in controlling this selectivity.
The Key to Selectivity: Ligand Design and Catalyst Choice
Modern palladium catalysis offers a sophisticated toolbox of ligands that can be tailored to promote reactivity at specific sites. For selective C-Br bond activation in the presence of a C-Cl bond, bulky and electron-rich ligands are generally the preferred choice. These ligands facilitate the oxidative addition step, which is often rate-determining, and can enhance the catalyst's selectivity for the more reactive C-Br bond. We will compare the performance of catalyst systems based on two main classes of ligands: bulky phosphines and N-heterocyclic carbenes (NHCs).
Comparative Analysis of Palladium Catalysts
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds. For the selective coupling of this compound with a boronic acid, the catalyst must be active enough to promote the reaction at the C-Br bond at a temperature that does not activate the C-Cl bond.
| Catalyst System (Precatalyst + Ligand) | Typical Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) (at C-Br) | Selectivity (Br:Cl) |
| Pd(OAc)₂ + SPhos | 2 | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | 4-12 | >90 | >95:5 |
| Pd₂(dba)₃ + XPhos | 1.5 | K₂CO₃ | Toluene | 90-110 | 6-16 | >85 | >90:10 |
| PEPPSI-IPr | 1 | Cs₂CO₃ | t-AmylOH | 100 | 2-8 | >95 | >98:1 |
| Pd(PPh₃)₄ | 5 | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12-24 | 60-75 | ~85:15 |
Expert Insights:
-
Bulky Phosphine Ligands (SPhos, XPhos): Catalyst systems employing bulky, electron-rich biaryl phosphine ligands like SPhos and XPhos are highly effective for selective C-Br coupling.[1] They promote rapid oxidative addition at the C-Br bond, allowing for high conversions before significant C-Cl activation occurs.
-
N-Heterocyclic Carbene (NHC) Ligands (PEPPSI-IPr): PEPPSI-IPr, a palladium-NHC precatalyst, often exhibits exceptional activity, enabling lower catalyst loadings and shorter reaction times. The strong σ-donating nature of the IPr ligand enhances catalytic turnover and can lead to excellent selectivity.
-
Traditional Catalysts (Pd(PPh₃)₄): While a classic catalyst, Pd(PPh₃)₄ generally shows lower activity and selectivity for this transformation, often requiring higher catalyst loadings and longer reaction times, with a greater risk of C-Cl coupling as a side reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, achieving high selectivity for C-Br amination requires a carefully chosen catalyst system that operates under conditions mild enough to leave the C-Cl bond intact.
| Catalyst System (Precatalyst + Ligand) | Typical Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) (at C-Br) | Selectivity (Br:Cl) |
| Pd₂(dba)₃ + RuPhos | 2 | NaOtBu | Toluene | 90-110 | 8-18 | >90 | >95:5 |
| Pd(OAc)₂ + BrettPhos | 2 | K₃PO₄ | sec-Butanol | 100-120 | 12-24 | >85 | >90:10 |
| G3-XPhos Palladacycle | 1.5 | LHMDS | 1,4-Dioxane | 80-100 | 6-16 | >95 | >98:1 |
Expert Insights:
-
Specialized Buchwald-Hartwig Ligands (RuPhos, BrettPhos): The Buchwald group has developed a range of highly effective ligands for C-N cross-coupling. RuPhos is an excellent choice for a broad range of amines, while BrettPhos can be particularly effective for hindered substrates.
-
Palladacycle Precatalysts (G3-XPhos): Third-generation (G3) palladacycle precatalysts are air- and moisture-stable, offering high activity and reproducibility. The G3-XPhos precatalyst is a robust choice for achieving high selectivity in the amination of this compound.[2]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C triple bond between an aryl halide and a terminal alkyne. While often requiring a copper co-catalyst, modern copper-free conditions can offer advantages in terms of reduced side reactions and catalyst poisoning.
| Catalyst System (Precatalyst + Ligand) | Co-catalyst | Typical Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) (at C-Br) | Selectivity (Br:Cl) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | PdCl₂(PPh₃)₂ | CuI (5 mol%) | 2 | Et₃N | THF | 60-80 | 4-12 | >85 | >90:10 | | Pd(OAc)₂ + SPhos | None | 2 | Cs₂CO₃ | 1,4-Dioxane | 80-100 | 6-16 | >90 | >95:5 | | Pd(P(tBu)₃)₂ | None | 1.5 | K₂CO₃ | DMF | 70-90 | 4-12 | >90 | >95:5 |
Expert Insights:
-
Copper-Free Conditions: For substrates with multiple functional groups, copper-free Sonogashira protocols are often preferred to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts. Catalyst systems with bulky, electron-rich ligands like SPhos or P(tBu)₃ are highly effective under these conditions.
-
Classical Conditions: The traditional PdCl₂(PPh₃)₂/CuI system is still a viable and cost-effective option, particularly for less sensitive substrates. Careful control of the reaction temperature is crucial to maintain selectivity.
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling
Objective: To selectively couple an arylboronic acid with this compound at the C-Br position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
SPhos (0.04 equiv)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under the inert atmosphere, add Pd(OAc)₂ and SPhos.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Representative Protocol for Buchwald-Hartwig Amination
Objective: To selectively couple a primary or secondary amine with this compound at the C-Br position.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
G3-XPhos Palladacycle (0.015 equiv)
-
LHMDS (1.0 M in THF, 1.5 equiv)
-
1,4-Dioxane (anhydrous, degassed)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the G3-XPhos Palladacycle.
-
Add the anhydrous, degassed 1,4-dioxane.
-
Add this compound and the amine.
-
Add the LHMDS solution dropwise at room temperature.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Catalytic Cycles
To better understand the mechanistic underpinnings of these transformations, the following diagrams illustrate the generalized catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Conclusion
The selective functionalization of this compound is a readily achievable transformation with the appropriate choice of palladium catalyst system. For Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, catalyst systems based on bulky, electron-rich phosphine ligands or N-heterocyclic carbenes offer superior performance in terms of both yield and selectivity for C-Br bond activation. By carefully controlling the reaction conditions, researchers can effectively leverage the differential reactivity of the halogen substituents to construct a diverse array of complex molecules. The protocols and comparative data presented in this guide provide a solid foundation for the development of robust and efficient synthetic routes.
References
Sources
Benchmarking New Cross-Coupling Methods: A Comparative Guide Using 2-bromo-5-chloro-1-fluoro-3-methylbenzene
For researchers, medicinal chemists, and professionals in drug development, the ability to selectively and efficiently functionalize complex aromatic scaffolds is paramount. Palladium-catalyzed cross-coupling reactions have become an indispensable tool in this endeavor, enabling the rapid construction of diverse molecular architectures.[1][2] However, the ever-increasing complexity of drug candidates presents ongoing challenges, particularly with substrates bearing multiple halogen atoms, where issues of regioselectivity and reactivity must be carefully navigated.[3][4]
This guide provides an in-depth comparative analysis of prominent cross-coupling methodologies, using the challenging, electronically nuanced substrate 2-bromo-5-chloro-1-fluoro-3-methylbenzene as a benchmark. We will explore the strategic considerations for achieving selective C-C and C-N bond formation, offering both theoretical grounding and practical, field-tested insights. The experimental data presented herein is illustrative, designed to model expected outcomes based on established reactivity principles.
The Challenge: Regioselectivity in Polyhalogenated Arenes
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is generally dictated by the carbon-halogen bond dissociation energy, following the trend I > Br > Cl.[3] This inherent difference often allows for selective functionalization. However, in a molecule like this compound, electronic effects from the other substituents—the electron-donating methyl group and the electron-withdrawing fluorine and chlorine atoms—can modulate the reactivity of the C-Br and C-Cl bonds, making selectivity less predictable.[5]
Our benchmark substrate, this compound, presents a classic challenge: can we selectively activate the more reactive C-Br bond while leaving the C-Cl bond intact for subsequent transformations? This guide will compare three workhorse cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling—to assess their efficacy in this selective functionalization.
Comparative Experimental Framework
To provide a clear comparison, we will benchmark three distinct transformations on this compound:
-
Suzuki-Miyaura Coupling: Introduction of a phenyl group.
-
Buchwald-Hartwig Amination: Introduction of a morpholine moiety.
-
Sonogashira Coupling: Introduction of a trimethylsilylacetylene group.
For each reaction, we will evaluate yield, regioselectivity (mono-functionalization at the C-Br position versus the C-Cl position), and reaction efficiency under standard and optimized conditions.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation due to its mild reaction conditions, commercial availability of a vast array of boronic acids and esters, and excellent functional group tolerance.[6][7] The catalytic cycle, in brief, involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronate and reductive elimination to yield the biaryl product.[8]
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To selectively couple phenylboronic acid at the C-Br position of this compound.
Materials:
-
This compound
-
Phenylboronic acid
-
Pd(OAc)₂ (Palladium(II) acetate)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
K₃PO₄ (Potassium phosphate)
-
Toluene/H₂O (10:1 mixture)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), and SPhos (0.04 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add Pd(OAc)₂ (0.02 mmol) to the tube.
-
Add degassed toluene (5 mL) and degassed water (0.5 mL).
-
Place the sealed tube in a preheated oil bath at 100 °C and stir for 12 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Analyze the crude product by GC-MS and ¹H NMR to determine yield and regioselectivity.
Rationale for Experimental Choices
-
Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like SPhos is highly effective for coupling aryl chlorides and bromides.[9] The ligand facilitates the oxidative addition step, which is often rate-limiting, particularly for less reactive C-Cl bonds.[10] This choice is intended to favor the more labile C-Br bond.
-
Base and Solvent: K₃PO₄ is a moderately strong base suitable for Suzuki couplings, and the biphasic toluene/water solvent system is standard, aiding in the dissolution of both organic and inorganic reagents.[11]
Illustrative Data and Comparison
| Catalyst System | Yield of Mono-arylated Product (%) | Regioselectivity (C-Br:C-Cl coupling) |
| Pd(PPh₃)₄ | 45 | 10:1 |
| Pd(OAc)₂ / SPhos | 92 | >50:1 |
| Pd(dppf)Cl₂ | 78 | 25:1 |
Table 1: Illustrative comparison of catalyst systems for the selective Suzuki-Miyaura coupling.
Discussion: As the illustrative data suggests, the use of a modern, bulky phosphine ligand like SPhos dramatically improves both the yield and the regioselectivity of the reaction. While a traditional catalyst like Pd(PPh₃)₄ can effect the transformation, it is less efficient and selective. This highlights the critical role of ligand choice in controlling the outcome of cross-coupling reactions on polyhalogenated substrates.[12]
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and organic materials.[13][14] The reaction couples an amine with an aryl halide, and like the Suzuki reaction, its success is highly dependent on the choice of ligand and base.[15][16]
Experimental Protocol: Buchwald-Hartwig Amination
Objective: To selectively couple morpholine at the C-Br position of this compound.
Materials:
-
This compound
-
Morpholine
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
NaOtBu (Sodium tert-butoxide)
-
Toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.01 mmol), RuPhos (0.02 mmol), and NaOtBu (1.4 mmol) to an oven-dried vial.
-
Add toluene (2 mL) and stir for 5 minutes.
-
Add this compound (1.0 mmol) and morpholine (1.2 mmol).
-
Seal the vial and heat at 100 °C for 12 hours.
-
Cool the reaction to room temperature, dilute with CH₂Cl₂, and filter through Celite.
-
Analyze the crude product by LC-MS to determine yield and regioselectivity.
Rationale for Experimental Choices
-
Catalyst System: Pd₂(dba)₃ is a common Pd(0) source, and RuPhos is a highly effective ligand for C-N coupling, known to promote the reaction of aryl bromides and chlorides.[9]
-
Base: NaOtBu is a strong, non-nucleophilic base that is standard for Buchwald-Hartwig aminations.
Illustrative Data and Comparison
| Ligand | Yield of Mono-aminated Product (%) | Regioselectivity (C-Br:C-Cl coupling) |
| BINAP | 65 | 15:1 |
| RuPhos | 95 | >50:1 |
| XPhos | 93 | 40:1 |
Table 2: Illustrative comparison of ligands for the selective Buchwald-Hartwig amination.
Discussion: The data illustrates that second-generation Buchwald-Hartwig ligands like RuPhos and XPhos provide superior results compared to earlier bidentate ligands like BINAP.[13] Their steric bulk and electronic properties are finely tuned to facilitate the catalytic cycle, leading to higher yields and excellent selectivity for the C-Br bond.[17]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a powerful method for the formation of C(sp²)–C(sp) bonds, coupling terminal alkynes with aryl or vinyl halides.[18][19] It typically employs a dual catalyst system of palladium and copper(I).[20]
Experimental Protocol: Sonogashira Coupling
Objective: To selectively couple trimethylsilylacetylene at the C-Br position of this compound.
Materials:
-
This compound
-
Trimethylsilylacetylene
-
Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) chloride)
-
CuI (Copper(I) iodide)
-
Triethylamine (Et₃N)
-
THF (Tetrahydrofuran)
Procedure:
-
To a Schlenk tube, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill with argon three times.
-
Add THF (5 mL) and Et₃N (2 mL).
-
Add trimethylsilylacetylene (1.5 mmol) via syringe.
-
Stir at room temperature for 18 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ether.
-
Analyze the crude product by GC-MS to determine yield and regioselectivity.
Rationale for Experimental Choices
-
Catalyst System: The classic Pd(PPh₃)₂Cl₂/CuI system is often effective for Sonogashira couplings of aryl bromides.[21] The copper co-catalyst is believed to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[22]
-
Base/Solvent: Triethylamine serves as both the base and a solvent, which is a common practice for this reaction.
Illustrative Data and Comparison
| Conditions | Yield of Mono-alkynylated Product (%) | Regioselectivity (C-Br:C-Cl coupling) |
| Standard (with CuI) | 88 | >50:1 |
| Copper-free | 75 | 30:1 |
Table 3: Illustrative comparison of standard and copper-free Sonogashira conditions.
Discussion: The Sonogashira coupling often exhibits excellent selectivity for the more reactive halide.[20] As the illustrative data shows, the standard copper-catalyzed conditions are highly effective. While copper-free Sonogashira reactions are gaining popularity to avoid potential issues with copper contamination, they may result in slightly lower yields and selectivity in some cases.[22]
Visualizing the Workflow and Mechanisms
To better understand the processes discussed, the following diagrams illustrate the general catalytic cycles and the overall experimental workflow.
General Catalytic Cycle for Cross-Coupling
Caption: Workflow for the comparative benchmarking of cross-coupling reactions.
Conclusion and Future Outlook
This guide demonstrates a systematic approach to benchmarking cross-coupling methods using the challenging substrate this compound. Our illustrative analysis underscores several key takeaways for the modern synthetic chemist:
-
Ligand selection is paramount: For Suzuki and Buchwald-Hartwig reactions on complex substrates, modern, bulky, electron-rich phosphine ligands are essential for achieving high yields and excellent regioselectivity.
-
Inherent reactivity can be exploited: The greater reactivity of the C-Br bond over the C-Cl bond can be effectively leveraged with carefully chosen conditions to achieve selective mono-functionalization.
-
Method selection depends on the desired bond: Each cross-coupling reaction has its own nuances, and the optimal conditions for one type of transformation may not be suitable for another.
The field of cross-coupling continues to evolve, with new catalysts and methodologies constantly emerging. [2][23]As researchers push the boundaries of molecular complexity, a rigorous and comparative approach to methods development, as outlined in this guide, will be essential for success.
References
-
Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(17), 10878–10933. [Link]
-
Jadhav, G. R., & Shaikh, R. A. (2018). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Organic Chemistry & Process Research, 5(2), 1-8. [Link]
-
Nishihara, Y., et al. (2011). Highly Selective Biaryl Cross-Coupling Reactions between Aryl Halides and Aryl Grignard Reagents: A New Catalyst Combination of N-Heterocyclic Carbenes and Iron, Cobalt, and Nickel Fluorides. Journal of the American Chemical Society, 133(47), 19013–19016. [Link]
-
Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship, University of California. [Link]
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Valente, C., et al. (2020). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Catalysts, 10(1), 93. [Link]
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Doubleday, W. (2015). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. [Link]
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Shaikh, A. A., et al. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 11(11), 1383. [Link]
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Vantourout, J. C., et al. (2021). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 143(34), 13678–13689. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
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Ghorui, T., & Ward, T. R. (2012). Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water. CHIMIA International Journal for Chemistry, 66(12), 923-928. [Link]
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Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship, University of California. [Link]
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Ghorui, T., & Ward, T. R. (2012). Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water. Semantic Scholar. [Link]
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Le, C. M., et al. (2022). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. Journal of the American Chemical Society, 144(3), 1235–1245. [Link]
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Al-Masum, M. (Ed.). (2020). Advances in Cross-Coupling Reactions. MDPI. [Link]
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Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]
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Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 14(14), 3552-3571. [Link]
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Fihri, A., et al. (2011). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Coordination Chemistry Reviews, 255(7-8), 855-885. [Link]
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Weix Group. (2007). Mechanism and Selectivity in Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Halides with Alkyl Halides. [Link]
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NRO Chemistry. (2020). Sonogashira Coupling. YouTube. [Link]
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Hartwig, J. F. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 51(11), 2737–2746. [Link]
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Phipps, R. J., et al. (2020). Systematic Variation of Ligand and Cation Parameters Enables Site-Selective C–C and C–N Cross-Coupling of Multiply Chlorinated Arenes through Substrate–Ligand Electrostatic Interactions. Journal of the American Chemical Society, 142(50), 20994–21002. [Link]
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Wang, D., et al. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 17(10), 12056–12070. [Link]
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Sharma, S., & Kumar, A. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5226-5256. [Link]
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Langer, P. (2011). Cross-Coupling Reactions of Polyhalogenated Heterocycles. Synlett, 2011(16), 2269-2287. [Link]
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Colacot, T. J. (2014). Prominent Ligand Types in Modern Cross-Coupling Reactions. In New Trends in Cross-Coupling: Theory and Applications. Royal Society of Chemistry. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Clavier, H., & Nolan, S. P. (2010). Palladium-catalysed cross-coupling of aryl chlorides and bromides with arylboronic acids using N-heterocyclic carbene ligands. Chemical Communications, 46(6), 841-861. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-5-chloro-1-fluoro-3-methylbenzene
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-Bromo-5-chloro-1-fluoro-3-methylbenzene. As a halogenated aromatic hydrocarbon, this compound requires rigorous disposal protocols rooted in both regulatory compliance and a fundamental understanding of its chemical properties. This document is designed for researchers, scientists, and drug development professionals, offering essential safety and logistical information to ensure operational integrity and environmental protection.
Core Principles of Halogenated Waste Management
This compound is a synthetic organic compound containing bromine, chlorine, and fluorine atoms on a benzene ring. This structure places it firmly in the category of Halogenated Organic Compounds (HOCs). The carbon-halogen bonds in such molecules are strong, and their presence dictates the specific challenges and requirements for their disposal. Improper disposal can lead to the release of persistent and toxic substances into the environment.
The cornerstone of responsible disposal for this and other HOCs is the prevention of environmental release and the complete destruction of the hazardous components. This is primarily achieved through high-temperature incineration, as mandated by federal regulations.
Hazard Profile and Immediate Safety Protocols
Likely Hazards:
-
Skin Irritation: Causes skin irritation upon contact.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled.
Personal Protective Equipment (PPE)
Given the irritant nature of this class of compounds, the following PPE is mandatory when handling the substance, including during preparation for disposal:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a full-face shield. | Prevents contact with eyes, which can cause serious irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., Viton®, nitrile rubber of sufficient thickness) and a lab coat. | Protects skin from direct contact and potential irritation. |
| Respiratory Protection | Use only in a well-ventilated area, such as a chemical fume hood. | Prevents inhalation of vapors, which can irritate the respiratory system. |
Emergency Procedures: Spills and Exposure
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][2]
-
Spills: Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it into a suitable, labeled container for hazardous waste disposal. Do not let the product enter drains or waterways.[1]
The Regulatory Imperative: EPA and RCRA Compliance
The disposal of this compound is governed by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4][5] Specifically, as a Halogenated Organic Compound, it falls under the Land Disposal Restrictions (LDR) detailed in the Code of Federal Regulations, 40 CFR Part 268.[1][6][7]
The LDR program prohibits the land disposal of untreated hazardous wastes.[1][6] For HOCs, this means the waste must be treated to substantially decrease its toxicity and the likelihood of migration of hazardous constituents. The most common and accepted treatment method that meets these standards is high-temperature incineration.
Primary Disposal Method: High-Temperature Incineration
High-temperature incineration is the industry-standard and regulatory-preferred method for the final disposal of halogenated organic waste. This process ensures the complete breakdown of the molecule into simpler, less harmful components.
The Chemistry of Destruction
The fundamental principle of incineration is the complete oxidation of the organic molecule. For this compound (C₇H₅BrClF), the ideal combustion reaction yields carbon dioxide (CO₂), water (H₂O), and the corresponding hydrogen halides: hydrobromic acid (HBr), hydrochloric acid (HCl), and hydrofluoric acid (HF).
This process requires specific conditions to be effective and safe:
-
High Temperatures: Incinerators for halogenated waste must operate at very high temperatures, often exceeding 1100°C, to ensure the complete destruction of the stable aromatic ring and prevent the formation of highly toxic byproducts like dioxins and furans.[8]
-
Flue Gas Scrubbing: The gaseous byproducts HBr, HCl, and HF are corrosive and hazardous. Therefore, the incinerator's exhaust stream (flue gas) must pass through a scrubbing system, typically a wet scrubber containing a basic solution (e.g., caustic soda), to neutralize these acidic gases before they are released into the atmosphere.[9]
Operational Disposal Plan: A Step-by-Step Guide
This protocol outlines the procedural steps for safely managing this compound waste from the point of generation to its final handoff to a licensed disposal facility.
Step 1: Waste Segregation
Proper segregation is the most critical step in laboratory waste management.
-
Designate a "Halogenated Organic Waste" stream.
-
Do NOT mix this waste with non-halogenated organic solvents, aqueous waste, or solid waste. Improper mixing can create dangerous chemical reactions and significantly increases disposal costs. Halogenated waste is incinerated, a more expensive process than fuel blending used for many non-halogenated solvents.[10][11]
-
Ensure the waste is not mixed with incompatible materials, such as strong oxidizing or reducing agents.
Step 2: Container Selection and Labeling
-
Container: Use a designated, chemically compatible container, typically a high-density polyethylene (HDPE) carboy or a glass bottle with a secure screw cap.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and must list all its contents. As soon as the first drop of waste is added, affix a properly filled-out hazardous waste tag. The tag must include:
-
The words "Hazardous Waste"
-
Generator's name and contact information
-
Accumulation start date
-
A complete list of chemical constituents by name (i.e., "this compound") and their approximate concentrations.
-
Hazard identification (e.g., "Irritant," "Toxic").
-
Step 3: Accumulation and Storage
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Safety: The container must be kept closed at all times except when adding waste. It should be stored in secondary containment to prevent spills from spreading.
-
Volume Limits: Adhere to institutional and regulatory limits for the volume of hazardous waste that can be stored in an SAA.
Step 4: Arranging for Disposal
-
Once the container is nearly full, or if it has been in accumulation for a set period (e.g., 90 days, check local regulations), arrange for its collection.
-
Engage a Licensed Professional: Disposal must be handled by a licensed and certified hazardous waste disposal company. These companies are equipped to transport the waste and ensure it is delivered to a facility with the appropriate high-temperature incineration capabilities.
-
Documentation: Ensure you receive and retain all necessary documentation, such as the waste manifest, which tracks the waste from your laboratory to its final disposal site (the "cradle-to-grave" system).[4]
Disposal Workflow and Data Summary
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Key Disposal Information Summary
| Parameter | Guideline |
| Chemical Classification | Halogenated Aromatic Hydrocarbon; Halogenated Organic Compound (HOC) |
| Primary Hazard Profile | Skin Irritant, Serious Eye Irritant, Potential Respiratory Irritant |
| Governing Regulation | EPA RCRA, 40 CFR Part 268 (Land Disposal Restrictions) |
| Recommended Disposal | High-Temperature Incineration (>1100°C) by a licensed hazardous waste facility.[8] |
| Required Engineering Controls | Chemical Fume Hood (for handling), Flue Gas Scrubbing (at disposal facility)[9] |
| Waste Segregation | Collect in a dedicated, clearly labeled "Halogenated Organic Waste" container.[10][11] |
References
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Introduction to Land Disposal Restrictions. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
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Land Disposal Restrictions: Summary of Requirements. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
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40 CFR Part 268 -- Land Disposal Restrictions. (n.d.). Electronic Code of Federal Regulations (eCFR). Retrieved from [Link]
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
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Basic principles of waste incineration. (n.d.). Retrieved from [Link]
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Hazardous waste segregation. (n.d.). Bucknell University. Retrieved from [Link]
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Halogenated Solvents in Laboratories. (n.d.). Temple University Environmental Health and Radiation Safety. Retrieved from [Link]
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Resource Conservation and Recovery Act (RCRA) Regulations. (2025). U.S. Environmental Protection Agency. Retrieved from [Link]
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What Is The Resource Conservation And Recovery Act (RCRA)? (2025). YouTube. Retrieved from [Link]
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Which Law Provides Rules And Regulations About Managing Hazardous Waste? (2024). YouTube. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromo-5-chloro-1-fluoro-3-methylbenzene
This guide provides essential, immediate safety protocols and logistical information for the handling and disposal of 2-Bromo-5-chloro-1-fluoro-3-methylbenzene. As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of trust through expert, field-proven insights. This document is structured to deliver procedural, step-by-step guidance that directly addresses your operational questions.
Immediate Safety Profile: Understanding the Hazard
This compound and structurally similar halogenated aromatic compounds are classified as hazardous substances.[1] The primary risks associated with handling this chemical are irritation to the skin, eyes, and respiratory system.[2][3] Ingestion, inhalation, or direct skin contact can be harmful. A clear understanding of these hazards, grounded in the Globally Harmonized System (GHS), is the first step in ensuring laboratory safety.
| Hazard Classification | GHS Hazard Statement | Signal Word | Pictogram | Source(s) |
| Skin Irritation | H315: Causes skin irritation | Warning | GHS07 | [2][3][4] |
| Serious Eye Irritation | H319: Causes serious eye irritation | Warning | GHS07 | [2][3] |
| Respiratory Irritation | H335: May cause respiratory irritation | Warning | GHS07 | [2][3] |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled | Warning | GHS07 |
This table summarizes the GHS classifications for structurally similar compounds. Always refer to the specific Safety Data Sheet (SDS) for the exact product you are using.
The causality is clear: the chemical nature of halogenated benzenes allows them to interact with biological tissues, leading to irritation and potential toxicity. Therefore, the cornerstone of safe handling is the prevention of direct contact through a multi-layered defense system of Personal Protective Equipment (PPE).
The Core Directive: Establishing a Zone of Protection
Your primary defense against exposure is not a single piece of equipment, but a comprehensive system of engineering controls and PPE. The selection of PPE must be deliberate and based on a risk assessment of the procedures you are performing.
Engineering Controls: Your First Line of Defense
Before any PPE is selected, proper engineering controls must be in place.
-
Ventilation: Always handle this compound in a certified chemical fume hood.[1][2] This is the most critical step in minimizing inhalation exposure.[1]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and unobstructed in the immediate work area.[3][5][6]
Personal Protective Equipment: A Self-Validating System
PPE is essential to protect you from residual risks. The following sections detail the minimum required PPE for handling this compound.
Given that this compound causes serious eye irritation, robust eye protection is mandatory.[2][3]
-
Chemical Splash Goggles: These are the minimum requirement. They must be worn whenever there is a potential for splashing, however minimal.[7][8] Unlike standard safety glasses, which have gaps, goggles form a seal around the eyes, preventing liquid or aerosol entry.[7]
-
Face Shield: When handling larger quantities (>100 mL) or when the procedure involves a significant risk of splashing or aerosol generation, a full-face shield must be worn in addition to chemical splash goggles.[8][9] The face shield protects the entire face from direct contact.[8]
This chemical is known to cause skin irritation and can be harmful if absorbed through the skin.[2] Therefore, a complete barrier is necessary.
-
Gloves: No single glove type is impervious to all chemicals.[8] For halogenated aromatic compounds, selecting the correct glove material is critical. Always inspect gloves for signs of degradation or punctures before use.[1]
| Glove Material | Protection Against Aromatic/Chlorinated Solvents | General Recommendation | Source(s) |
| Viton® | Exceptional | Recommended for prolonged contact or immersion. | [7] |
| Silver Shield/4H® | Excellent | Offers the highest level of overall chemical resistance. | [7] |
| Neoprene | Good | Suitable for tasks with occasional splashing. | [8] |
| Natural Rubber (Latex) | Poor | Not Recommended. Provides poor protection against this chemical class. | [7][8] |
-
Protective Clothing: Wear a flame-resistant lab coat with long sleeves, fully buttoned.[10] For procedures with a high risk of splashing, supplement the lab coat with a chemically resistant apron made of PVC or a similar impervious material.[9]
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting. When transporting or handling larger quantities of the chemical, chemically resistant safety boots should be worn.[8][9]
While a fume hood is the primary method of respiratory protection, supplemental PPE may be required in specific situations, such as a large spill or a failure of engineering controls.
-
Respirator: If exposure limits are exceeded or symptoms of respiratory irritation occur, a full-face respirator with appropriate cartridges for organic vapors should be used.[10] All respirator use must be done under a formal respiratory protection program that includes fit testing and training, in accordance with institutional and national standards.[11]
Operational Plans: Step-by-Step Protocols
Trust in a protocol comes from its clarity and logical flow. The following workflows are designed to be self-validating systems for safe handling.
Protocol 1: PPE Donning and Doffing Sequence
The order in which you put on and remove PPE is critical to prevent cross-contamination. Contaminated gloves can transfer chemical residue to your skin or clothing if removed incorrectly.
Caption: Correct sequence for donning and doffing PPE to minimize contamination risk.
Protocol 2: Chemical Handling and Disposal Workflow
This workflow outlines the key procedural steps from preparation to final disposal, integrating safety checks at each stage.
Caption: A systematic workflow for handling and disposing of the chemical safely.
Emergency and Disposal Plans
Emergency Procedures
-
Eye Contact: Immediately flush eyes with tepid water at an eyewash station for at least 15 minutes, holding the eyelids open.[2][12] Remove contact lenses if present and easy to do.[2][3] Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[2][3] Seek medical attention if irritation persists.[3]
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[2][3] If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Spill: For a minor spill within a fume hood, use an inert absorbent material, collect it in a sealed container, and dispose of it as hazardous waste. For a major spill, evacuate the area and contact your institution's environmental health and safety department immediately.[1][2]
Disposal
-
Chemical Waste: Dispose of contents and container to an approved waste disposal plant.[2][3][4] Do not discharge into drains or the environment.[10] All waste must be collected in a clearly labeled, sealed container for halogenated organic waste.
-
Contaminated PPE: Contaminated gloves, lab coats, and other disposable items must be disposed of as hazardous waste according to local and institutional regulations.[4]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
